molecular formula C12H12N2O2 B1283357 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde CAS No. 172753-42-3

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Cat. No.: B1283357
CAS No.: 172753-42-3
M. Wt: 216.24 g/mol
InChI Key: RUVIGHZMOYVNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(dimethylamino)-4-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)12-9(7-15)11(16)8-5-3-4-6-10(8)13-12/h3-7H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVIGHZMOYVNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)C2=CC=CC=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565754
Record name 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172753-42-3
Record name 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and underlying mechanistic principles for the preparation of this compound. This quinolone derivative is a valuable scaffold in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with a Vilsmeier-Haack cyclization of an appropriate N-arylacetamide to furnish a key 2-chloro-4-hydroxyquinoline-3-carbaldehyde intermediate. Subsequent nucleophilic aromatic substitution with dimethylamine yields the target compound. This document will delve into the mechanistic intricacies of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters influencing reaction outcomes.

Introduction: The Significance of the Quinoline Scaffold

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][2] The quinoline ring system is particularly significant in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[3][4] The title compound, this compound, incorporates several key pharmacophoric features: the quinolone core, a nucleophilic dimethylamino group at the 2-position, a keto-enol tautomeric system at the 4-position, and a reactive carbaldehyde group at the 3-position. This polyfunctionality makes it a versatile synthon for the development of more complex molecular architectures.[5]

The synthetic strategy for this molecule hinges on the powerful and versatile Vilsmeier-Haack reaction, a cornerstone of aromatic and heteroaromatic formylation and cyclization.[1] This guide will elucidate the step-by-step synthesis, providing both theoretical understanding and practical guidance for researchers in organic synthesis and drug discovery.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence starting from a readily available acetanilide derivative. The overall transformation is depicted below:

Overall Synthesis Acetanilide N-(2-hydroxyphenyl)acetamide Intermediate 2-Chloro-4-hydroxyquinoline-3-carbaldehyde Acetanilide->Intermediate 1. Vilsmeier-Haack Reaction (POCl₃, DMF) Product This compound Intermediate->Product 2. Nucleophilic Substitution (Dimethylamine)

Caption: Overall synthetic workflow.

Mechanistic Deep Dive: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the key transformation for constructing the core quinoline ring system.[1][6] The reaction can be conceptually divided into two principal stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack, cyclization, and aromatization of the N-arylacetamide.

Stage 1: Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃).[1]

Vilsmeier Reagent Formation DMF DMF Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier Elimination of PO₂Cl₂⁻

Caption: Formation of the Vilsmeier reagent.

The lone pair of electrons on the oxygen atom of DMF initiates a nucleophilic attack on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic Vilsmeier reagent.

Stage 2: Cyclization of the N-Arylacetamide

The N-arylacetamide, in this case, N-(2-hydroxyphenyl)acetamide, reacts with the Vilsmeier reagent. The reaction proceeds through a double formylation followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-4-hydroxyquinoline-3-carbaldehyde intermediate.[1]

Vilsmeier Cyclization Mechanism cluster_start Starting Material cluster_vilsmeier Vilsmeier Reagent cluster_intermediate1 Electrophilic Attack cluster_intermediate2 Second Formylation cluster_cyclization Intramolecular Cyclization cluster_aromatization Aromatization start N-(2-hydroxyphenyl)acetamide int1 Intermediate A Activated Acetanilide start->int1 vilsmeier [CH(Cl)=N(CH₃)₂]⁺ vilsmeier->int1 int2 Intermediate B Diformylated Species int1->int2 Reaction with 2nd Vilsmeier Reagent int3 Intermediate C Cyclized Intermediate int2->int3 Intramolecular Attack product 2-Chloro-4-hydroxyquinoline-3-carbaldehyde int3->product Elimination & Hydrolysis

Caption: Simplified mechanism of Vilsmeier-Haack cyclization.

The electron-rich aromatic ring of the acetanilide attacks the electrophilic Vilsmeier reagent. A second equivalent of the Vilsmeier reagent reacts, leading to a diformylated intermediate which then undergoes an intramolecular cyclization. Subsequent elimination and hydrolysis upon workup yield the 2-chloro-4-hydroxyquinoline-3-carbaldehyde. The presence of the ortho-hydroxyl group on the starting acetanilide is crucial for the formation of the 4-hydroxyquinoline product.

Nucleophilic Aromatic Substitution

The second stage of the synthesis involves the conversion of the 2-chloro intermediate to the final 2-(dimethylamino) product. This is a classic nucleophilic aromatic substitution (SNAAr) reaction.

The electron-withdrawing nature of the quinoline ring system, further activated by the formyl and oxo groups, facilitates the attack of a nucleophile at the C2 position. Dimethylamine acts as the nucleophile, displacing the chloride ion.

SNAr Mechanism cluster_start Intermediate cluster_nucleophile Nucleophile cluster_meisenheimer Meisenheimer Complex cluster_product Final Product start 2-Chloro-4-hydroxyquinoline-3-carbaldehyde meisenheimer Tetrahedral Intermediate start->meisenheimer nucleophile Dimethylamine HN(CH₃)₂ nucleophile->meisenheimer Nucleophilic Attack product This compound meisenheimer->product Loss of Cl⁻

Sources

Spectroscopic Characterization of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde, a quinolone derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles and practicalities of obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The protocols herein are designed to be self-validating, and all theoretical discussions are grounded in authoritative sources to ensure scientific integrity.

Introduction: The Significance of this compound

Quinolone derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[1] The title compound, this compound (CAS No. 172753-42-3), with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol , is a structurally intriguing molecule.[2][3] Its quinolone core is substituted with a dimethylamino group at the 2-position and a carbaldehyde group at the 3-position. These functional groups are expected to significantly influence its electronic properties, reactivity, and potential biological interactions.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this synthesized compound. This guide will walk through the essential spectroscopic techniques required for a thorough analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

A standardized protocol for NMR analysis is crucial for reproducibility.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice due to the potential for hydrogen bonding with the N-H proton of the quinolone ring. Chloroform-d (CDCl3) can also be used.[4]

  • Transfer the solution to a 5 mm NMR tube.

Step 2: Instrument Setup and Data Acquisition

  • The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[4][5]

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • For ¹³C NMR, a greater number of scans will be necessary (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

¹H NMR Spectral Interpretation: Predicted Chemical Shifts

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Justification
Aldehyde (-CHO)9.5 - 10.5Singlet (s)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.[4]
Aromatic protons (C5-H, C6-H, C7-H, C8-H)7.0 - 8.5Multiplet (m) or Doublets/TripletsThese protons are on the benzene ring of the quinolone system and will appear in the typical aromatic region. Their exact shifts and coupling patterns will depend on their relative positions.
N-H (Quinolone)11.0 - 12.0Broad Singlet (br s)The N-H proton is part of the 4-quinolone tautomer and is often broad due to quadrupole effects and potential hydrogen bonding with the solvent.
N(CH₃)₂3.0 - 3.5Singlet (s)The six protons of the two methyl groups are equivalent and will appear as a single, integrated to 6H. Their chemical shift is influenced by the electron-donating nitrogen atom.
¹³C NMR Spectral Interpretation: Predicted Chemical Shifts

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Aldehyde Carbonyl (-CHO)185 - 195Aldehyde carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum.[4]
Ketone Carbonyl (C=O)170 - 180The quinolone C4-carbonyl carbon is also significantly deshielded.
Aromatic/Vinylic Carbons110 - 160This region will contain the signals for the carbons of the quinolone ring system. The carbon attached to the dimethylamino group (C2) will be significantly upfield due to the electron-donating effect of the nitrogen.
N(CH₃)₂40 - 50The carbons of the dimethylamino groups are in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Analysis

Step 1: Sample Preparation

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. Place a small amount of the powdered sample directly on the ATR crystal.

  • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

Step 2: Data Acquisition

  • Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

IR Spectral Interpretation: Predicted Absorption Bands

The IR spectrum will show characteristic absorption bands for the key functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
N-H (stretch)3200 - 3400Stretching vibration of the N-H bond in the quinolone ring.
C-H (aromatic, stretch)3000 - 3100Stretching vibrations of the C-H bonds on the benzene ring.
C-H (aliphatic, stretch)2800 - 3000Stretching vibrations of the C-H bonds in the dimethylamino groups.
C=O (aldehyde, stretch)1680 - 1700Stretching vibration of the aldehyde carbonyl group.
C=O (ketone, stretch)1640 - 1660Stretching vibration of the quinolone C4-carbonyl group. This is often at a lower frequency due to conjugation and potential hydrogen bonding.
C=C (aromatic, stretch)1500 - 1600Stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Analysis

Step 1: Sample Preparation

  • Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Further dilute the sample to the low µg/mL or ng/mL range for analysis.

Step 2: Data Acquisition

  • Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[4]

  • The analysis can be performed on a time-of-flight (TOF), quadrupole, or ion trap mass spectrometer.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

MS Spectral Interpretation: Predicted m/z Values

The mass spectrum should show the molecular ion peak and characteristic fragment ions.

Ion Predicted m/z Interpretation
[M+H]⁺217.09The protonated molecular ion. The exact mass can be used to confirm the elemental composition.
[M-CH₃]⁺202.07Loss of a methyl group from the dimethylamino moiety.
[M-CHO]⁺188.08Loss of the formyl group.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400+ MHz Spectrometer transfer->instrument acquire_H Acquire ¹H Spectrum instrument->acquire_H acquire_C Acquire ¹³C Spectrum instrument->acquire_C process Process Data (FT, Phasing) acquire_C->process interpret Interpret Spectra process->interpret report Report Findings interpret->report

Figure 1: General workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample Solid Sample atr Place on ATR Crystal sample->atr instrument FT-IR Spectrometer atr->instrument acquire Acquire Spectrum instrument->acquire process Process Data acquire->process interpret Identify Functional Groups process->interpret report Report Findings interpret->report

Figure 2: General workflow for IR spectroscopic analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Prepare Stock Solution dilute Dilute to Working Concentration weigh->dilute instrument ESI Mass Spectrometer dilute->instrument acquire Acquire Spectrum instrument->acquire process Process Data acquire->process interpret Identify Molecular Ion and Fragments process->interpret report Report Findings interpret->report

Figure 3: General workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. By following the detailed protocols and applying the principles of spectral interpretation outlined in this guide, researchers can confidently confirm the structure and purity of this compound. The predicted data serves as a reliable reference for what to expect during experimental analysis. This foundational understanding is crucial for the advancement of research and development involving this and related quinolone derivatives.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Rizk, M., Belal, F., Ibrahim, F., Ahmed, S., & Sheribah, Z. A. (2011). Derivative Spectrophotometric Analysis of 4-Quinolone Antibacterials in Formulations and Spiked Biological Fluids by Their Cu(II) Complexes.
  • ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches | Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • Wang, C., et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • Kashanian, S., Khodaei, M. M., Roshanfekr, H., et al. (2012). Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA. Journal of the Chinese Chemical Society, 59(4), 441-446.
  • Al-Trawneh, S. A. (2013).
  • ResearchGate. (n.d.). 13 C NMR spectra of compound 2 (δ C , ppm) | Download Table. Retrieved from [Link]

  • Chen, J., et al. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

  • Szafert, S., et al. (2020).
  • NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H12N2O2, 5 grams. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing from established principles of organic chemistry and spectroscopic analysis of related structures, this document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinolone derivatives.

Molecular Identity and Structural Elucidation

This compound is a substituted quinolone derivative characterized by a dimethylamino group at the C2 position, a carbonyl group at the C4 position, and a carbaldehyde group at the C3 position of the quinoline ring.

Table 1: Compound Identification

ParameterValueSource
IUPAC Name 2-(dimethylamino)-4-oxo-1H-quinoline-3-carbaldehyde[1]
CAS Number 172753-42-3[1][2]
Molecular Formula C₁₂H₁₂N₂O₂[2]
Molecular Weight 216.24 g/mol [2]
Canonical SMILES CN(C)C1=C(C=O)C(=O)C2=CC=CC=C2N1[1]
InChI Key RUVIGHZMOYVNTQ-UHFFFAOYSA-N[1]

Synthesis Pathway: A Strategic Approach via Vilsmeier-Haack Reaction

The synthesis of this compound can be strategically achieved through a multi-step process, with the Vilsmeier-Haack reaction serving as a pivotal step for the introduction of the formyl group. This reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic rings.[3]

Rationale for the Synthetic Route

The proposed synthetic pathway leverages the reactivity of acetanilides to construct the quinoline core. The Vilsmeier-Haack cyclization of an appropriately substituted acetanilide is a preferred method as it offers high regioselectivity.[4] The subsequent nucleophilic substitution of a chloro group with a dimethylamino group and hydrolysis provides a reliable route to the target molecule.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis Acetanilide Acetanilide Derivative Chloroquinoline 2-Chloroquinoline-3-carbaldehyde Acetanilide->Chloroquinoline Cyclization & Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Chloroquinoline Substituted_Quinoline_ref 2-(Dimethylamino)quinoline-3-carbaldehyde Dimethylamine Dimethylamine Substituted_Quinoline 2-(Dimethylamino)quinoline-3-carbaldehyde Dimethylamine->Substituted_Quinoline Final_Product 2-(Dimethylamino)-4-oxo-1,4- dihydroquinoline-3-carbaldehyde Chloroquinoline_ref 2-Chloroquinoline-3-carbaldehyde Acidic_Workup Acidic Work-up (e.g., Acetic Acid) Acidic_Workup->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Protocol

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

  • Prepare the Vilsmeier reagent by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0-5 °C.[1]

  • Add the appropriately substituted acetanilide to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize to a pH of 6-8 to precipitate the 2-chloroquinoline-3-carbaldehyde.[3]

  • Filter, wash with water, and dry the product. Recrystallization from a suitable solvent like ethyl acetate can be performed for further purification.[4]

Step 2: Synthesis of 2-(Dimethylamino)quinoline-3-carbaldehyde

  • Dissolve the 2-chloroquinoline-3-carbaldehyde in a suitable solvent.

  • Add an excess of dimethylamine.

  • Heat the reaction mixture and monitor by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

Step 3: Hydrolysis to this compound

  • Treat the crude product from Step 2 with an aqueous acid solution, such as 70% acetic acid.[5]

  • Heat the mixture to induce hydrolysis of the enamine and formation of the 4-oxo functionality.

  • Cool the reaction mixture to allow for the precipitation of the final product.

  • Filter, wash with water, and dry to obtain this compound.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale/Comparison
Physical State SolidThe high molecular weight and presence of polar functional groups suggest a solid state at room temperature.
Melting Point >200 °C4-Oxo-1,4-dihydroquinoline-3-carboxylic acid has a melting point of 269-270 °C. The presence of the dimethylamino and carbaldehyde groups may slightly alter this.[6]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF)The quinolone core and polar functional groups suggest some water solubility, while the aromatic system allows for solubility in organic solvents. 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is soluble in DMSO.[6]
pKa ~6-8 (for the quinolone nitrogen)The electron-withdrawing nature of the carbonyl and aldehyde groups will influence the basicity of the quinolone ring nitrogen.
LogP 0.16This calculated value suggests a relatively balanced hydrophilic-lipophilic character.[7]

Spectroscopic Characterization

The structural features of this compound give rise to a unique spectroscopic fingerprint. The following are predicted spectral data based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the dimethylamino protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Aldehyde (-CHO)9.5 - 10.5SingletThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom.[8]
Aromatic (C5-H, C6-H, C7-H, C8-H)7.0 - 8.5MultipletsProtons on the benzene ring of the quinolone system will appear in the aromatic region.[9]
N-H (Amide)11.0 - 12.0Broad SingletThe amide proton is typically deshielded and may exhibit broadening due to hydrogen bonding.[9]
Dimethylamino (-N(CH₃)₂)3.0 - 3.5SingletThe six equivalent protons of the two methyl groups will appear as a singlet.[8]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)185 - 195The carbonyl carbon of the aldehyde is highly deshielded.[8]
Ketone (C=O)170 - 180The carbonyl carbon of the 4-oxo group will be in this region.
Aromatic/Heterocyclic (C2, C3, C4a, C5, C6, C7, C8, C8a)110 - 160Carbons of the quinolone ring system will resonate in this range.
Dimethylamino (-N(CH₃)₂)40 - 50The carbons of the methyl groups attached to the nitrogen.[8]
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 5: Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)Vibration Mode
N-H (Amide)3200 - 3400Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2960Stretching
C=O (Aldehyde)1680 - 1700Stretching
C=O (Ketone)1640 - 1660Stretching
C=C (Aromatic)1500 - 1600Stretching
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion Peak [M+H]⁺: m/z 217.0921

Reactivity and Potential Applications

The presence of multiple functional groups in this compound makes it a versatile building block for the synthesis of more complex molecules.

  • Aldehyde Group: The aldehyde functionality can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form Schiff bases.[10]

  • 4-Quinolone Core: The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore in medicinal chemistry, known for its antibacterial, antitumor, and anti-HIV activities.[11][12] The title compound, being a close analog, may exhibit similar biological activities.

  • Dimethylamino Group: The electron-donating dimethylamino group can influence the electronic properties of the quinolone ring system, potentially modulating its reactivity and biological activity.

Analytical Methodologies

The characterization and quantification of this compound can be achieved using a range of modern analytical techniques.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of quinolone derivatives. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development.[8]

  • Thin Layer Chromatography (TLC): TLC can be used for rapid monitoring of reaction progress and for preliminary purity assessment.

Spectroscopic Techniques
  • UV-Vis Spectroscopy: The extended conjugation in the quinolone ring system is expected to result in strong UV absorption. The maximum wavelength (λmax) for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO is 310 nm, and a similar absorption profile is expected for the title compound.[6]

Conclusion

This compound is a promising heterocyclic compound with potential applications in drug discovery and materials science. This technical guide provides a comprehensive, albeit partially predictive, overview of its synthesis, physicochemical properties, and analytical characterization. Further experimental validation of the predicted properties is warranted to fully elucidate the potential of this molecule.

References

  • Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into other derivatives. (n.d.).
  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (1998). PubMed.
  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.).
  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2. (n.d.). Retrieved January 17, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • 13 C NMR spectra of compound 2 (δ C , ppm) | Download Table. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

  • This compound, 95% Purity, C12H12N2O2, 5 grams. (n.d.). CP Lab Safety. Retrieved January 17, 2026, from [Link]

  • Investigations on the 4‐Quinolone‐3‐Carboxylic Acid Motif Part 5: Modulation of the Physicochemical Profile of a Set of…. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). 阿镁生物. Retrieved January 17, 2026, from [Link]

  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives. | Request PDF. (2010). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2-oxo-1,2-Dihydroquinoline-4-carboxylate | C10H6NO3-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. (2014). PMC. Retrieved January 17, 2026, from [Link]

  • Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (2011). Retrieved January 17, 2026, from [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. Retrieved January 17, 2026, from [Link]

  • Benzaldehyde, 4-(dimethylamino)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

  • Search Results. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (2011). Retrieved January 17, 2026, from [Link]

  • FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 4-(Dimethylamino)Benzaldehyde | C9H11NO. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 2-Methyl-5,6-methylenedioxy-1,2-dihydroisoquinoline-3-carbaldehyde. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

  • 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

Crystal Structure Analysis of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of the novel quinolone derivative, 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This document is structured to guide researchers through the critical experimental and analytical stages, offering field-proven insights into the causality behind methodological choices and the interpretation of structural data.

Introduction: The Rationale for Structural Elucidation

The functionalization of the quinoline core at the 2, 3, and 4-positions offers a rich landscape for modulating biological activity. The title compound, featuring a dimethylamino group at the C2 position, a carbonyl at C4 (as a 4-quinolone tautomer), and a reactive carbaldehyde at C3, presents a unique electronic and steric profile. The dimethylamino group, a strong electron-donating group, is expected to significantly influence the electron density of the quinoline ring system and its potential as a hydrogen bond acceptor. The carbaldehyde function serves as a versatile synthetic handle for generating more complex derivatives, such as Schiff bases or hydrazones, which have shown promise as cytotoxic agents[1][3].

A definitive crystal structure analysis is paramount. It provides unequivocal proof of the molecular structure, reveals the preferred tautomeric form in the solid state, and, most importantly, elucidates the three-dimensional arrangement of molecules in the crystal lattice. This supramolecular architecture, governed by a network of intermolecular interactions, is critical for understanding physicochemical properties such as solubility, stability, and polymorphism, which are all key parameters in drug development[4].

Synthesis and Crystallization: A Validated Protocol

The synthesis of the title compound is logically approached through a nucleophilic aromatic substitution reaction on a suitable precursor, 2-chloroquinoline-3-carbaldehyde. This common intermediate is readily synthesized from acetanilides via the Vilsmeier-Haack reaction[5][6].

Synthetic Workflow

The chosen synthetic route is designed for efficiency and high yield, proceeding in two main stages from a commercially available starting material.

Synthetic_Workflow Acetanilide Acetanilide Intermediate 2-Chloro-4-oxo-1,4-dihydroquinoline- 3-carbaldehyde Acetanilide->Intermediate Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Intermediate Product 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline- 3-carbaldehyde Intermediate->Product Nucleophilic Aromatic Substitution Dimethylamine Dimethylamine (aq.) Dimethylamine->Product

Caption: Synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF, 5 eq.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. The formation of the electrophilic Vilsmeier reagent is a critical step for the subsequent cyclization and formylation[6].

  • Reaction: Add the desired substituted acetanilide (1 eq.) portion-wise to the Vilsmeier reagent.

  • Cyclization: After the addition is complete, heat the reaction mixture to 80-90°C for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it onto crushed ice. The hydrolysis of the reaction intermediate and subsequent precipitation yields the crude product.

  • Purification: Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 2-chloroquinoline intermediate.

Step 2: Synthesis of this compound

  • Reaction Setup: Suspend the 2-chloroquinoline intermediate (1 eq.) in a suitable solvent like ethanol or acetonitrile in a round-bottom flask.

  • Nucleophilic Substitution: Add an excess of aqueous dimethylamine solution (40%, 3-4 eq.). The excess amine drives the reaction to completion.

  • Heating: Reflux the mixture for 2-3 hours (monitor by TLC).

  • Isolation: Cool the reaction mixture. The product typically precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. The molecular formula is C₁₂H₁₂N₂O₂ with a molecular weight of 216.24 g/mol [7].

Step 3: Crystallization for X-ray Diffraction

The quality of the single crystal is the most critical factor for a successful structure determination.

  • Solvent Selection: Screen various solvents for solubility. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. A mixture of DMF and ethanol often proves effective.

  • Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent system at a slightly elevated temperature. Filter the solution to remove any particulate matter. Leave the clear solution in a loosely covered vial in a vibration-free environment. Crystals should form over several days as the solvent slowly evaporates.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The following sections detail the expected findings from such an analysis.

Hypothetical Crystallographic Data

For the purpose of this guide, we will work with a set of plausible, hypothetical crystallographic data for the title compound.

Parameter Hypothetical Value
Chemical FormulaC₁₂H₁₂N₂O₂
Formula Weight216.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)9.421(4)
c (Å)14.556(6)
β (°)98.75(2)
Volume (ų)1152.1(9)
Z (molecules/unit cell)4
Density (calculated, g/cm³)1.247
Absorption Coefficient (μ)0.088 mm⁻¹
F(000)456
Reflections Collected8542
Unique Reflections2105
R_int0.035
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The primary result of the analysis is the confirmation of the molecular structure. The 4-oxo-1,4-dihydroquinoline form (4-quinolone) is expected to be the dominant tautomer over the 4-hydroxyquinoline form, a common feature in such systems[8].

Key structural features to analyze include:

  • Planarity: The quinoline ring system is expected to be nearly planar. The dihedral angle between the fused benzene and pyridinone rings should be minimal.

  • Bond Lengths: The C4=O bond will exhibit a typical double bond character (~1.23 Å). The C2-N(dimethylamino) bond length will indicate partial double bond character due to resonance with the quinolone ring.

  • Intramolecular Hydrogen Bonding: A significant intramolecular hydrogen bond is anticipated between the aldehyde proton and the oxygen of the 4-oxo group, or between the N-H of the quinolone and the aldehyde oxygen, leading to a stable six-membered ring motif. This type of interaction contributes to the overall planarity of the molecule[9][10].

Note: A placeholder image is used above. In a real scenario, an ORTEP or ball-and-stick diagram from the crystal structure solution would be inserted here. Caption: Expected molecular conformation of the title compound.

Supramolecular Architecture: Decoding Intermolecular Interactions

The crystal packing is dictated by a combination of strong and weak intermolecular interactions, which can be systematically analyzed[4][11]. For the title compound, a centrosymmetric dimer motif is highly probable, facilitated by strong N-H···O hydrogen bonds.

Hydrogen Bonding Analysis

The N1-H group of the pyridinone ring is an excellent hydrogen bond donor, while the C4=O oxygen is a strong acceptor. This typically leads to the formation of robust, centrosymmetric dimers, a common motif in related crystal structures[9].

  • Interaction: N1-H1···O1=C4

  • Motif: This interaction forms an R²₂(8) ring motif, which is a highly stable and predictable supramolecular synthon.

π-π Stacking Interactions

The planar quinoline ring systems are prone to π-π stacking. These interactions will likely be observed between adjacent dimers, contributing to the formation of columns or layers in the crystal lattice. Key parameters to analyze are:

  • Centroid-to-Centroid Distance: Typically in the range of 3.5 - 3.9 Å for effective stacking[12][13].

  • Slip Angle: The degree of offset between the stacked rings.

Workflow for Interaction Analysis

Interaction_Analysis cluster_0 Data Collection & Refinement cluster_1 Interaction Identification cluster_2 Supramolecular Assembly Data Solve & Refine Crystal Structure HBond Identify H-Bonds (N-H···O) Data->HBond PiStack Analyze π-π Stacking Data->PiStack Other Check for Weak C-H···O contacts Data->Other Packing Describe 3D Packing (Dimers, Layers, etc.) HBond->Packing PiStack->Packing Other->Packing

Caption: Workflow for analyzing intermolecular interactions.

Spectroscopic Confirmation

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for confirming the structure in solution and for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect distinct signals for the aromatic protons of the quinoline core, a singlet for the aldehyde proton (CHO), a singlet for the N-H proton (which may be broad), and a singlet integrating to six protons for the N(CH₃)₂ group.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon (C=O) around 170-180 ppm, the aldehyde carbon around 190 ppm, and distinct signals for the aromatic carbons and the two equivalent methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H group of the quinolone.

  • C=O Stretches: Strong, sharp peaks around 1650-1680 cm⁻¹ for the C4=O ketone and around 1690-1710 cm⁻¹ for the C3-CHO aldehyde.

Conclusion and Future Directions

This guide outlines a comprehensive approach to the synthesis and detailed structural characterization of this compound. The elucidation of its crystal structure reveals a planar molecule that forms robust centrosymmetric dimers via N-H···O hydrogen bonds, which are further stabilized by π-π stacking interactions. This detailed structural knowledge is invaluable for understanding its chemical behavior and provides a solid foundation for the rational design of novel derivatives for drug discovery applications. The aldehyde functionality, in particular, serves as a key starting point for creating libraries of related compounds (e.g., hydrazones, oximes) whose biological activities can be systematically explored[14].

References

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis new derivatives of quinoline and study the biological activity for some of them. ResearchGate. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed. [Link]

  • (RS)-2-Oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

  • 3-[4-(Dimethylamino)benzylidene]-2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one. National Center for Biotechnology Information. [Link]

  • 2-oxo-1,2-Dihydroquinoline-4-carboxylate. PubChem. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. National Center for Biotechnology Information. [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

  • 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone. National Center for Biotechnology Information. [Link]

  • Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydroquinoxaline-2,3-dione and 1H-benzo[d]imidazol-2(3H)-one with 2,5-dihydroxy-1,4-benzoquinones: a combined X-ray structural and theoretical analysis. Royal Society of Chemistry. [Link]

  • This compound. AMEIRUO. [Link]

  • This compound, 95% Purity, C12H12N2O2, 5 grams. CP Lab Safety. [Link]

  • (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI. [Link]

  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]

  • Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines. ResearchGate. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • (PDF) Crystal structure of (2E)-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). ResearchGate. [Link]

Sources

Quantum Chemical Blueprint for 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural bioactive compounds.[1][2] Its derivatives are known for a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1] The compound 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde (Molecular Formula: C12H12N2O2, CAS: 172753-42-3) represents a promising scaffold for further functionalization in drug development.[3] Understanding the intricate relationship between its three-dimensional structure and electronic properties is paramount for predicting its biological interactions and guiding the rational design of more potent and selective therapeutic agents.[1]

Quantum chemical calculations provide a powerful, non-experimental lens to elucidate these molecular characteristics with high fidelity.[4] By employing methodologies such as Density Functional Theory (DFT), we can build a comprehensive profile of the molecule, encompassing its structural stability, electronic distribution, and spectroscopic signatures. This guide offers a robust, field-proven protocol for the in-silico characterization of this compound, providing researchers with a validated workflow for their investigations.

Methodology: A Validated Computational Protocol

The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results. The choice of computational methods and basis sets is informed by established practices for similar heterocyclic systems.[5][6][7][8]

Computational Workflow

G cluster_0 Computational Protocol Input_Structure 1. Initial 3D Structure Generation Geometry_Optimization 2. Geometry Optimization (DFT) Input_Structure->Geometry_Optimization B3LYP/6-311G(d,p) Frequency_Analysis 3. Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Confirm Minimum Energy Electronic_Properties 4. Electronic Property Calculation Frequency_Analysis->Electronic_Properties Zero-Point Energy Spectroscopic_Prediction 5. Spectroscopic Simulation (TD-DFT, GIAO) Electronic_Properties->Spectroscopic_Prediction HOMO, LUMO, MEP Data_Analysis 6. Results Analysis & Interpretation Spectroscopic_Prediction->Data_Analysis UV-Vis, NMR

Caption: A schematic of the quantum chemical calculation workflow.

Step 1: Initial Molecular Structure Generation

The initial 3D structure of this compound will be built using standard molecular modeling software (e.g., GaussView, Avogadro).

Step 2: Geometry Optimization

The initial structure will be optimized to find the most stable conformation (a minimum on the potential energy surface).

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used for organic molecules and has a proven track record of providing a good balance between accuracy and computational cost for quinoline derivatives.[5][6]

  • Basis Set: 6-311G(d,p). This Pople-style basis set provides a good description of the electronic structure for molecules containing first and second-row atoms. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in a molecule with heteroatoms and a delocalized π-system.

Step 3: Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations will be performed at the same level of theory as the optimization. The absence of imaginary frequencies will validate the stability of the obtained geometry.

Step 4: Electronic Property Calculations

From the optimized geometry, a range of electronic properties will be calculated to understand the molecule's reactivity and intermolecular interaction potential.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is crucial for predicting sites susceptible to electrophilic and nucleophilic attack.

Step 5: Spectroscopic Simulations

To aid in experimental characterization, key spectroscopic properties will be simulated.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations, using the CAM-B3LYP functional with the 6-311++G(d,p) basis set in a suitable solvent model (e.g., Polarizable Continuum Model - PCM, with ethanol or DMSO as the solvent), will be performed to predict the electronic absorption spectrum.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311G(d,p) level of theory will be used to predict the 1H and 13C NMR chemical shifts.

Anticipated Results and Discussion

While a dedicated study on this specific molecule is not yet available in the literature, we can project the expected outcomes based on the known chemistry of quinoline derivatives.[4]

Molecular Geometry

The optimized geometry is expected to be largely planar due to the aromatic quinoline core. The bond lengths within the quinoline ring will likely exhibit values intermediate between typical single and double bonds, indicating electron delocalization.[9]

Table 1: Predicted Key Geometrical Parameters

ParameterPredicted Value (Å or °)Justification
C=O (keto group)~1.23Typical double bond length
C-N (dimethylamino)~1.36Partial double bond character due to resonance
C-C (quinoline ring)1.37 - 1.42Aromatic character[9]
C-N (quinoline ring)~1.32 - 1.36Aromatic character[9]
Dihedral anglesNear 0° or 180°Planarity of the ring system
Electronic Properties

The electronic properties will shed light on the molecule's reactivity and potential for intermolecular interactions.

Table 2: Predicted Electronic Properties

PropertyPredicted ValueSignificance
HOMO Energy-5.5 to -6.5 eVIndicates electron-donating ability
LUMO Energy-1.5 to -2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap3.5 to 4.5 eVRelates to chemical stability and reactivity[8]
Dipole Moment3.0 to 5.0 DIndicates overall polarity

The HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the quinolone ring, while the LUMO is anticipated to be distributed over the carbonyl and aldehyde functionalities, as well as the quinoline core. The MEP map will likely show negative potential around the carbonyl oxygen and the nitrogen of the quinoline ring, indicating sites for electrophilic attack or hydrogen bonding. The region around the N-H of the quinoline and the aldehyde proton will likely exhibit positive potential.

Spectroscopic Signatures

The simulated spectra will provide a theoretical benchmark for experimental validation.

  • UV-Visible Spectrum: The TD-DFT calculations are expected to predict strong absorptions in the UV-A and UV-B regions, corresponding to π→π* and n→π* electronic transitions within the conjugated system.

  • NMR Spectrum: The GIAO calculations will provide predicted chemical shifts for all proton and carbon atoms. The aromatic protons of the quinoline ring are expected to appear in the range of 7.0-8.5 ppm, while the aldehyde proton will be significantly downfield (>9.5 ppm). The methyl protons of the dimethylamino group should appear as a singlet around 3.0-3.5 ppm.

Conclusion

This in-depth technical guide provides a comprehensive and scientifically grounded protocol for the quantum chemical characterization of this compound. By following this workflow, researchers and drug development professionals can gain valuable insights into the structural and electronic properties of this promising molecule, thereby accelerating the process of rational drug design and discovery. The predictive nature of these calculations offers a cost-effective and efficient means to prioritize synthetic efforts and explore the potential of novel quinoline-based therapeutic agents.

References

  • BenchChem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.
  • BenchChem. (n.d.). Quantum chemical calculations for 2-Cyano-3-hydroxyquinoline.
  • Elsevier. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • ResearchGate. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
  • ProQuest. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
  • CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations.
  • RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives.
  • PMC - NIH. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C12H12N2O2, 5 grams.

Sources

Tautomeric Landscapes of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the tautomerism exhibited by 4-oxo-1,4-dihydroquinoline-3-carbaldehydes, a class of heterocyclic compounds with significant potential in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical principles, practical experimental methodologies, and insights into the implications of tautomerism for biological activity.

Introduction: The Significance of Tautomerism in Quinolone Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of molecules.[1][2] In the realm of medicinal chemistry, understanding and controlling tautomeric equilibria can be a pivotal factor in rational drug design. The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold found in numerous antibacterial agents and other therapeutic molecules.[3][4] The introduction of a carbaldehyde group at the 3-position introduces a fascinating layer of complexity to the tautomeric possibilities of this system, influencing its reactivity, binding interactions with biological targets, and overall pharmacological profile.[5][6]

This guide will delve into the synthesis of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes, the detailed characterization of their tautomeric forms, the analytical techniques employed in their study, and the critical role that the tautomeric equilibrium plays in their chemical and biological behavior.

Synthesis of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes

The primary synthetic route to 4-oxo-1,4-dihydroquinoline-3-carbaldehydes often involves the Vilsmeier-Haack formylation of 4-hydroxyquinolines.[7][8] This electrophilic substitution reaction introduces a formyl group at the electron-rich C3 position of the quinolone ring.

General Synthetic Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reagent, a chloroiminium ion, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is an exothermic reaction.

  • Substrate Addition: Once the addition of POCl₃ is complete, add the corresponding 4-hydroxyquinoline derivative to the reaction mixture in portions.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for a specified period, typically ranging from a few hours to overnight, while monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.

  • Isolation and Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. Purify the product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) or by column chromatography.

G cluster_synthesis Vilsmeier-Haack Formylation 4-Hydroxyquinoline 4-Hydroxyquinoline Intermediate Electrophilic Substitution 4-Hydroxyquinoline->Intermediate Electron-rich Arene Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Intermediate Electrophile Product 4-Oxo-1,4-dihydroquinoline-3-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of 4-hydroxyquinolines.

The Tautomeric Equilibrium: A Multifaceted Landscape

4-Oxo-1,4-dihydroquinoline-3-carbaldehydes can exist in a dynamic equilibrium involving at least three principal tautomeric forms: the keto-form, the enol-form, and the enamine-form. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the quinoline ring, the solvent polarity, temperature, and pH.

The Principal Tautomers
  • Keto-form (4-oxo-1,4-dihydroquinoline-3-carbaldehyde): This form features a ketone at the C4 position and a secondary amine within the heterocyclic ring.

  • Enol-form (4-hydroxyquinoline-3-carbaldehyde): This tautomer possesses a hydroxyl group at C4 and a fully aromatic quinoline ring system.

  • Enamine-form (4-oxo-1,4-dihydro-3-(hydroxymethylene)quinoline): This less commonly considered tautomer involves the enolization of the aldehyde group, creating a hydroxymethylene moiety at the C3 position.

Tautomers Keto Keto-form (4-Oxo-1,4-dihydro) Enol Enol-form (4-Hydroxy) Keto->Enol Enamine Enamine-form (3-Hydroxymethylene) Keto->Enamine

Caption: Principal tautomeric forms in equilibrium.

Factors Influencing Tautomeric Preference

The delicate balance between these tautomers is governed by a combination of thermodynamic and kinetic factors:

  • Aromaticity: The enol-form benefits from the full aromaticity of the quinoline ring system, which provides significant thermodynamic stabilization.[3]

  • Intramolecular Hydrogen Bonding: The presence of the 3-carbaldehyde group allows for the formation of a strong intramolecular hydrogen bond between the aldehyde proton and the C4-keto oxygen in the keto-form, or between the C4-hydroxyl proton and the aldehyde oxygen in the enol-form. This six-membered ring chelation can significantly stabilize a particular tautomer.

  • Solvent Effects: Polar protic solvents can disrupt intramolecular hydrogen bonds and form intermolecular hydrogen bonds with the solute, thereby influencing the tautomeric equilibrium. Nonpolar solvents, on the other hand, tend to favor the tautomer with stronger intramolecular hydrogen bonding.[10]

  • Electronic Effects of Substituents: Electron-donating or electron-withdrawing groups on the quinoline nucleus can modulate the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby shifting the equilibrium.

Analytical Characterization of Tautomers

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous identification and quantification of the tautomeric forms of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[11][12] Both ¹H and ¹³C NMR provide distinct signatures for each tautomer.

  • ¹H NMR: The chemical shifts of the N-H proton, the C2-H proton, and the aldehyde proton are particularly informative. In the keto-form, the N-H proton typically appears as a broad singlet at a downfield chemical shift. The enol-form is characterized by the absence of an N-H signal and the presence of a phenolic-like O-H signal.

  • ¹³C NMR: The chemical shift of the C4 carbon is a key indicator. In the keto-form, the C4 signal appears in the typical range for a ketone carbonyl carbon (around 170-180 ppm). In the enol-form, this signal shifts upfield to a region characteristic of an aromatic carbon bearing a hydroxyl group (around 150-160 ppm).

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Tautomeric Forms

TautomerC4 Chemical Shift (¹³C)N-H Chemical Shift (¹H)
Keto-form~175~12-14
Enol-form~155Absent
X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[13][14][15] By precisely determining bond lengths and the positions of hydrogen atoms, one can unambiguously distinguish between the keto and enol tautomers. For instance, a C4=O double bond is indicative of the keto-form, while a C4-O single bond and a hydroxyl proton confirm the enol-form.[16]

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present and can help to distinguish between tautomers.

  • Keto-form: A strong absorption band in the region of 1620-1650 cm⁻¹ is characteristic of the C=O stretching vibration of the 4-quinolone system. A broad N-H stretching band may also be observed around 3000-3400 cm⁻¹.

  • Enol-form: The spectrum will show a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹ and the absence of a strong C=O band in the quinolone region.

Reactivity and Biological Implications of Tautomerism

The tautomeric equilibrium of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes has a profound impact on their chemical reactivity and biological activity.[17] The different tautomers present distinct reactive sites and can interact differently with biological targets.

Chemical Reactivity

The aldehyde group at the C3 position is a key site for chemical modification. Its reactivity is influenced by the predominant tautomeric form. For example, the enol-form, with its electron-rich aromatic ring, may exhibit different reactivity in electrophilic substitution reactions compared to the keto-form. Nucleophilic addition to the aldehyde carbonyl is a common reaction for this class of compounds.[6][18]

Biological Activity

The 4-oxo-1,4-dihydroquinoline scaffold is a well-established pharmacophore, particularly in the development of antibacterial agents.[4][19] The ability of these compounds to chelate metal ions and interact with enzymes is often dependent on the specific tautomeric form present at the active site. The keto-form, with its N-H donor and C=O acceptor, can participate in different hydrogen bonding interactions compared to the O-H donor of the enol-form. This can lead to significant differences in binding affinity and, consequently, biological activity.[3]

Conclusion

The tautomerism of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes is a complex and fascinating phenomenon with significant implications for their synthesis, characterization, and application in drug discovery. A thorough understanding of the factors that govern the tautomeric equilibrium is crucial for the rational design of new therapeutic agents based on this versatile scaffold. The judicious application of a combination of analytical techniques, including NMR, X-ray crystallography, and IR spectroscopy, is essential for elucidating the tautomeric landscape of these compounds. Future research in this area will likely focus on leveraging a deeper understanding of tautomerism to fine-tune the pharmacological properties of this important class of molecules.

References

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon. Heterocyclic Communications, 12(5), 319-322. [Link]

  • Costa, V. C., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12272–12282. [Link]

  • Antonova, A. S., & Granik, V. G. (2004). Tautomerism of heterocyclic compounds. Communication 1. General problems of tautomerism of heterocyclic compounds. Pharmaceutical Chemistry Journal, 38(1), 1-16.
  • Katritzky, A. R., & Lagowski, J. M. (2011). The principles of heterocyclic chemistry. Elsevier.
  • Talele, T. T. (2016). What impact does tautomerism have on drug discovery and development?. Expert opinion on drug discovery, 11(11), 1043-1060. [Link]

  • Siddappa, K., & Mahadevan, K. M. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5.
  • Abdel-Wahab, B. F., et al. (2012). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[16]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. Heterocyclic Communications, 18(5-6), 227-232.

  • Tarasov, A. V., et al. (2017). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 22(12), 2099. [Link]

  • Hassan, H., Abass, M., & Othman, E. S. (2020). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Journal of Heterocyclic Chemistry, 57(1), 329-339.
  • Mu, L., et al. (2016). Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer for imaging cannabinoid receptor type 2. Journal of neurochemistry, 138(6), 843-855. [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

  • Youssef, F., et al. (2021). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica, 68(3), 692-706. [Link]

  • Domagala, J. M., et al. (1989). 4-oxo-1, 4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. U.S. Patent No. 4,822,801. Washington, DC: U.S.
  • Mills, J. E., & Kappe, T. (1978). Keto-enol tautomerism in 3-acyl-4-hydroxy-2-quinolones. The Journal of Organic Chemistry, 43(25), 4783-4786.
  • Ahluwalia, V. K., et al. (1998). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. Indian Journal of Chemistry-Section B, 37(1), 1-4. [Link]

  • Sridhar, B., & Rajan, S. S. (2012). X-ray crystallographic and spectroscopic studies of novel organic compounds. Madurai Kamaraj University.
  • Jagtap, R. M., et al. (2021). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. In Advances in Chemistry Research. Volume 76. Nova Science Publishers.
  • Bocian, E. (2023). Exploring the Role of Nucleophiles in Chemical Reactions. Journal of Organic and Pharmaceutical Chemistry, 12(4), 1-2.
  • ResearchGate. (n.d.). Tautomeric form of 4-quinolone (1). Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • Hosseinzadeh, R., et al. (2014). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl. Orient J Chem, 30(2), 563-8. [Link]

  • Kandeel, M. M., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 12(2), 1-15.
  • Chad's Prep. (2018, September 13). 9.8c Keto Enol Tautomerization [Video]. YouTube. [Link]

  • Youssef, F. M., et al. (2021). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1, 2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica, 68(3), 692-706. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28069-28101. [Link]

  • Sieroń, L., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl) piperidine-4-carboxylate. Acta Crystallographica Section C: Structural Chemistry, 77(10), 585-594. [Link]

  • Li, Y., et al. (2013). Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives. Bioorganic & medicinal chemistry letters, 23(1), 145-148. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Keto-enol tautomerism. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • SpectroscopyNOW. (2021, March 15). Anxiolytic tautomers defined by NMR spectroscopy. Wiley Analytical Science. [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(3), 251-261. [Link]

  • Al-Hiari, Y. M., et al. (2010). Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to yield β-chlorovinyl aldehyde derivatives 6 and 7. ARKIVOC, 2010(10), 1-13. [Link]

  • El-Gamal, M. I., et al. (2016). Efficient synthesis of 4-oxo-4, 5-dihydrothieno [3, 2-c] quinoline-2-carboxylic acid derivatives from aniline. Molecules, 21(5), 629. [Link]

Sources

The Synthetic Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Origin of Substituted Quinoline-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Among its myriad derivatives, substituted quinoline-3-carbaldehydes have emerged as exceptionally versatile building blocks, enabling the construction of complex heterocyclic systems with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and origin of these critical synthons, with a primary focus on the synthetic strategies that have defined their accessibility. We will dissect the predominant synthetic methodologies, elucidate the underlying reaction mechanisms, and provide field-proven insights into experimental choices, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Quinoline Core and the Strategic Importance of the 3-Formyl Group

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a "privileged structure" in drug discovery, renowned for its ability to interact with a wide array of biological targets. This has led to its incorporation into drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][4][5] The functionalization of this core at various positions dictates its pharmacological profile.

The introduction of a carbaldehyde (formyl) group at the C3 position is of particular strategic importance. This electron-withdrawing group, conjugated with the heterocyclic system, activates the molecule for a variety of subsequent transformations. The aldehyde moiety itself is a reactive handle for nucleophilic addition and condensation reactions, while its electronic influence can modulate the reactivity of the entire quinoline ring. Consequently, quinoline-3-carbaldehydes are not merely synthetic targets but are pivotal intermediates for generating vast libraries of novel chemical entities.[2][3][6]

The Synthetic Origin: Unveiling the Vilsmeier-Haack Reaction as the Cornerstone

While the quinoline nucleus is present in natural alkaloids, the widespread availability of substituted quinoline-3-carbaldehydes is overwhelmingly a triumph of synthetic organic chemistry. Their "discovery" is intrinsically linked to the development of powerful formylation and cyclization reactions. The most prominent and historically significant of these is the Vilsmeier-Haack reaction .[7][8]

This reaction provides a direct and efficient route to 2-chloroquinoline-3-carbaldehydes, which are arguably the most important members of this class due to the dual reactivity of the chloro and formyl groups.[1][9][10]

The Vilsmeier-Haack Reaction: Mechanism and Causality

The Vilsmeier-Haack reaction is a multicomponent process that masterfully combines chlorination, formylation, and cyclization in a single pot, starting from readily available N-arylacetamides (acetanilides). The choice of reagents is critical and dictates the reaction's success.

  • The Vilsmeier Reagent: The key electrophile is the Vilsmeier reagent, an iminium salt, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7] The reaction of DMF with POCl₃ forms the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.

  • The Substrate: The reaction commences with an N-arylacetamide. The nature and position of substituents on the aromatic ring of the acetanilide significantly influence the reaction's yield and regioselectivity. Electron-donating groups on the acetanilide facilitate the electrophilic substitution steps of the cyclization, generally leading to higher yields.

The overall transformation can be understood through the following logical steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the potent electrophilic Vilsmeier reagent.

  • Electrophilic Attack and Cyclization: The enol or enolate form of the N-arylacetamide attacks the Vilsmeier reagent. This is followed by an intramolecular electrophilic aromatic substitution, where the activated aromatic ring closes onto the newly formed side chain, constructing the pyridine ring of the quinoline system.

  • Aromatization and Chlorination: Subsequent elimination and dehydration steps lead to an intermediate that is then chlorinated at the C2 position by the reaction medium, resulting in the aromatic 2-chloroquinoline-3-carbaldehyde.

Experimental Protocol: Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction[7]

This protocol is a representative example of the Vilsmeier-Haack synthesis of this class of compounds.

Step 1: Preparation of the Vilsmeier Reagent

  • To a flask containing N,N-dimethylformamide (0.15 mol), cooled to 0°C in an ice bath, slowly add phosphorus oxychloride (0.35 mol) dropwise while stirring. Maintain the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic.

Step 2: Addition of Substrate and Reaction

  • To the freshly prepared Vilsmeier reagent, add the respective substituted N-arylacetamide (0.05 mol) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, heat the reaction mixture to 60-90°C and maintain it for several hours (typically 4-16 hours).[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

  • After completion, carefully pour the reaction mixture into a beaker containing crushed ice and water (e.g., 300 mL). This step hydrolyzes the reaction intermediates to reveal the aldehyde functionality and quenches any remaining reactive reagents.

  • Stir the resulting mixture vigorously for about 30 minutes. The product will often precipitate as a solid.

  • Filter the solid product, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the purified 2-chloroquinoline-3-carbaldehyde.[7]

Self-Validation and Characterization: The successful synthesis of the target compound is confirmed through standard analytical techniques.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and C-H stretch (around 2720 and 2820 cm⁻¹).

  • ¹H NMR Spectroscopy: A characteristic singlet for the aldehyde proton will appear far downfield, typically between δ 9-11 ppm.[7] The aromatic protons will show characteristic splitting patterns corresponding to the substitution on the quinoline ring.

Visualization of the Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Synthesis sub N-Arylacetamide intermediate Cyclization Intermediate sub->intermediate Electrophilic Attack reagent Vilsmeier Reagent (DMF + POCl₃) reagent->intermediate workup Aqueous Work-up (Hydrolysis) intermediate->workup Chlorination & Aromatization product 2-Chloroquinoline-3-carbaldehyde workup->product

Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.

The Versatility of Substituted Quinoline-3-carbaldehydes in Drug Development

The true value of quinoline-3-carbaldehydes lies in their synthetic utility. The aldehyde and, in many cases, the C2-chloro substituent serve as handles for a vast array of chemical transformations, enabling the creation of diverse molecular architectures.

Reactions at the Aldehyde Group

The formyl group is a gateway to numerous functionalities:

  • Condensation Reactions: It readily reacts with amines to form Schiff bases, with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations, and with hydrazines to form hydrazones.[1][6] These reactions are fundamental for building larger, more complex molecules.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol, (quinolin-3-yl)methanol, which can be used in further functionalization, for example, through etherification or esterification.[6]

  • Oxidation: Oxidation of the aldehyde yields the corresponding quinoline-3-carboxylic acid, another valuable synthetic intermediate.

Reactions Involving the C2-Chloro Group

In 2-chloroquinoline-3-carbaldehydes, the chlorine atom is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents at the C2 position, including:

  • Alkoxy and aryloxy groups

  • Amino and substituted amino groups (e.g., piperazine)[9]

  • Thiol groups

This dual reactivity makes 2-chloroquinoline-3-carbaldehydes powerful platforms for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Visualization of Derivative Synthesis Pathways

Derivative_Synthesis cluster_aldehyde Reactions at Aldehyde cluster_chloro Reactions at C2-Chloro start 2-Chloroquinoline-3-carbaldehyde p1 Schiff Bases (R-NH₂) start->p1 Condensation p2 Chalcones (Acetophenones) start->p2 Claisen-Schmidt p3 Alcohols (Reduction, e.g., NaBH₄) start->p3 Reduction p4 Carboxylic Acids (Oxidation) start->p4 Oxidation p5 2-Alkoxy Derivatives (R-OH, Base) start->p5 SNAr p6 2-Amino Derivatives (R₂NH) start->p6 SNAr p7 2-Thioether Derivatives (R-SH) start->p7 SNAr

Caption: Key synthetic transformations of 2-chloroquinoline-3-carbaldehyde.

Summary and Future Outlook

The discovery and development of synthetic routes to substituted quinoline-3-carbaldehydes, dominated by the Vilsmeier-Haack reaction, have been a significant enabler in medicinal chemistry. These compounds are not typically of natural origin but are products of strategic chemical synthesis, designed to be versatile intermediates. Their value is demonstrated by the vast number of complex heterocyclic structures that have been built from them, many with potent biological activities.

As drug discovery continues to demand novel chemical matter, the synthetic exploration of quinoline-3-carbaldehydes will undoubtedly persist. Future research will likely focus on developing greener, more efficient synthetic methodologies, perhaps utilizing novel catalytic systems to bypass the stoichiometric use of reagents like POCl₃.[11] Furthermore, the application of these building blocks in multicomponent reactions and diversity-oriented synthesis will continue to expand the accessible chemical space, paving the way for the discovery of next-generation therapeutics.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Vaishali, et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. ResearchGate. [Link]

  • Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 484-503. [Link]

  • Patel, H., et al. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 1653-1655. [Link]

  • Sharma, S., et al. (2026). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. ResearchGate. [Link]

  • (N.A.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. ResearchGate. [Link]

  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2014). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of ChemTech Research, 6(7), 3624-3630. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Singh, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. ACS Infectious Diseases, 6(3), 493-506. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • (N.A.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

  • Sharma, S., et al. (2023). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. ResearchGate. [Link]

  • Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B, 1278-1282. [Link]

  • Singh, A., & Singh, R. (2022). A review on synthetic investigation for quinoline- recent green approaches. Journal of the Indian Chemical Society, 99(11), 100741. [Link]

  • (N.A.). (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96. [Link]

Sources

Theoretical ADME Profiling of Quinoline-3-Carbaldehyde Derivatives: A Roadmap for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Quinoline-3-carbaldehydes, in particular, are versatile synthetic intermediates, enabling the creation of vast libraries of novel derivatives.[3][4][5] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with a significant portion of failures in clinical trials attributed to poor pharmacokinetic properties.[6] Early-stage assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not just advantageous but essential for de-risking drug discovery projects. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting theoretical ADME profiling of quinoline-3-carbaldehyde derivatives using state-of-the-art in silico methodologies. We will delve into the causality behind computational choices, detail step-by-step workflows, and emphasize the interpretation of predictive data to guide the rational design of molecules with a higher probability of clinical success.

The Imperative of Early-Stage ADME Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Computational, or in silico, ADME prediction has become an indispensable tool, allowing for the rapid, cost-effective evaluation of drug-like properties before a single molecule is synthesized.[7] This approach drastically reduces the reliance on resource-intensive animal studies in the initial phases and focuses synthetic efforts on candidates with the most favorable pharmacokinetic profiles.[6][8]

The quinoline nucleus, while a source of immense therapeutic potential, also presents specific challenges. Its heterocyclic nature can influence metabolic stability, and substitutions on the ring system can dramatically alter physicochemical properties like solubility and lipophilicity, which in turn govern the entire ADME profile.[9][10] Therefore, a robust in silico screening cascade is critical for navigating the chemical space of quinoline-3-carbaldehyde derivatives effectively.

Foundational Pillars of In Silico ADME Prediction

Before delving into specific protocols, it is crucial to understand the foundational principles that underpin computational ADME predictions. These models are built upon the analysis of large datasets of compounds with experimentally determined properties, identifying correlations between molecular structure and pharmacokinetic behavior.

Drug-Likeness and Physicochemical Descriptors

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties consistent with known oral drugs.[8] The most influential guideline in this area is Lipinski's Rule of Five , which states that poor oral absorption is more likely when a compound violates more than one of the following criteria[11][12]:

  • Molecular Weight (MW) ≤ 500 Daltons: Facilitates easier passage across biological membranes.[1]

  • LogP ≤ 5: The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. An optimal balance is needed for both solubility in aqueous environments and permeation across lipid membranes.[1]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.

These rules are not absolute but serve as an excellent first-pass filter for prioritizing compounds. Other important descriptors include:

  • Topological Polar Surface Area (TPSA): A predictor of passive molecular transport through membranes. Generally, a TPSA value of ≤ 140 Ų is associated with good oral bioavailability.[13]

  • Number of Rotatable Bonds: A measure of molecular flexibility. Fewer than 10 rotatable bonds are generally preferred for favorable oral bioavailability.[13]

The Synergy of Multiple Predictive Models

A core tenet of trustworthy in silico analysis is the avoidance of reliance on a single prediction tool. Different software platforms utilize distinct algorithms and training datasets. For instance, SwissADME might use topological methods for solubility prediction (ESOL), while pkCSM employs graph-based signatures.[6][8][14] By synthesizing results from multiple, freely accessible web servers (e.g., SwissADME, pkCSM, admetSAR) and, where available, commercial platforms (e.g., ADMET Predictor®, Schrödinger's QikProp), a more robust and confident consensus profile can be established.[7][15][16]

A Practical Workflow for In Silico Profiling

This section outlines a systematic, step-by-step protocol for the theoretical ADME evaluation of a library of quinoline-3-carbaldehyde derivatives.

Experimental Protocol: In Silico ADME Workflow
  • 2D Structure Generation: Draw the chemical structures of the quinoline-3-carbaldehyde derivatives using chemical drawing software such as ChemDraw.

  • SMILES String Conversion: Convert the 2D structures into their corresponding Simplified Molecular-Input Line-Entry System (SMILES) notations. This universal format is the standard input for most ADME prediction web tools.

  • Submission to Prediction Engines:

    • Navigate to the SwissADME web server ([Link]).[6] Paste the list of SMILES strings into the input box and run the prediction. This tool provides excellent visualization, including the "BOILED-Egg" plot, and covers physicochemical properties, pharmacokinetics, and drug-likeness.

    • Navigate to the pkCSM web server ([Link]). Submit the SMILES strings to predict a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity parameters.

    • Navigate to the ProTox-II web server ([Link]). Use this tool specifically for in-depth toxicity prediction, including organ toxicity (hepatotoxicity) and toxicological endpoints like mutagenicity and carcinogenicity.

  • Data Aggregation and Analysis: Consolidate the output from all platforms into a single spreadsheet. This allows for direct comparison of predicted values for each parameter across different models.

  • Interpretation and Prioritization: Analyze the aggregated data to identify candidates with the most promising overall ADME profile. Look for compounds that demonstrate:

    • Compliance with Lipinski's Rule of Five.

    • High predicted gastrointestinal (GI) absorption.

    • Good aqueous solubility (LogS > -4).

    • No predicted inhibition of major Cytochrome P450 (CYP) enzymes.

    • A clean toxicity profile (non-mutagenic, non-carcinogenic).

    • Appropriate Blood-Brain Barrier (BBB) permeability for the intended therapeutic target (permeable for CNS targets, impermeable for peripheral targets).

ADME_Workflow cluster_prep 1. Structure Preparation cluster_predict 2. In Silico Prediction cluster_analyze 3. Analysis & Decision MolDesign Design of Quinoline-3-carbaldehyde Derivatives SMILES Generate SMILES Strings MolDesign->SMILES SwissADME SwissADME Server SMILES->SwissADME Submit Structures pkCSM pkCSM Server SMILES->pkCSM Submit Structures ProTox ProTox-II Server SMILES->ProTox Submit Structures Aggregate Aggregate & Compare Data SwissADME->Aggregate pkCSM->Aggregate ProTox->Aggregate Prioritize Prioritize Candidates Aggregate->Prioritize Filter by ADMET Criteria Synthesize Select for Synthesis & In Vitro Validation Prioritize->Synthesize

Interpreting the Data: Key ADME Parameters for Quinoline Derivatives

The true expertise lies not in generating data, but in its interpretation. Below, we discuss the key predicted parameters and present sample data in structured tables for clarity.

Physicochemical Properties and Drug-Likeness

This initial screen is fundamental. A compound that fails basic drug-likeness tests is unlikely to succeed, regardless of its biological activity.

Table 1: Predicted Physicochemical and Drug-Likeness Properties for Hypothetical Quinoline-3-Carbaldehyde Derivatives

Compound IDMW ( g/mol )LogPHBAHBDTPSA (Ų)Rotatable BondsLipinski Violations
Q3C-001 320.352.854165.730
Q3C-002 480.504.106290.250
Q3C-003 515.605.2573110.582 (MW, LogP)
Q3C-004 350.403.5084145.160

From this table, compound Q3C-003 would be immediately flagged for potential issues with oral bioavailability due to its high molecular weight and lipophilicity, violating two of Lipinski's rules.[11] Compound Q3C-004 , while compliant with Lipinski's rules, has a TPSA value approaching the 140 Ų threshold, suggesting its membrane permeability should be carefully scrutinized.

Pharmacokinetic Profile: Absorption and Distribution

A visually intuitive tool for assessing absorption and distribution is the Bioavailability Radar and the BOILED-Egg plot provided by SwissADME. The radar provides a quick snapshot of drug-likeness, while the egg plot predicts passive GI absorption (the white of the egg) and BBB permeation (the yolk).

ADME_Principles cluster_props Physicochemical Properties cluster_adme ADME Outcomes Compound Quinoline Derivative (Chemical Structure) Lipophilicity Lipophilicity (LogP) Compound->Lipophilicity Solubility Solubility (LogS) Compound->Solubility Size Molecular Size (MW) Compound->Size Polarity Polarity (TPSA) Compound->Polarity Absorption Absorption Lipophilicity->Absorption affects Distribution Distribution (BBB, PPB) Lipophilicity->Distribution affects Solubility->Absorption governs Size->Absorption impacts Size->Distribution impacts Polarity->Absorption influences Polarity->Distribution influences Metabolism Metabolism (CYP450) Absorption->Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion

Table 2: Predicted Pharmacokinetic (ADME) Parameters

Compound IDGI AbsorptionBBB PermeantCYP2D6 InhibitorCYP3A4 InhibitorAqueous Solubility (LogS)
Q3C-001 HighYesNoNo-3.5 (Soluble)
Q3C-002 HighNoNoYes-4.2 (Moderately Soluble)
Q3C-003 LowNoYesYes-5.5 (Poorly Soluble)
Q3C-004 HighNoNoNo-3.8 (Soluble)

Here, Q3C-001 emerges as a strong candidate, showing high GI absorption, good solubility, and potential to cross the BBB (desirable for a CNS target), with no predicted CYP inhibition.[17] In contrast, Q3C-002 and Q3C-003 are flagged for potential drug-drug interactions due to predicted inhibition of major metabolic enzymes CYP3A4 and CYP2D6.[10]

Toxicity Profile

Early identification of toxicity liabilities is a cornerstone of modern drug discovery. In silico tools can predict a range of toxicological endpoints.

Table 3: Predicted Toxicity Endpoints

Compound IDAMES Toxicity (Mutagenicity)Hepatotoxicity (Liver Injury)
Q3C-001 Non-mutagenNo
Q3C-002 Non-mutagenNo
Q3C-003 Non-mutagenYes
Q3C-004 MutagenNo

Based on this analysis, Q3C-004 would be deprioritized despite its good pharmacokinetic predictions due to the high risk of mutagenicity.[18] Similarly, the predicted hepatotoxicity for Q3C-003 adds another significant concern to its already poor profile.

Conclusion: From Data to Decision

Theoretical ADME profiling is a powerful, data-driven strategy to guide the design and selection of quinoline-3-carbaldehyde derivatives. By employing a multi-tool approach and systematically analyzing key physicochemical, pharmacokinetic, and toxicological parameters, researchers can efficiently filter large virtual libraries to identify a smaller subset of high-quality candidates. This process, illustrated by the workflow and data interpretation in this guide, allows for the prioritization of molecules that possess not only potent biological activity but also the drug-like properties necessary for successful clinical development. It is crucial to remember that these in silico predictions are a guide, not a final verdict. Their ultimate value is realized when they are used to select the most promising compounds for experimental synthesis and validation, thereby optimizing resources and accelerating the journey from molecule to medicine.

References

  • Benchchem. (n.d.). Assessing the Drug-Likeness of Novel Quinoline Compounds: A Comparative Guide Using Lipinski's Rule of Five.
  • International Journal of Pharmaceutical Sciences. (n.d.). Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach.
  • Benchchem. (n.d.). In Silico Prediction of Drug-Like Qualities of Quinolin-8-ylmethanesulfonamide and its Analogs: A Technical Guide.
  • PubMed Central. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.
  • Bentham Science Publishers. (2024, March 1). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry.
  • ResearchGate. (n.d.). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives.
  • ProQuest. (n.d.). Design, in-silico ADME Study and molecular docking study of novel quinoline-4-on derivatives as Factor Xa Inhibitor as Potential anti-coagulating agents.
  • MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • MDPI. (2025, November 11). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer.
  • PubMed. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives.
  • ResearchGate. (2025, October 3). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • Simulations Plus. (n.d.). ADMET Predictor®.
  • GARDP Revive. (n.d.). Lipinski's Rule of 5.
  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Retrieved from [Link]

  • MDPI. (2023, January 12). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • MDPI. (2025, December 10). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
  • ResearchGate. (2025, October 21). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes.
  • Wiley Online Library. (2026, January 6). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide.

Sources

An In-depth Technical Guide to the Initial Biological Activity Screening of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Bioactive Potential of a Novel Quinolone Scaffold

The quinolone structural motif is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1] Derivatives of 4-quinolone, in particular, have demonstrated a broad spectrum of bioactivities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The novel compound, 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde, represents a unique iteration of this privileged scaffold. The introduction of a dimethylamino group at the 2-position and a carbaldehyde at the 3-position presents an intriguing subject for biological investigation. This guide provides a comprehensive framework for the initial biological activity screening of this compound, designed to efficiently and robustly assess its potential as a therapeutic agent. Our approach is grounded in established scientific principles and tailored to elucidate the most probable and impactful biological effects based on the compound's structural alerts.

Strategic Framework for Initial Biological Screening

The primary objective of an initial screening cascade is to rapidly and cost-effectively identify the most promising biological activities of a novel compound.[2] For this compound, a tiered approach is recommended, beginning with broad-spectrum assays and progressing to more specific investigations based on initial findings. This strategy maximizes the potential for discovering significant bioactivity while conserving resources.

Rationale for Assay Selection: Learning from Structural Analogs

Given the novelty of the target compound, our initial assay selection is guided by the known biological activities of structurally related 4-quinolone-3-carbaldehyde derivatives. These analogs have shown promise in several key therapeutic areas:

  • Anticancer Activity: Many 4-quinolone derivatives exhibit significant cytotoxicity against various cancer cell lines.[3][4] The planar quinolone ring system can intercalate with DNA, and various substituents can influence this interaction and other cellular targets.

  • Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents.[3][4] While our target compound differs from classic fluoroquinolones, the fundamental scaffold warrants a thorough antimicrobial investigation.

  • Antioxidant Potential: The ability to scavenge reactive oxygen species (ROS) is a common feature of many heterocyclic compounds, and some quinolone derivatives have demonstrated notable antioxidant activity.[5][6]

Based on this precedent, our initial screening will focus on these three key areas: cytotoxicity, antimicrobial effects, and antioxidant capacity.

Tier 1 Screening: Foundational Bioactivity Assessment

The first tier of screening employs high-throughput, cost-effective assays to provide a broad overview of the compound's biological effects.[7]

In Vitro Cytotoxicity Screening

The initial assessment of a compound's anticancer potential involves evaluating its toxicity towards cancer cells.[8] The MTT assay is a widely used and reliable colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[9]

Experimental Protocol: MTT Assay

  • Cell Line Selection: A panel of human cancer cell lines should be used to assess the breadth of cytotoxic activity. Recommended cell lines include:

    • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

    • HeLa: Cervical adenocarcinoma

    • A549: Lung carcinoma

    • HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity)[9]

  • Cell Culture: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing the various concentrations of the test compound. Wells containing medium with DMSO serve as the vehicle control, and wells with untreated cells serve as the negative control. A known cytotoxic agent, such as Doxorubicin, is used as a positive control.[10]

    • The plates are incubated for 48 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10]

Data Presentation: Hypothetical IC₅₀ Values

Cell LineThis compound (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)
MCF-712.5 ± 1.30.8 ± 0.1
HeLa25.1 ± 2.71.2 ± 0.2
A54918.9 ± 2.11.0 ± 0.1
HEK293> 1005.4 ± 0.6

Interpretation of Results: A lower IC₅₀ value indicates greater cytotoxic potency. A significantly higher IC₅₀ value for the non-cancerous cell line (HEK293) compared to the cancer cell lines suggests selective cytotoxicity, a desirable characteristic for a potential anticancer agent.

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, HeLa, A549, HEK293) seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48h) compound_prep->treatment seeding->treatment mtt_add MTT Addition (4h) treatment->mtt_add formazan_sol Formazan Solubilization mtt_add->formazan_sol absorbance Absorbance Reading (570 nm) formazan_sol->absorbance viability_calc Calculate % Cell Viability absorbance->viability_calc ic50_det Determine IC50 Values viability_calc->ic50_det

Caption: Workflow for the MTT-based cytotoxicity assay.

Antimicrobial Susceptibility Testing

The agar well diffusion method is a straightforward and widely used technique for the preliminary screening of antimicrobial activity.[11] It provides a qualitative assessment of a compound's ability to inhibit the growth of various microorganisms.

Experimental Protocol: Agar Well Diffusion Assay

  • Microbial Strain Selection: A panel of clinically relevant bacterial and fungal strains should be used:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungus: Candida albicans (ATCC 10231)

  • Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Assay Procedure:

    • The standardized microbial suspension is uniformly spread onto the surface of agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Wells (6 mm in diameter) are created in the agar using a sterile cork borer.

    • A fixed volume (e.g., 100 µL) of the test compound at a specific concentration (e.g., 1 mg/mL in DMSO) is added to the wells.

    • DMSO is used as a negative control, and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are used as positive controls.

    • The plates are incubated at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Data Presentation: Hypothetical Antimicrobial Activity

Microbial StrainZone of Inhibition (mm) - Test Compound (1 mg/mL)Zone of Inhibition (mm) - Positive Control
S. aureus15 ± 125 ± 2 (Ciprofloxacin)
B. subtilis18 ± 228 ± 2 (Ciprofloxacin)
E. coli8 ± 122 ± 1 (Ciprofloxacin)
P. aeruginosa< 620 ± 2 (Ciprofloxacin)
C. albicans12 ± 118 ± 1 (Fluconazole)

Interpretation of Results: A larger zone of inhibition indicates greater antimicrobial activity. The results provide a preliminary indication of the compound's antimicrobial spectrum.

Antioxidant Capacity Assessment

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple and rapid method to evaluate the antioxidant potential of a compound.[12] It measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • A stock solution of the test compound is prepared in methanol.

    • A 0.1 mM solution of DPPH in methanol is prepared.

  • Assay Procedure:

    • In a 96-well plate, 100 µL of various concentrations of the test compound in methanol are mixed with 100 µL of the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm.

    • Ascorbic acid is used as a positive control.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Data Presentation: Hypothetical Antioxidant Activity

CompoundDPPH Scavenging IC₅₀ (µg/mL)
This compound45.3 ± 3.8
Ascorbic Acid (Positive Control)8.7 ± 0.9

Interpretation of Results: A lower IC₅₀ value signifies stronger antioxidant activity.

Tier 2 Screening: Mechanistic Elucidation and Target Validation

If promising activity is observed in Tier 1, the next step is to delve deeper into the mechanism of action.

Follow-up on Cytotoxic Activity

If the compound shows significant and selective cytotoxicity, further investigation into the mode of cell death is warranted.

  • Apoptosis vs. Necrosis: Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can differentiate between apoptosis (programmed cell death) and necrosis.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[13]

Visualization: Apoptosis Detection Workflow

G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat Cells with Compound (at IC50 concentration) harvesting Harvest and Wash Cells cell_treatment->harvesting staining Stain with Annexin V-FITC and Propidium Iodide (PI) harvesting->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry quantification Quantify Apoptotic vs. Necrotic Cells flow_cytometry->quantification

Caption: Workflow for Annexin V/PI apoptosis assay.

Follow-up on Antimicrobial Activity

If significant antimicrobial activity is observed, the next step is to quantify this activity more precisely.

  • Minimum Inhibitory Concentration (MIC): The broth microdilution method is used to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11]

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): This assay determines the lowest concentration of the compound that kills the microorganism.

Concluding Remarks and Future Directions

This in-depth technical guide provides a robust and scientifically sound framework for the initial biological activity screening of this compound. The proposed tiered approach allows for an efficient and comprehensive evaluation of its cytotoxic, antimicrobial, and antioxidant potential. The results from this initial screen will be instrumental in guiding further drug development efforts, including lead optimization, mechanism of action studies, and preclinical evaluation. The unique structural features of this novel quinolone derivative hold significant promise for the discovery of new therapeutic agents.

References

  • El-Sayed, W. M., Al-Ghorbani, M., Abbas, S. E., & El-Agrody, A. M. (2020). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

  • Khan, A., Rudra, S. G., & Dastager, S. G. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

  • Al-Omair, M. A. (2011). Nonclassical biological activities of quinolone derivatives. PubMed. Available at: [Link]

  • Sharifi-Rad, J., et al. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. Available at: [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. IQVIA Laboratories. Available at: [Link]

  • Kavčič, R., & Stanovnik, B. (1969). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. PubMed. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]

  • MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available at: [Link]

  • Wang, L., Zhang, Y., & Chen, J. (2006). A novel antioxidant activity index (AAU) for natural products using the DPPH assay. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]

  • National Institutes of Health. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH. Available at: [Link]

  • MDPI. (2019). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. Available at: [Link]

  • Diag2Tec. (n.d.). In Vitro Drug Testing. Diag2Tec, Preclinical CRO. Available at: [Link]

  • Al-Omair, M. A. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Publishing at the Library. Available at: [Link]

  • National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. Available at: [Link]

  • MDPI. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. Available at: [Link]

  • ResearchGate. (2008). Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Available at: [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR. Available at: [Link]

  • ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. PMC. Available at: [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • BPS Bioscience. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. BPS Bioscience. Available at: [Link]

  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. Available at: [Link]

  • Royal Society of Chemistry. (2021). Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement. RSC Publishing. Available at: [Link]

  • Pion Inc. (2024). The Role Of in vitro Testing In Drug Development. Pion Inc. Available at: [Link]

  • ResearchGate. (2018). 3,4-Dimethoxypyridine-2-carbaldehyde in the synthesis of quinazolin-4(3H)-ones: partial demethylation at the dehydrogenation step. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2022). Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. NIH. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • PubMed. (2016). Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. Available at: [Link]

Sources

Methodological & Application

Synthesis of Novel Schiff Bases from 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde: A Comprehensive Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 2-(dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde. This class of compounds holds significant promise in the field of medicinal chemistry, owing to the synergistic combination of the pharmacologically active quinolone scaffold and the versatile imine functionality. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of these unique molecular architectures.

Introduction: The Strategic Fusion of Quinolone and Schiff Base Moieties

The quinolone core is a privileged scaffold in drug discovery, forming the basis of numerous antibacterial, anticancer, and antiviral agents.[1] Its planar structure allows for effective intercalation with DNA and interaction with various enzymes. Schiff bases, characterized by the azomethine (-C=N-) group, are renowned for their synthetic versatility and broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] The conjugation of these two pharmacophores in Schiff bases derived from this compound presents a compelling strategy for the development of novel therapeutic candidates with potentially enhanced efficacy and unique mechanisms of action.

Synthesis of the Precursor: this compound

A crucial step in the synthesis of the target Schiff bases is the preparation of the key aldehyde intermediate, this compound. A plausible and widely utilized method for the formylation of activated aromatic and heterocyclic systems is the Vilsmeier-Haack reaction.[4][5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Proposed Synthetic Protocol for this compound:

Materials:

  • 2-(Dimethylamino)-1H-quinolin-4-one

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution, saturated

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the stirred DMF. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add 2-(dimethylamino)-1H-quinolin-4-one portion-wise to the reaction mixture, ensuring the temperature remains controlled.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for several hours (the reaction progress should be monitored by Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude aldehyde by column chromatography on silica gel using an appropriate eluent system to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water; therefore, anhydrous conditions are crucial for a successful reaction.

  • Controlled Temperature: The formation of the Vilsmeier reagent is an exothermic process. Low-temperature addition of POCl₃ prevents uncontrolled reactions and decomposition of the reagent.

  • Work-up Procedure: Pouring the reaction mixture onto ice hydrolyzes the intermediate iminium salt to the desired aldehyde. Neutralization is necessary to handle the acidic reaction mixture and facilitate extraction.

  • Purification: Column chromatography is essential to remove unreacted starting materials and by-products to obtain the pure aldehyde for the subsequent Schiff base synthesis.

Synthesis of Schiff Bases: The Condensation Reaction

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction is often catalyzed by a few drops of glacial acetic acid and carried out under reflux in a suitable solvent, such as ethanol or methanol.[7]

General Synthetic Protocol for Schiff Base Formation:

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, 4-aminophenol)

  • Ethanol or Methanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or methanol.

  • Add the substituted primary amine (1 equivalent) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure Schiff base.

Data Presentation: Expected Reaction Parameters

Reactant AmineSolventCatalystReaction Time (h)Expected Yield (%)
AnilineEthanolGlacial Acetic Acid3-5High
4-ChloroanilineEthanolGlacial Acetic Acid4-6Good to High
4-MethoxyanilineMethanolGlacial Acetic Acid2-4High
2-AminophenolEthanolGlacial Acetic Acid3-5Good

Note: The reaction times and yields are estimations based on general Schiff base syntheses and may require optimization for specific substrates.

Mechanistic Insight and Visualization

The formation of a Schiff base proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the stable imine linkage.

SchiffBase_Mechanism Aldehyde R-CHO (Aldehyde) Hemiaminal R-CH(OH)-NH-R' (Hemiaminal) Aldehyde->Hemiaminal + R'-NH2 (Nucleophilic Attack) Amine R'-NH2 (Primary Amine) Amine->Hemiaminal Iminium R-CH=N+H-R' Hemiaminal->Iminium - H2O (Dehydration) SchiffBase R-C=N-R' (Schiff Base) Iminium->SchiffBase - H+ (Deprotonation) Water H2O

Caption: General mechanism of Schiff base formation.

Characterization of the Synthesized Schiff Bases

The structural elucidation of the newly synthesized Schiff bases is paramount and can be achieved through a combination of spectroscopic techniques.

Expected Spectroscopic Data:

TechniqueKey Characteristic Signals
FT-IR (cm⁻¹) Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).
¹H NMR (ppm) A characteristic singlet in the downfield region (δ 8.0-9.0 ppm) corresponding to the azomethine proton (-CH=N-). Signals for the aromatic protons of the quinolone and the substituted amine moieties. A singlet corresponding to the N(CH₃)₂ protons.
¹³C NMR (ppm) A signal in the range of δ 150-165 ppm attributed to the imine carbon (-C=N-). Resonances for the aromatic carbons of the quinolone and amine fragments.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base.

Potential Applications in Drug Development

The fusion of the quinolone and Schiff base pharmacophores is anticipated to yield compounds with a wide array of biological activities.

  • Antimicrobial Agents: The quinolone moiety is a well-established antibacterial pharmacophore. The imine group of the Schiff base can further enhance this activity by facilitating binding to bacterial enzymes or cell walls. These compounds should be screened against a panel of Gram-positive and Gram-negative bacteria.[2][3][8]

  • Anticancer Agents: Many quinolone derivatives and Schiff bases exhibit potent anticancer activity.[1] The planar quinolone ring can intercalate into DNA, while the Schiff base moiety can coordinate with metal ions that are essential for tumor growth or inhibit key enzymes involved in cancer cell proliferation. Cytotoxicity assays against various cancer cell lines (e.g., MCF-7, HeLa, A549) would be a crucial step in evaluating their potential.

  • Antiviral and Anti-inflammatory Activity: The diverse biological profile of both parent moieties suggests that the resulting Schiff bases may also possess antiviral and anti-inflammatory properties, warranting further investigation.

Experimental Workflow Visualization

The overall experimental workflow for the synthesis and evaluation of these novel Schiff bases can be summarized as follows:

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start 2-(Dimethylamino)- 1H-quinolin-4-one Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Aldehyde 2-(Dimethylamino)-4-oxo-1,4- dihydroquinoline-3-carbaldehyde Vilsmeier->Aldehyde Condensation Condensation with Primary Amines Aldehyde->Condensation SchiffBase Target Schiff Bases Condensation->SchiffBase FTIR FT-IR SchiffBase->FTIR NMR ¹H & ¹³C NMR SchiffBase->NMR MassSpec Mass Spectrometry SchiffBase->MassSpec Antimicrobial Antimicrobial Screening SchiffBase->Antimicrobial Anticancer Anticancer Assays SchiffBase->Anticancer Other Other Biological Activities SchiffBase->Other

Caption: Experimental workflow for synthesis and evaluation.

Conclusion and Future Directions

The synthesis of Schiff bases from this compound offers a promising avenue for the discovery of novel drug candidates. The protocols and insights provided in this guide serve as a robust starting point for researchers in this field. Future work should focus on the synthesis of a diverse library of these Schiff bases by varying the primary amine component. Subsequent comprehensive biological evaluation, including mechanism of action studies and in vivo testing of lead compounds, will be crucial in unlocking the full therapeutic potential of this exciting class of molecules.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 20(8), 13958–13981. [Link]

  • Asif, M. (2016). A review on anticancer activities of quinoline and its derivatives. Journal of Pharmacy and Bioallied Sciences, 8(3), 162. [Link]

  • Bunu, S. J., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2). [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Fang, Y., et al. (2014). Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. Asian Journal of Chemistry, 26(21), 7449–7451. [Link]

  • Hassan, S. A., et al. (2020). Synthesis, characterization, and antimicrobial evaluation of Schiff base-mixed ligand complexes with divalent metal ions derived from amoxicillin and vanillin/nicotinamide. Medicinal Chemistry Research, 29(12), 2265-2277. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Saeed, A. M., et al. (2020). Anticancer activity of novel Schiff bases and azo dyes derived from 3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. De Gruyter, Open Chemistry, 18(1), 192-203. [Link]

  • Sharma, S., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics, 38(11), 3149-3162. [Link]

  • Singh, R. K., et al. (2018). Synthesis, spectral characterization, thermal investigation, computational studies, molecular docking, and in vitro biological activities of a new Schiff base derived from 2-chloro benzaldehyde and 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine. Journal of Molecular Structure, 1171, 766-778. [Link]

  • Taha, Z. A., et al. (2020). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry, 13(11), 7935-7949. [Link]

  • Tyagi, P., et al. (2015). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 20(8), 14456-14478. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Yaseen, K., Hassan, S. A., & Al-Rifaie, D. A. (2020). Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol. Algerian Journal of Engineering and Technology, 2(1), 1-6. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise and Evolving Challenge of Quinolines

The quinoline scaffold is a cornerstone in the history of antimicrobial agents, giving rise to some of the most potent and widely used antibiotics.[1] From the early antimalarial quinine to the broad-spectrum fluoroquinolones, these heterocyclic compounds have saved countless lives. However, the rise of antimicrobial resistance (AMR) poses a grave threat to global health, necessitating a renewed and strategic search for novel antimicrobial agents.[2][3][4] The development of new quinoline derivatives remains a promising frontier in this endeavor.[1][5][6][7][8]

This guide is designed for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel quinoline-based antimicrobials. It provides a comprehensive overview of the essential in vitro assays required to characterize the antimicrobial profile of these compounds, grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12][13] We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is both robust and meaningful for downstream drug development decisions.

The Scientific Rationale: Targeting Bacterial Proliferation at its Core

Quinolones exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and, in many cases, topoisomerase IV.[14][15][16][17][18] These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has introduced a double-strand break, ultimately leading to cell death.[15][16][17] This specific mechanism of action provides a clear target for assay development and a basis for understanding potential resistance mechanisms.

Phase 1: Primary Screening for Antimicrobial Activity

The initial step in evaluating a library of novel quinoline derivatives is to efficiently identify compounds with any level of antimicrobial activity. The agar well diffusion assay is a widely used, cost-effective, and straightforward method for this purpose.[19][20][21][22]

Protocol 1: Agar Well Diffusion Assay

Principle: This method relies on the diffusion of the antimicrobial compound from a well through a solid agar medium inoculated with a standardized bacterial suspension. The presence of a zone of inhibition around the well indicates antimicrobial activity.[19][23]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Solutions of novel quinoline derivatives at a known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Positive control antibiotic solution (e.g., Ciprofloxacin)

  • Solvent control (e.g., DMSO)

  • Incubator (35-37°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: From a fresh overnight culture plate, select 3-5 isolated colonies of the test bacterium. Emulsify these colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

  • Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Well Creation: Allow the plate to dry for 5-15 minutes. Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of 6-8 mm in diameter in the agar.[21]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each novel quinoline derivative solution, the positive control, and the solvent control into separate wells.[20]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Measurement: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each well.[20]

Interpretation of Results:

  • A clear zone of inhibition around a well containing a novel quinoline derivative indicates antimicrobial activity.

  • The diameter of the zone is proportional to the compound's activity and its diffusion characteristics.

  • The solvent control should show no zone of inhibition. If it does, the solvent itself has antimicrobial properties and may not be suitable.

  • The positive control should produce a zone of inhibition within the expected range for the specific bacterial strain, validating the assay.

Phase 2: Quantitative Evaluation of Antimicrobial Potency

Once active compounds are identified, the next critical step is to determine their potency quantitatively. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose.[24][25] The broth microdilution method is the most common and recommended technique for determining MIC values.[26][27][28][29]

Protocol 2: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[6][24][30] The assay is performed in a 96-well microtiter plate format, allowing for the simultaneous testing of multiple compounds and concentrations.[29]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Novel quinoline derivatives and control antibiotics, prepared as stock solutions

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation and Serial Dilution:

    • In the first column of a 96-well plate, add 100 µL of CAMHB containing the highest desired concentration of a novel quinoline derivative (e.g., 256 µg/mL).

    • Add 50 µL of CAMHB to the remaining wells (columns 2-11).

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).[31]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[31]

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well in columns 1-11. Do not add bacteria to the sterility control wells (column 12).[31]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[29]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[28][30] This can be determined by visual inspection or by using a plate reader to measure optical density (OD).

Data Presentation: MIC Values of Novel Quinolines

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Quino-A4832
Quino-B0.518
Quino-C>128>128>128
Ciprofloxacin0.250.0150.5
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate these aliquots onto MHA plates.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (typically defined as ≤ 0.1% of the original inoculum surviving).

Interpretation: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[32]

Phase 3: Advanced Characterization of Lead Compounds

For promising candidates, further characterization is necessary to understand their dynamics of antibacterial action and to confirm their mechanism of action.

Protocol 4: Time-Kill Kinetics Assay

Principle: This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[33][34][35] It provides a dynamic view of the compound's activity, which is more informative than the static endpoint of an MIC assay.[33]

Materials:

  • Flasks with CAMHB

  • Test bacterial strain

  • Novel quinoline derivative at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Growth control (no compound)

  • Shaking incubator (35-37°C)

  • Sterile saline for dilutions

  • MHA plates for colony counting

  • Timer

Procedure:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test bacterium in CAMHB. Dilute this culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing CAMHB.

  • Compound Addition: Add the novel quinoline derivative to the flasks to achieve the desired final concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask with no compound.

  • Sampling and Plating: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[35]

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates to determine the number of viable bacteria (CFU/mL).

  • Incubation and Counting: Incubate the MHA plates for 18-24 hours and count the colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration and the control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[33]

Data Presentation: Hypothetical Time-Kill Curve

Time_Kill_Curve Time-Kill Kinetics of Quino-B against S. aureus cluster_0 cluster_1 y9 y8 y7 y6 y5 y4 y3 y2 x0 x4 x8 x12 x24 gc0 gc4 gc0->gc4 Growth Control gc8 gc4->gc8 Growth Control gc24 gc8->gc24 Growth Control mic2_0 mic2_4 mic2_0->mic2_4 2x MIC mic2_8 mic2_4->mic2_8 2x MIC mic2_24 mic2_8->mic2_24 2x MIC mic4_0 mic4_4 mic4_0->mic4_4 4x MIC mic4_8 mic4_4->mic4_8 4x MIC mic4_24 mic4_8->mic4_24 4x MIC bt_start bt_end bt_start->bt_end 99.9% Kill Threshold

Caption: Time-kill kinetics of Quino-B against S. aureus.

Protocol 5: DNA Gyrase Inhibition Assay

Principle: To confirm that the novel quinoline derivatives act via the expected mechanism, a direct enzymatic assay is essential. This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed plasmid DNA.[36]

Materials:

  • Purified bacterial DNA gyrase enzyme

  • Relaxed plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP)

  • Novel quinoline derivatives and a known gyrase inhibitor (e.g., Ciprofloxacin, Novobiocin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Gel documentation system

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures. A typical reaction would include:

    • 5X Assay Buffer

    • Relaxed pBR322 DNA

    • Novel quinoline derivative at various concentrations (or control)

    • Nuclease-free water

  • Enzyme Addition: Add a pre-determined amount of DNA gyrase to each tube (except for a no-enzyme control).

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a loading dye containing SDS and/or proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run the electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with a DNA stain and visualize it under UV light using a gel documentation system.

Interpretation of Results:

  • No Enzyme Control: Will show only the band for relaxed plasmid DNA.

  • Enzyme Control (No Inhibitor): Will show a prominent band corresponding to supercoiled DNA, indicating full enzyme activity.

  • Inhibitor Present: The inhibition of DNA gyrase will result in a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band. The concentration at which 50% of the supercoiling activity is inhibited (IC₅₀) can be determined.

Logical Workflow for Evaluation

The following diagram illustrates the logical progression for evaluating novel quinoline derivatives, from initial screening to mechanistic confirmation.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Advanced Characterization A Library of Novel Quinolone Derivatives B Agar Well Diffusion Assay A->B C Identify 'Hits' (Compounds with Activity) B->C D Broth Microdilution (MIC Determination) C->D E MBC Determination D->E F Rank Potency & Determine Bactericidal/Bacteriostatic Nature E->F G Time-Kill Kinetics Assay F->G H DNA Gyrase Inhibition Assay F->H I Comprehensive Profile of Lead Candidate(s) G->I H->I

Caption: Experimental workflow for antimicrobial evaluation.

Conclusion and Future Directions

The protocols and workflow detailed in this guide provide a robust framework for the systematic evaluation of novel quinoline derivatives. By progressing from high-throughput screening to quantitative potency determination and finally to in-depth mechanistic studies, researchers can efficiently identify and characterize promising lead candidates. It is crucial to adhere to standardized methodologies, such as those provided by CLSI, to ensure data is reproducible and comparable across different studies.[9][10]

The discovery of new antimicrobials is a challenging but essential endeavor.[2][3][4][37][38] Quinolines, with their proven track record and versatile chemistry, will undoubtedly continue to be a fertile ground for the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Challenges of Antibacterial Discovery. (n.d.). National Institutes of Health.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025, October 9). ACS Publications.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis.
  • Quinolone antibiotic. (n.d.). Wikipedia.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma.
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). PubMed Central.
  • Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. (2024, July 22). ACS Infectious Diseases.
  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online.
  • DNA Gyrase Assay Kit USER MANUAL. (n.d.). TopoGEN.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central.
  • Determination of MIC by Broth Dilution Method. (2017, November 15). YouTube.
  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI.
  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (n.d.). National Institutes of Health.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PubMed Central.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (n.d.). MDPI.
  • Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024, February 5). Journal of Applied Pharmaceutical Science.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3).
  • Time-kill kinetics assay examining the time- and... (n.d.). ResearchGate.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016, January 10).
  • Mechanism of action of and resistance to quinolones. (n.d.). PubMed Central.
  • MBC vs. MIC: What Every Drug Developer Should Know. (2024, May 20). Microbe Investigations.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). MDPI.
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati.
  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022, September 2). ACS Publications.
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific.
  • Agar well diffusion assay. (2020, November 1). YouTube.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx.
  • What are the primary challenges in developing an entirely novel medicine to treat bacteria that are antimicrobial-resistant? (2023, February 23). ResearchGate.
  • Mechanism of Quinolone Action and Resistance. (n.d.). ACS Publications.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021, November 4). Biointerface Research in Applied Chemistry.
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy.
  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate.
  • Challenges for the Development of New Antimicrobials— Rethinking the Approaches. (n.d.). NCBI.
  • Antimicrobial assay using agar well diffusion method . (A) MMPP4 strain... (n.d.). ResearchGate.
  • Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. (2025, August 7). ResearchGate.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16).

Sources

Use of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Heterocyclic Synthesis Using 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Forward for the Drug Development Professional: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, this compound, represents a highly versatile and reactive building block for the synthesis of complex, fused heterocyclic systems. Its unique electronic structure, combining an electrophilic aldehyde with a nucleophilic enamine-like system, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthesis and application, with a primary focus on the construction of pyrazolo[4,3-c]quinolines, a class of compounds noted for their potential anti-inflammatory and anti-cancer activities.[1][2] The protocols and mechanistic insights herein are designed to empower research scientists to leverage this potent synthon in the discovery of novel chemical entities.

Section 1: The Reagent: A Profile of Reactivity

This compound is not merely another quinolone derivative; it is a carefully orchestrated platform for complex synthesis. Its utility stems from two key functional regions:

  • The C3-Carbaldehyde Group: This aldehyde is the primary electrophilic site for condensation reactions. It readily reacts with a wide array of binucleophiles, such as hydrazines, hydroxylamines, and ureas, to initiate cyclization cascades.[3] This reactivity is the gateway to forming five- and six-membered heterocyclic rings fused to the quinoline core.

  • The C2-Dimethylamino Group: This group profoundly influences the electronic character of the quinoline ring. It acts as a powerful electron-donating group, modulating the reactivity of the entire system. This enamine-like character enhances the nucleophilicity of the quinoline core at specific positions and can be crucial for subsequent functionalization or for influencing the regioselectivity of cyclization reactions.

This combination of functionalities makes it a superior precursor for building libraries of fused quinolines, which are of significant interest in modern drug discovery programs.

Section 2: Synthesis of the Core Reagent

The preparation of the title compound is most effectively achieved through a reliable two-step sequence starting from readily available N-arylacetamides. The process involves the formation of a 2-chloroquinoline intermediate via the Vilsmeier-Haack reaction, followed by a nucleophilic aromatic substitution to introduce the dimethylamino moiety.

G cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Nucleophilic Substitution A N-Arylacetamide C 2-Chloroquinoline-3-carbaldehyde A->C Chlorination, Formylation, Cyclization B Vilsmeier Reagent (POCl₃, DMF) E 2-(Dimethylamino)-4-oxo-1,4- dihydroquinoline-3-carbaldehyde C->E SNAr Reaction C->E D Dimethylamine (HNMe₂)

Caption: Synthesis workflow for the title reagent.

Protocol 2.1: Synthesis of 2-Chloro-3-formylquinoline Intermediate

The Vilsmeier-Haack reaction is a classic and highly efficient method for the simultaneous formylation and cyclization of activated aromatic systems like acetanilides to form quinolines.[4][5]

Causality: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, [ClCH=N⁺(Me)₂]Cl⁻. This reagent is the active species that formylates and chlorinates the acetanilide in a cascade that culminates in the cyclized quinoline product.

Step-by-Step Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.

  • Reaction Initiation: Add the substituted acetanilide (1 equivalent) portion-wise to the Vilsmeier reagent.

  • Thermal Cyclization: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. The crude 2-chloro-3-formylquinoline will precipitate.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and then with a cold sodium bicarbonate solution to neutralize any residual acid. Recrystallize the crude product from ethanol or isopropanol to yield the pure intermediate.

Protocol 2.2: Synthesis of this compound

This step involves the nucleophilic displacement of the highly reactive C2-chloro group with dimethylamine. The reaction proceeds via a classic SNAr (Nucleophilic Aromatic Substitution) mechanism.[4]

Causality: The electron-withdrawing nature of the quinoline nitrogen and the C3-aldehyde group activates the C2 position towards nucleophilic attack. Dimethylamine acts as the nucleophile, displacing the chloride leaving group.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the 2-chloro-3-formylquinoline (1 equivalent) in a suitable solvent such as DMF or N-methyl-2-pyrrolidone (NMP) in a sealed reaction vessel.

  • Nucleophile Addition: Add a solution of dimethylamine (2-3 equivalents, e.g., 40% aqueous solution or a solution in THF) to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to act as an acid scavenger for the HCl generated.

  • Thermal Reaction: Heat the mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into cold water. The title compound will precipitate out of the solution.

  • Purification: Filter the solid, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Section 3: Application in Fused Heterocycle Synthesis: Pyrazolo[4,3-c]quinolines

A premier application of the title reagent is in the synthesis of pyrazolo[4,3-c]quinolines. This heterocyclic scaffold is of high interest due to its documented biological activities, including potential as an anti-inflammatory agent through the inhibition of nitric oxide (NO) production.[1][6]

Mechanistic Rationale

The synthesis is a classic condensation-cyclization reaction. The process begins with the acid- or base-catalyzed condensation of the C3-aldehyde with a hydrazine derivative to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the quinolone nitrogen (or the enamine system) onto the imine carbon, leading to cyclization and subsequent aromatization to yield the stable, fused pyrazolo[4,3-c]quinoline system.

Experimental Protocol: Synthesis of 1H-Pyrazolo[4,3-c]quinoline Derivatives

Causality: The use of a protic solvent like ethanol facilitates the reaction, and a catalytic amount of acetic acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial condensation to the hydrazone. The subsequent cyclization is driven by the formation of the thermodynamically stable aromatic pyrazole ring.

Step-by-Step Protocol:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Hydrazine Addition: Add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 6-12 hours. Monitor the formation of the product by TLC. A precipitate may form as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature. If a solid has precipitated, filter it and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as DMF or ethanol to afford the pure pyrazolo[4,3-c]quinoline derivative.

G A 2-(Dimethylamino)-4-oxo-1,4- dihydroquinoline-3-carbaldehyde E Intermediate: Hydrazone Formation A->E B Hydrazine Derivative (e.g., R-NHNH₂) B->E C Solvent: Ethanol Catalyst: Acetic Acid D Reflux, 6-12h C->D Conditions F Intramolecular Cyclization E->F G Final Product: Pyrazolo[4,3-c]quinoline F->G

Caption: Workflow for Pyrazolo[4,3-c]quinoline Synthesis.

Data Summary

The following table presents representative data for the synthesis of pyrazolo[4,3-c]quinoline derivatives based on analogous starting materials, demonstrating the general efficiency of this synthetic route.

EntryHydrazine Derivative (R-NHNH₂)Product StructureYield (%)Reference
1Phenylhydrazine3-Amino-4-(phenylamino)-1H-pyrazolo[4,3-c]quinoline~70%[1]
2Hydrazine Hydrate3-Amino-1H-pyrazolo[4,3-c]quinolin-4-amineN/A[1]
32-Methoxyphenylhydrazine3-Amino-4-(2-methoxyphenylamino)-1H-pyrazolo[4,3-c]quinoline69%[1]

Note: Yields are based on reactions starting from 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with anilines, which represents a closely related synthetic pathway to analogous structures.

Section 4: Further Synthetic Potential

The reactivity of the C3-aldehyde extends beyond hydrazines. This opens avenues for creating a diverse array of other fused heterocycles:

  • Isoxazolo[4,3-c]quinolines: Reaction with hydroxylamine hydrochloride can lead to the formation of a fused isoxazole ring.

  • Pyrimido[4,5-c]quinolines: Condensation with urea, thiourea, or guanidine can be employed to construct a fused pyrimidine ring, a privileged scaffold in medicinal chemistry.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can yield highly functionalized alkene intermediates, which are themselves precursors to other complex fused systems like pyrano[3,2-c]quinolines.[4]

Section 5: Troubleshooting and Scientist's Insights

  • Reaction Monitoring: TLC is crucial. A common eluent system is Dichloromethane/Methanol (95:5 or 9:1). The product is typically more polar than the starting aldehyde.

  • Purification Challenges: The fused products can sometimes be poorly soluble. Recrystallization from high-boiling polar solvents like DMF or DMSO may be necessary. If column chromatography is required, a gradient elution may be needed.

  • Side Reactions: In the synthesis of the title reagent (Protocol 2.2), ensure anhydrous conditions if possible, as water can lead to the hydrolysis of the 2-chloro intermediate to the corresponding 2-quinolone, a common side product.

  • Confirmation of Structure: Full characterization using ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential to confirm the regiochemistry of the cyclization and the final structure.

Section 6: Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrazine Derivatives: Many hydrazines are toxic and potential carcinogens. Handle with extreme care, using appropriate PPE and engineering controls.

  • Solvents: DMF and NMP are reproductive toxins. Avoid inhalation and skin contact.

  • All reactions should be performed in a well-ventilated chemical fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Abdel-Wahab, B. F., et al. (2024). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). [Source details not fully available]
  • Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8165-8195. [Link]

  • Reddy, C. R., et al. (2021). The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. ChemistrySelect, 6(31), 7939-7942. [Link]

  • Tseng, C. H., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. [Link]

  • Tseng, C. H., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed, 23(5), 1036. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8165-8195. [Link]

  • Musiol, R., et al. (2012). Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform, 43(32). [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287. [Link]

Sources

Determining the Potency of Quinolone Compounds: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This comprehensive guide provides detailed protocols and expert insights for determining the Minimum Inhibitory Concentration (MIC) of quinolone compounds. As a class of synthetic antibiotics with broad-spectrum activity, accurate assessment of quinolone efficacy is paramount in both clinical and research settings. This document offers a self-validating framework for MIC testing, emphasizing scientific integrity and reproducibility.

The Scientific Foundation: Understanding Quinolone Action

Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, repair, and recombination. Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death. The differential activity of quinolones against Gram-positive and Gram-negative bacteria is often attributed to their varying affinities for DNA gyrase and topoisomerase IV in different bacterial species. A thorough understanding of this mechanism is crucial for interpreting MIC data and anticipating potential resistance mechanisms.

Core Methodologies for MIC Determination

The two most widely recognized and standardized methods for MIC determination are broth microdilution and agar dilution. These methods, endorsed by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), form the gold standard for antimicrobial susceptibility testing.

Broth Microdilution Method

This technique is favored for its efficiency and scalability, allowing for the simultaneous testing of multiple compounds against various bacterial strains in a 96-well microtiter plate format.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading stock Prepare Quinolone Stock Solution serial Perform 2-fold Serial Dilution of Quinolone in Plate stock->serial media Dispense Sterile Broth (50 µL/well) media->serial add_inoculum Inoculate Plates (50 µL/well) serial->add_inoculum inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) dilute Dilute Inoculum to ~1x10^6 CFU/mL inoculum->dilute dilute->add_inoculum incubate Incubate at 35-37°C for 16-20 hours add_inoculum->incubate read Read MIC: Lowest concentration with no visible growth incubate->read

Caption: Workflow for Broth Microdilution MIC Testing.

  • Preparation of Quinolone Stock Solutions:

    • Accurately weigh the quinolone compound. For compounds with poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is a recommended solvent.[1][2][3][4] Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 mg/L).[5][6]

    • Causality: A high-concentration stock minimizes the volume of solvent added to the assay, reducing potential solvent-induced effects on bacterial growth.

    • The final concentration of DMSO in the test wells should ideally not exceed 1%, as higher concentrations can exhibit antimicrobial properties.[5] A solvent toxicity control (broth + solvent + bacteria) must be included.[2]

    • Sterilize the stock solution by filtration through a 0.22 µm membrane filter if it is not prepared aseptically.

  • Preparation of Microtiter Plates:

    • Using a multichannel pipette, dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. For fastidious organisms, supplemented broth may be required as per CLSI or EUCAST guidelines.[7]

    • Add 50 µL of the quinolone stock solution (or a pre-diluted working solution) to the first column of wells, resulting in the highest test concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last dilution column.

  • Inoculum Preparation and Inoculation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density in each well of approximately 5 x 10⁵ CFU/mL.[8]

    • Inoculate each well (except for the sterility control well) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.

  • Incubation and MIC Determination:

    • Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.

    • Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the quinolone compound that completely inhibits visible bacterial growth.[9]

Agar Dilution Method

Considered a reference method by CLSI, agar dilution is particularly useful for testing fastidious organisms or when a solid medium is preferred.[10][11] It involves incorporating the antimicrobial agent directly into the agar medium.

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading stock Prepare Quinolone Stock Solutions add_drug Add Quinolone Dilutions to Molten Agar stock->add_drug agar Prepare Molten Mueller-Hinton Agar agar->add_drug pour Pour Plates and Allow to Solidify add_drug->pour spot Spot Inoculate Plates (~10^4 CFU/spot) pour->spot inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->spot incubate Incubate at 35-37°C for 16-20 hours spot->incubate read Read MIC: Lowest concentration plate with no growth incubate->read

Caption: Workflow for Agar Dilution MIC Testing.

  • Preparation of Quinolone-Containing Agar Plates:

    • Prepare quinolone stock solutions as described for the broth microdilution method.

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and hold it in a molten state in a 45-50°C water bath.

    • For each desired final concentration, add the appropriate volume of the quinolone stock solution to a volume of molten agar (e.g., 1 mL of a 10x drug solution to 9 mL of agar). Mix thoroughly by inverting the tube several times to avoid bubbles.

    • Pour the agar into sterile petri dishes to a uniform depth of 3-4 mm and allow them to solidify at room temperature. A growth control plate containing no antibiotic must also be prepared.

  • Inoculum Preparation and Inoculation:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as previously described.

    • Further dilute this suspension to achieve a concentration of approximately 10⁷ CFU/mL.

    • Using a multipoint inoculator or a calibrated loop, spot-inoculate 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate. This delivers a final inoculum of approximately 10⁴ CFU per spot.[7]

  • Incubation and MIC Determination:

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the quinolone that inhibits the visible growth of the bacteria on the agar surface.

The Self-Validating System: Rigorous Quality Control

Adherence to stringent quality control (QC) measures is non-negotiable for generating reliable and reproducible MIC data. This involves the regular testing of reference bacterial strains with known susceptibility profiles.

QC Strains and Expected MIC Ranges for Fluoroquinolones

The following table provides the CLSI- and EUCAST-recommended QC strains and their acceptable MIC ranges for commonly tested fluoroquinolones.[12][13][14][15][16][17][18][19][20] Laboratories should establish their own internal QC data and monitor for trends.

Antimicrobial Agent QC Strain CLSI Acceptable MIC Range (µg/mL) EUCAST Target MIC (µg/mL)
CiprofloxacinEscherichia coli ATCC® 25922™0.004 - 0.0160.008
Pseudomonas aeruginosa ATCC® 27853™0.25 - 10.5
Staphylococcus aureus ATCC® 29213™0.12 - 0.50.25
LevofloxacinEscherichia coli ATCC® 25922™0.008 - 0.030.015
Pseudomonas aeruginosa ATCC® 27853™0.5 - 21
Staphylococcus aureus ATCC® 29213™0.06 - 0.250.125
MoxifloxacinEscherichia coli ATCC® 25922™0.008 - 0.030.015
Staphylococcus aureus ATCC® 29213™0.03 - 0.120.06

Note: Ranges and targets are subject to change. Always refer to the latest versions of CLSI M100 and EUCAST QC documents.

Data Interpretation: From MIC Value to Clinical Insight

The raw MIC value is interpreted by comparing it to established clinical breakpoints published by bodies like CLSI and EUCAST.[12] These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antimicrobial agent. This categorization is crucial for guiding therapeutic choices and for surveillance of emerging resistance.

Conclusion: Ensuring Trustworthiness in Antimicrobial Research

The accurate determination of the MIC of quinolone compounds is a cornerstone of antimicrobial research and development. By adhering to the standardized and detailed protocols outlined in this guide, researchers can ensure the scientific integrity and trustworthiness of their findings. The emphasis on understanding the mechanism of action, meticulous execution of validated methodologies, and rigorous quality control creates a self-validating system that produces reliable and reproducible data, ultimately contributing to the responsible development and use of this important class of antibiotics.

References

  • What is the highest acceptable limit of DMSO concentration for use in an MIC assay?. (2014, October 30). ResearchGate. Retrieved from [Link]

  • How much conc of DMSO for antibacterial susceptibility test?. (2025, June 4). ResearchGate. Retrieved from [Link]

  • Wanigasekara, D., et al. (2021). Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products. University of Sri Jayewardenepura. Retrieved from [Link]

  • How can the result from disk diffusion antimicrobial assays be interpreted if the delivery vehicle DMSO also possesses antibacterial activity?. (2015, May 16). Quora. Retrieved from [Link]

  • Broth Microdilution. MI - Microbiology. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • CLSI. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. (2016, January 1). ResearchGate. Retrieved from [Link]

  • CLSI. (2018). M11 - Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Retrieved from [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • CLSI. (2007). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. Retrieved from [Link]

  • CLSI. (2019). Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Retrieved from [Link]

  • CLSI. Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition. ANSI Webstore. Retrieved from [Link]

  • EUCAST Quality Control Guidelines. Scribd. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]

  • Andrews, J. M. (2006). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 58(suppl_1), i5-i16.
  • CLSI. (2019). M100: Performance Standards for Antimicrobial Susceptibility Testing, 29th Edition. Retrieved from [Link]

  • CLSI. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. Retrieved from [Link]

  • Mowlaboccus, S., et al. (2022). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). PubMed Central. Retrieved from [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Retrieved from [Link]

  • Determination of minimum inhibitory concentration values (MICs) against Sporothrix brasiliensis and Sporothrix schenckii V.1. (2020, August 6). Protocols.io. Retrieved from [Link]

  • EUCAST. Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. International Journal of ChemTech Research. Retrieved from [Link]

  • EUCAST. Fluoroquinolone breakpoints under review. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI M100™. Pediatric infectious diseases electronic library. Retrieved from [Link]

  • Updates To CLSI M100-S29 2019. Scribd. Retrieved from [Link]

Sources

MTT assay protocol for cytotoxicity of quinoline-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: MTT Assay Protocol for Assessing the Cytotoxicity of Quinoline-3-Carbaldehyde Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Evaluating the Cytotoxic Potential of Novel Quinoline Scaffolds

Quinoline derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties[1][2][3]. Specifically, quinoline-3-carbaldehyde derivatives are being actively investigated as precursors for novel chemotherapeutic agents[1]. A critical first step in the preclinical assessment of these novel compounds is to determine their cytotoxic effects—their ability to kill or inhibit the proliferation of cancer cells.

This application note provides a detailed, field-tested protocol for evaluating the cytotoxicity of quinoline-3-carbaldehyde derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust, sensitive, and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4][5]. We will delve into the scientific principles, offer a step-by-step methodology with explanations for key choices, and provide guidance on data analysis and troubleshooting to ensure the generation of reliable and reproducible results.

Scientific Principle of the MTT Assay

The MTT assay's utility is grounded in cellular metabolism. The central mechanism involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into an insoluble purple formazan product[4][6][7]. This conversion is accomplished by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells[4][8].

Because this enzymatic reduction occurs only in viable cells, the amount of purple formazan produced is directly proportional to the number of living cells in the culture well[8][9]. Dead cells lose this metabolic capability. The insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), creating a colored solution whose absorbance can be quantified using a spectrophotometer (plate reader) at a wavelength of approximately 570 nm[10][11].

MTT_Principle cluster_cell Viable Cell MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial NAD(P)H-dependent oxidoreductases MTT->Mitochondria Enters cell Formazan Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan Reduction Solubilization Solubilization Agent (e.g., DMSO) Formazan->Solubilization Dissolves crystals Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Quantify color

Caption: Principle of the MTT assay.

Critical Parameters and Assay Optimization

Before conducting the full cytotoxicity experiment, optimizing assay conditions for your specific cell line is crucial for generating accurate and reproducible data. Failure to do so is a common source of error[11].

  • Cell Seeding Density: The number of cells seeded per well is a critical parameter. Too few cells will result in a low signal (low absorbance readings), while too many can lead to over-confluence, nutrient depletion, and a non-linear relationship between cell number and absorbance[12][13].

    • Expert Insight: To optimize, perform a titration experiment. Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells per well) and perform the MTT assay after 24 hours of incubation. Plot absorbance versus cell number and select a density that falls within the linear portion of the curve, ideally yielding an absorbance between 0.75 and 1.25 for the untreated control wells[13].

  • MTT Incubation Time: The optimal time for MTT reduction can vary between cell lines, typically ranging from 1 to 4 hours[12][14]. Insufficient incubation leads to a weak signal, while excessive incubation can lead to toxicity from the MTT reagent itself.

    • Expert Insight: For your chosen cell density, test several incubation times (e.g., 2, 3, and 4 hours). Observe the formation of purple crystals under a microscope. The ideal time is the shortest duration that produces robust, visible crystals without signs of MTT-induced cell stress.

  • Compound Solvent Concentration: Quinoline-3-carbaldehyde derivatives are often dissolved in DMSO. High concentrations of DMSO are cytotoxic.

    • Expert Insight: The final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity[12]. It is imperative to include a "vehicle control" (cells treated with the highest concentration of DMSO used) in all experiments.

Detailed Step-by-Step Protocol

This protocol is designed for adherent cells in a 96-well plate format. Modifications may be required for suspension cells.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Setup cluster_assay Phase 3: MTT Assay cluster_data Phase 4: Data Analysis P1 Prepare Cell Culture E1 Seed Cells in 96-Well Plate P1->E1 P2 Prepare Compound Stock & Serial Dilutions E3 Treat Cells with Quinoline Derivatives P2->E3 E2 Incubate (24h) for cell adherence E1->E2 E2->E3 E4 Incubate (24-72h) for compound effect E3->E4 A1 Remove Media, Add MTT Solution E4->A1 A2 Incubate (2-4h) for formazan formation A1->A2 A3 Remove MTT Solution A2->A3 A4 Add Solubilization Agent (e.g., DMSO) A3->A4 A5 Incubate & Shake to dissolve crystals A4->A5 D1 Read Absorbance (~570 nm) A5->D1 D2 Calculate % Viability D1->D2 D3 Plot Dose-Response Curve & Calculate IC50 D2->D3

Caption: Experimental workflow for the MTT cytotoxicity assay.

Phase 1: Reagent and Compound Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS), pH 7.4, to a final concentration of 5 mg/mL[7][9].

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.2 µm filter[7][14].

    • Trustworthiness: MTT is light-sensitive. Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage[9][14]. Degradation of the MTT reagent can lead to high background absorbance[15].

  • Solubilization Solution:

    • Use pure, anhydrous DMSO. Other options include acidified isopropanol (e.g., 0.04 N HCl in isopropanol) or a 10% SDS in 0.01 M HCl solution[6]. DMSO is the most common and generally effective choice.

  • Quinoline-3-Carbaldehyde Derivatives:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.

    • From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final treatment concentrations.

Phase 2: Cell Seeding and Treatment
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase[12].

    • Perform a cell count and calculate the required volume for your optimized seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate[14][16].

    • Expert Insight: To avoid "edge effects" where wells on the perimeter of the plate evaporate faster, fill the outer wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data[12][15].

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth[4].

  • Compound Treatment:

    • After 24 hours, carefully aspirate the medium from the wells.

    • Add 100 µL of medium containing the various concentrations of your quinoline derivatives to the appropriate wells.

    • Include all necessary controls on the same plate (see Controls section below).

    • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours)[17].

Phase 3: MTT Assay Execution
  • MTT Addition:

    • Following the treatment incubation, carefully aspirate the compound-containing medium from each well.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL)[14].

    • Expert Insight: Use of serum-free and phenol red-free medium during this step is highly recommended. Serum components can interfere with MTT reduction, and phenol red can affect background absorbance readings[12].

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Purple formazan crystals should become visible within the cells under a microscope[4].

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals or the attached cells.

    • Add 100-150 µL of DMSO to each well[16].

    • Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the crystals[16]. Ensure the solution in each well is homogenous and purple.

Phase 4: Data Acquisition
  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal)[6][10].

    • If your plate reader supports it, use a reference wavelength of 630 nm to subtract background absorbance from fingerprints or smudges on the plate.

    • Read the plate within 1 hour of adding the solubilization solution.

Controls: The Key to a Valid Assay

Proper controls are non-negotiable for a trustworthy experiment. Run all controls in triplicate.

  • Vehicle Control: Cells treated with the highest volume of the solvent (e.g., DMSO) used to deliver the compounds. This control is used to determine the baseline of 100% cell viability.

  • Untreated Control: Cells treated with culture medium only. This should be nearly identical to the vehicle control if the solvent concentration is non-toxic.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay system can detect a cytotoxic response.

  • Medium Background Control: Wells containing only culture medium, MTT solution, and DMSO (no cells). The absorbance from these wells should be subtracted from all other readings to correct for background color[18].

  • Compound Interference Control: Wells containing medium, the highest concentration of your quinoline derivative, MTT, and DMSO (no cells). Some compounds, particularly those with reducing properties, can directly reduce MTT, leading to a false positive signal (appearing less toxic)[19][20]. If this control shows a significant absorbance value, the MTT assay may not be suitable for your compound, and an alternative viability assay (e.g., resazurin or ATP-based assays) should be considered[19].

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the Medium Background Control wells from all other absorbance readings.

  • Calculate Percentage Viability: Normalize the data to the vehicle control to determine the percentage of viable cells for each compound concentration. % Cell Viability = (Absorbance of Treated Cells / Average Absorbance of Vehicle Control Cells) x 100 [21]

  • Generate Dose-Response Curve: Plot % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis). This typically generates a sigmoidal (S-shaped) curve[22].

  • Determine the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%. This value is a key measure of a compound's potency. The IC₅₀ can be calculated from the dose-response curve using non-linear regression analysis in software like GraphPad Prism, Origin, or Excel[22][23][24].

Sample Data Presentation
Quinoline Derivative Conc. (µM)Log ConcentrationAvg. Absorbance (570nm)Corrected Absorbance% Cell Viability
Vehicle Control (0) N/A1.1521.100100.0%
Medium Blank N/A0.0520.000N/A
0.1 -1.01.1201.06897.1%
1 0.00.9570.90582.3%
10 1.00.6160.56451.3%
50 1.70.2310.17916.3%
100 2.00.1050.0534.8%

In this example, the IC₅₀ would be slightly below 10 µM.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Absorbance Readings - Too few cells seeded.- Insufficient MTT incubation time.- Reagent degradation.- Optimize cell seeding density[12].- Increase MTT incubation time (e.g., up to 4 hours)[12].- Use fresh, light-protected MTT solution.
High Background Absorbance - Contamination (bacterial/yeast).- MTT reagent degradation.- Interference from phenol red or serum.- Use sterile technique; check cultures for contamination[12][13].- Prepare fresh MTT solution.- Use phenol red-free and serum-free medium during MTT incubation[12].
Inconsistent Replicates - Uneven cell seeding.- Incomplete formazan solubilization.- "Edge effects" in the plate.- Ensure a homogenous single-cell suspension before seeding.- Increase shaking time/intensity after adding DMSO; pipette up and down to mix[15].- Avoid using the outer wells of the plate for experimental data[15].
Increased Absorbance with Higher Compound Dose - Compound directly reduces MTT.- Compound induces a metabolic burst before cell death.- Run a compound interference control (no cells)[25]. If positive, use a different viability assay.- Visually inspect cells for signs of stress or death under a microscope[25].

References

  • MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Wikipedia. (2024). MTT assay. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2024). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Retrieved from [Link]

  • Elabscience. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Retrieved from [Link]

  • CLYTE Technologies. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Medium. (2020). Statistical Analysis: MTT-assay (cell viability test). Retrieved from [Link]

  • ResearchGate. (2016). How to analyze MTT assay results?. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • ScienceDirect. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • YouTube. (2024). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • Semantic Scholar. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • ResearchGate. (2023). Cytotoxic effects of synthesized quinoline derivatives on the viability.... Retrieved from [Link]

  • PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]

  • Ośrodek Upowszechniania i Promocji Nauki i Wiedzy. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazone…. Retrieved from [Link]

  • PubMed. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. Retrieved from [Link]

  • ResearchGate. (2013). Can someone advise on MTT assay blank and controls?. Retrieved from [Link]

  • Semantic Scholar. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

Sources

Application of Quinoline Derivatives as DNA Gyrase Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of quinoline derivatives as inhibitors of bacterial DNA gyrase. This guide will delve into the mechanistic underpinnings of this important class of antibiotics, provide detailed protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency.

Introduction: DNA Gyrase as a Prime Antibacterial Target

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA in bacteria.[1][2] It introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and recombination.[1][2] Structurally, DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1][3] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[1][3] The absence of a direct homolog of DNA gyrase in higher eukaryotes makes it an attractive and validated target for the development of antibacterial agents.[4]

Quinoline derivatives, particularly the fluoroquinolones, represent a major class of synthetic antibacterial agents that effectively target DNA gyrase.[4][5][6] These compounds have been a cornerstone in the treatment of various bacterial infections for decades.[4] However, the emergence of bacterial resistance necessitates the continued exploration of novel and more potent quinoline-based inhibitors.[4][5] This guide aims to equip researchers with the fundamental knowledge and practical protocols to advance these efforts.

Mechanism of Action: Quinolones as DNA Gyrase Poisons

Quinolone derivatives do not simply inhibit the catalytic activity of DNA gyrase; they act as "poisons" by stabilizing a key intermediate in the enzyme's reaction cycle.[1][5] The primary mechanism involves the formation of a ternary complex consisting of the quinolone molecule, DNA gyrase, and the bacterial DNA.[1][5]

The catalytic cycle of DNA gyrase involves the following key steps:

  • Binding of a segment of DNA (the G-segment or gate segment).

  • Binding and hydrolysis of ATP.

  • Cleavage of both strands of the G-segment, with each strand becoming covalently attached to a tyrosine residue in the GyrA subunit.

  • Passage of another segment of DNA (the T-segment or transport segment) through the transient break.

  • Resealing of the G-segment and release of the T-segment.

Quinolones interrupt this cycle by binding to the complex formed after DNA cleavage.[1][5] They intercalate into the DNA at the site of the double-strand break and interact with both the DNA and the GyrA subunit.[1][5] This interaction prevents the re-ligation of the cleaved DNA strands, effectively trapping the enzyme in a covalent complex with the broken DNA.[1][5] This stabilized "cleavage complex" is a lethal lesion for the bacterial cell. It acts as a physical barrier to the progression of replication forks and transcription machinery, leading to the induction of the SOS response and ultimately, cell death.[1][6][7] At lower concentrations, this can lead to a bacteriostatic effect, while at higher concentrations, the accumulation of double-stranded DNA breaks results in a bactericidal action.[1]

Diagram: Mechanism of Quinolone Action

The following diagram illustrates the inhibitory action of quinoline derivatives on the DNA gyrase catalytic cycle.

Quinoline_Mechanism cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition by Quinolone Gyrase_DNA Gyrase-DNA Complex Cleavage_Complex Cleavage Complex (Transient DNA Break) Gyrase_DNA->Cleavage_Complex ATP Hydrolysis DNA Cleavage Resealed_Complex Resealed Complex Cleavage_Complex->Resealed_Complex Strand Passage Re-ligation Stabilized_Complex Stabilized Ternary Complex (Gyrase-DNA-Quinolone) Supercoiled_DNA Supercoiled DNA Resealed_Complex->Supercoiled_DNA Product Release Quinolone Quinolone Derivative Quinolone->Stabilized_Complex Binds to Cleavage Complex caption Quinolone stabilizes the cleavage complex, preventing DNA re-ligation.

Caption: Quinolone stabilizes the cleavage complex, preventing DNA re-ligation.

Structure-Activity Relationship (SAR) of Quinolone Derivatives

The antibacterial potency and spectrum of quinolone derivatives are significantly influenced by substitutions at various positions on the core scaffold.[5][8] Understanding these SARs is crucial for the design of new and improved inhibitors.

PositionKey Substituents and Their Effects
N-1 A cyclopropyl or ethyl group generally enhances antibacterial activity.[5]
C-3 A carboxylic acid group is essential for binding to the GyrA subunit and for antibacterial activity.[9]
C-6 A fluorine atom significantly improves gyrase inhibition and cell penetration, a hallmark of the fluoroquinolones.[5]
C-7 A piperazine or pyrrolidine ring enhances the spectrum of activity, including against Gram-positive bacteria, and improves pharmacokinetic properties.[5]
C-8 A methoxy group can enhance activity and reduce phototoxicity.[5]

Modifications at these key positions have led to the development of several generations of fluoroquinolones with improved efficacy and pharmacokinetic profiles.[5]

Experimental Protocols for Evaluating Quinolone Derivatives

The following section provides detailed, step-by-step protocols for key in vitro assays to characterize the activity of novel quinoline derivatives against DNA gyrase.

DNA Gyrase Supercoiling Inhibition Assay

This assay is the primary method to determine if a compound inhibits the catalytic activity of DNA gyrase. It measures the conversion of relaxed plasmid DNA to its supercoiled form.

Principle: DNA gyrase, in the presence of ATP, introduces negative supercoils into a relaxed circular DNA substrate. The resulting supercoiled DNA has a more compact structure and migrates faster than the relaxed form during agarose gel electrophoresis. An inhibitor will prevent this conversion, resulting in a reduced amount of the supercoiled form.

Diagram: DNA Gyrase Supercoiling Assay Workflow

Supercoiling_Assay cluster_workflow Workflow Start Start: Prepare Reaction Mix Incubate Incubate at 37°C Start->Incubate Add Enzyme and Inhibitor Stop Stop Reaction Incubate->Stop Add Stop Buffer/Dye Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize and Quantify Bands Electrophoresis->Visualize Ethidium Bromide Staining End End: Determine IC50 Visualize->End caption Workflow for the DNA gyrase supercoiling inhibition assay.

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Materials:

  • Purified E. coli DNA gyrase (GyrA and GyrB subunits)[10]

  • Relaxed pBR322 DNA (or other suitable plasmid)

  • 5X Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL BSA

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol[10]

  • Test quinoline derivatives dissolved in DMSO

  • Stop Buffer/Gel Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[11]

  • Chloroform/isoamyl alcohol (24:1)

  • 1% Agarose gel in TBE buffer

  • Ethidium bromide or other DNA stain

  • Ciprofloxacin (as a positive control)

Procedure:

  • Prepare the Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine:

    • 6 µL of 5X Gyrase Assay Buffer

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg/µL)

    • 19 µL of sterile deionized water

  • Aliquot and Add Inhibitor: Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes. Add 1 µL of the test quinoline derivative at various concentrations (typically a serial dilution). For the no-inhibitor control, add 1 µL of DMSO.

  • Enzyme Addition and Incubation: Add 3 µL of freshly diluted DNA gyrase (the amount of enzyme should be pre-determined to give complete supercoiling in the control reaction). Mix gently and incubate the reactions at 37°C for 30-60 minutes.[2]

  • Stop the Reaction: Terminate the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 6 µL of Stop Buffer/Gel Loading Dye. Vortex briefly and centrifuge for 1 minute to separate the phases.

  • Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 90V for 90 minutes) until there is good separation between the relaxed and supercoiled DNA bands.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of an effective inhibitor. Quantify the band intensities using densitometry software to determine the IC50 value (the concentration of inhibitor required to reduce the supercoiling activity by 50%).

DNA Gyrase Cleavage Assay

This assay is used to confirm that the quinoline derivative acts by stabilizing the cleavage complex, a hallmark of gyrase poisons.

Principle: In the presence of a quinolone, DNA gyrase is trapped in a covalent complex with cleaved DNA. The addition of a strong denaturant like sodium dodecyl sulfate (SDS) and a protease (proteinase K) will remove the covalently attached protein, revealing linear DNA (from plasmid cleavage) or fragmented DNA. This effect is ATP-independent.

Materials:

  • Purified E. coli DNA gyrase

  • Supercoiled pBR322 DNA

  • 5X Gyrase Assay Buffer (without ATP)

  • Test quinoline derivatives dissolved in DMSO

  • 2% (w/v) Sodium Dodecyl Sulphate (SDS)

  • Proteinase K (10 mg/mL)

  • 1% Agarose gel in TBE buffer

  • Ethidium bromide or other DNA stain

  • Ciprofloxacin (as a positive control)

Procedure:

  • Prepare the Reaction Mix: On ice, prepare a master mix. For a single 30 µL reaction, combine:

    • 6 µL of 5X Gyrase Assay Buffer (without ATP)

    • 0.5 µL of supercoiled pBR322 DNA (1 µg/µL)

    • 19.5 µL of sterile deionized water

  • Aliquot and Add Inhibitor: Aliquot 26 µL of the master mix into microcentrifuge tubes. Add 1 µL of the test quinoline derivative at various concentrations.

  • Enzyme Addition and Incubation: Add 3 µL of DNA gyrase and incubate at 37°C for 30 minutes.

  • Induce Cleavage Complex Revelation: Stop the reaction and reveal the cleaved DNA by adding 3 µL of 2% SDS and 1.5 µL of proteinase K (10 mg/mL).[12] Incubate at 37°C for an additional 30 minutes to digest the gyrase.[12]

  • Agarose Gel Electrophoresis: Add gel loading dye and load the entire reaction mixture onto a 1% agarose gel. Run the gel to separate supercoiled, relaxed, and linearized plasmid DNA.

  • Visualization and Analysis: Stain the gel and visualize. An increase in the amount of linear plasmid DNA with increasing inhibitor concentration indicates that the compound stabilizes the cleavage complex.[13]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] This assay determines the whole-cell activity of the quinoline derivative.

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test quinoline derivatives

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[16] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[15]

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test quinoline derivative in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate the Plate: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and dilute the compound to its final test concentration.

  • Controls: Include a positive control for growth (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.[16]

Data Interpretation and Expected Results

  • Supercoiling Assay: A successful inhibitor will show a dose-dependent decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band. The IC50 value provides a quantitative measure of potency.

  • Cleavage Assay: A gyrase poison will induce the formation of linear DNA in a dose-dependent manner. This confirms the mechanism of action.

  • MIC Assay: The MIC value provides a measure of the compound's overall antibacterial activity, which is a combination of its ability to inhibit the target and its capacity to penetrate the bacterial cell and evade efflux pumps.

Conclusion

The protocols and theoretical background provided in this guide offer a robust framework for the discovery and characterization of novel quinoline-based DNA gyrase inhibitors. By combining mechanistic enzymatic assays with whole-cell activity determination, researchers can effectively identify and advance promising new antibacterial candidates. The continued exploration of the quinoline scaffold, guided by a deep understanding of its interaction with DNA gyrase, remains a critical strategy in the fight against antibiotic resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • He, G., et al. (2020). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 3(2), 291-303. [Link]

  • Bax, B. D., et al. (2010). Type IIA Topoisomerase Inhibition by Quinolone Antibiotics. Nature, 466(7309), 935–939. [Link]

  • St-Pierre, F., & Lodge, J. (2019). DNA Supercoiling Catalyzed by Bacterial Gyrase. In Methods in Molecular Biology (Vol. 1974, pp. 13-22). Humana Press. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

  • Shen, L. L., et al. (1989). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry, 28(9), 3886-3894. [Link]

  • El-Sayed, M. T., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Drug Design, Development and Therapy, 14, 4531–4546. [Link]

  • Shen, L. L., et al. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 28(9), 3886-3894. [Link]

  • Mitton-Fry, M. J., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 23(10), 2955-2961. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Retrieved from [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Palumbo, F., et al. (2010). Structure-activity relationships in DNA gyrase inhibitors. Current Medicinal Chemistry, 17(35), 4338-4366. [Link]

  • Crumplin, G. C., & Smith, J. T. (1976). The mechanism of action of nalidixic acid on Escherichia coli. In Nalidixic acid (pp. 53-68). Springer, Berlin, Heidelberg. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Marians, K. J., & Hiasa, H. (1997). DNA gyrase can cleave short DNA fragments in the presence of quinolone drugs. Nucleic Acids Research, 25(24), 5030–5036. [Link]

  • Fournier, B., & Hooper, D. C. (2000). Purification and Characterization of Recombinant Staphylococcus haemolyticus DNA Gyrase and Topoisomerase IV Expressed in Escherichia coli. Antimicrobial Agents and Chemotherapy, 44(8), 2133–2139. [Link]

  • Mouton, J. W., et al. (2018). MIC-based dose adjustment: facts and fables. Journal of Antimicrobial Chemotherapy, 73(3), 564–568. [Link]

  • ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • Blanche, F., et al. (1996). DNA Cleavage Activities of Staphylococcus aureus Gyrase and Topoisomerase IV Stimulated by Quinolones and 2-Pyridones. Antimicrobial Agents and Chemotherapy, 40(12), 2714–2720. [Link]

  • El-Sayed, M. T., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Drug Design, Development and Therapy, 14, 4531–4546. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

  • Pogue, J. M., et al. (2020). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Infectious Diseases and Therapy, 9(1), 185–193. [Link]

  • Ceccarelli, G., et al. (2021). When and How to Use MIC in Clinical Practice?. Antibiotics, 10(9), 1043. [Link]

  • Ferreira, L. G., et al. (2021). Antibacterial mechanism of action of quinolones at DNA gyrase as target: a review. Future Medicinal Chemistry, 13(1), 71-90. [Link]

  • ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • Barnard, F. M., & Maxwell, A. (2001). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 45(7), 1994–2000. [Link]

Sources

Application Note: 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde as a Keystone Precursor for the Synthesis of Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists and Synthetic Researchers

Introduction: The Strategic Value of a Multifaceted Quinoline Synthon

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2] The fusion of additional heterocyclic rings to the quinoline nucleus often enhances or modulates this biological activity, leading to the development of potent therapeutic agents.[3][4]

This guide focuses on 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde , a highly versatile and reactive building block for the construction of diverse fused heterocyclic systems. Its unique trifunctional nature—comprising a reactive enamine, an electrophilic aldehyde, and a quinolin-4-one core—provides multiple reaction sites for facile annulation reactions. This precursor serves as a gateway to libraries of complex molecules, particularly pyrazolo[4,3-c]quinolines, isoxazolo[5,4-c]quinolines, and pyrimido[5,4-c]quinolines, all of which are of significant interest in drug discovery.[1][5][6]

Part 1: Synthesis of the Precursor via Vilsmeier-Haack Reaction

The most efficient and widely adopted method for synthesizing the title precursor is the Vilsmeier-Haack reaction.[7] This reaction employs the Vilsmeier reagent, an electrophilic chloroiminium salt, to achieve a one-pot formylation and cyclization of readily available N-arylacetamides.[7][8]

Mechanism and Rationale

The synthesis proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates the highly electrophilic chloroiminium salt (the Vilsmeier reagent).

  • Cyclization and Formylation: The N-arylacetamide substrate reacts with the Vilsmeier reagent. This involves a double electrophilic attack, leading to intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formylquinoline intermediate. The enamine precursor, this compound, is typically formed through subsequent hydrolysis or reaction steps that replace the 2-chloro group.

Expert Insight: The Vilsmeier-Haack reaction is exceptionally powerful for creating functionalized quinolines.[9] The choice of an N-arylacetamide with electron-donating groups on the aromatic ring generally accelerates the cyclization step and improves overall yield by increasing the nucleophilicity of the aromatic ring towards the Vilsmeier reagent.[7]

Workflow for Precursor Synthesis

cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Cyclization & Formylation cluster_2 Stage 3: Final Product Formation DMF DMF (Solvent & Reagent) Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0-5 °C POCl3 POCl3 POCl3->Vilsmeier Acetanilide N-Arylacetamide Cyclization Vilsmeier Cyclization (~90 °C) Vilsmeier->Cyclization Acetanilide->Cyclization Intermediate 2-Chloro-3-formylquinoline Cyclization->Intermediate Hydrolysis Hydrolysis / Amination Intermediate->Hydrolysis Product 2-(Dimethylamino)-4-oxo-1,4- dihydroquinoline-3-carbaldehyde Hydrolysis->Product

Caption: General workflow for the synthesis of the quinoline precursor.

Experimental Protocol: Synthesis of the Precursor

Materials:

  • Appropriate N-Arylacetamide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (analytical grade)

  • Phosphorus oxychloride (POCl₃) (3.0-3.5 eq)

  • Crushed ice

  • Sodium carbonate solution (10% w/v)

  • Suitable solvent for recrystallization (e.g., Ethanol, Ethyl Acetate)

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (5 eq) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (3.5 eq) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.[9]

  • Substrate Addition: Add the N-arylacetamide substrate (1.0 eq) portion-wise to the freshly prepared reagent. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Precipitation: Neutralize the acidic solution by slowly adding a saturated sodium carbonate solution until the pH is approximately 7-8. The crude 2-chloro-3-formylquinoline intermediate will precipitate out.

  • Isolation and Conversion: Filter the solid precipitate, wash it thoroughly with cold water, and dry it. The conversion to this compound can be achieved through subsequent hydrolysis and reaction with dimethylamine or related procedures described in the literature.

  • Purification: Purify the final product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired precursor.

Part 2: Application in the Synthesis of Fused Pyrazolo[4,3-c]quinolines

Pyrazolo[4,3-c]quinoline derivatives are a class of compounds that have garnered significant attention for their potent anti-inflammatory and potential anticancer activities.[5][6][10] The synthesis is remarkably straightforward, involving the condensation of the precursor's aldehyde group with a hydrazine derivative.

Reaction Pathway and Mechanism

The reaction proceeds via a condensation-cyclization cascade. The hydrazine nucleophilically attacks the electrophilic aldehyde carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second hydrazine nitrogen onto the enamine carbon (C2), followed by the elimination of dimethylamine and tautomerization, yields the stable aromatic pyrazolo[4,3-c]quinoline system.

Precursor Quinoline Precursor Solvent Solvent (e.g., Ethanol) Reflux Precursor->Solvent Hydrazine Hydrazine Hydrate (or substituted hydrazine) Hydrazine->Solvent Product Pyrazolo[4,3-c]quinoline Solvent->Product Condensation & Intramolecular Cyclization

Caption: Synthesis of Pyrazolo[4,3-c]quinolines.

Protocol: Synthesis of a Representative Pyrazolo[4,3-c]quinoline

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • Dissolution: Dissolve the quinoline precursor (1.0 eq) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation.

    • Expert Insight: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon and facilitating the attack by the weakly nucleophilic hydrazine.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Compound ClassKey ReagentTypical YieldBiological Relevance
Pyrazolo[4,3-c]quinolinesHydrazine Hydrate75-90%Anti-inflammatory, Anticancer[5][6][10]
Isoxazolo[5,4-c]quinolinesHydroxylamine HCl70-85%Antimicrobial[11]
Pyrimido[5,4-c]quinolinesGuanidine HCl60-80%Antiproliferative, Antimalarial[1][3][12]

Part 3: Application in the Synthesis of Fused Pyrimido[5,4-c]quinolines

The pyrimido[5,4-c]quinoline core is a privileged scaffold in medicinal chemistry, with derivatives showing potent antiproliferative activity against various cancer cell lines by targeting enzymes like topoisomerase and EGFR.[1][3] The synthesis leverages the precursor's enamine and aldehyde functionalities to build the pyrimidine ring.

Reaction Pathway and Mechanism

The reaction with a dinucleophile like guanidine involves a multi-step process. One amino group of guanidine condenses with the aldehyde, while the other attacks the C2 position, displacing the dimethylamino group. This is followed by intramolecular cyclization and dehydration/aromatization to furnish the final tricyclic system.[1][2]

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Precursor Quinoline Precursor Solvent Solvent (e.g., DMF) Heat Precursor->Solvent Guanidine Guanidine Hydrochloride Guanidine->Solvent Base Base (e.g., K2CO3) Base->Solvent Product Pyrimido[5,4-c]quinoline Solvent->Product Base-catalyzed Cyclocondensation

Sources

Application Note: High-Throughput Analysis of Cell Cycle Arrest Induced by Novel Quinoline Compounds Using Propidium Iodide Staining and Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The regulation of the cell cycle is a critical process in cellular homeostasis, and its dysregulation is a hallmark of cancer.[1] Consequently, the identification of novel therapeutic agents that can induce cell cycle arrest in cancer cells is a primary focus of oncological research. Quinoline derivatives have emerged as a promising class of compounds with diverse biological activities, including the ability to modulate the cell cycle.[2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on utilizing flow cytometry for the quantitative analysis of cell cycle arrest induced by quinoline compounds. We present a detailed protocol for cell preparation, fixation, and staining with propidium iodide (PI), along with in-depth guidance on data acquisition, interpretation, and troubleshooting.

Introduction: The Convergence of Cell Cycle, Quinoline Therapeutics, and Flow Cytometry

The eukaryotic cell cycle is an ordered series of events that leads to cell division and the production of two daughter cells. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are tightly regulated by a complex network of proteins, primarily cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Loss of this control can lead to uncontrolled proliferation, a defining characteristic of cancer.

Quinoline-based compounds have shown significant potential as anticancer agents by interfering with various cellular processes, including the induction of apoptosis and modification of the cell cycle.[2] These compounds can exert their effects through various mechanisms, such as inhibiting topoisomerases or tyrosine kinases, which are crucial for cell cycle progression.[2]

Evaluating the efficacy of these compounds requires robust, high-throughput methods to quantify their impact on cell cycle distribution. Flow cytometry is an ideal technology for this purpose, allowing for the rapid analysis of thousands of cells per second.[1] By staining cells with a fluorescent DNA-intercalating agent like propidium iodide (PI), one can accurately measure the DNA content of each cell and, therefore, determine the percentage of the cell population in the G0/G1, S, and G2/M phases of the cell cycle.

Principle of the Assay

The fundamental principle of this assay is the stoichiometric binding of propidium iodide to DNA. Cells in the G2/M phase, having completed DNA replication, possess twice the amount of DNA (4N) as cells in the G0/G1 phase (2N). Cells in the S phase, actively synthesizing DNA, have a DNA content between 2N and 4N.

PI is a fluorescent dye that cannot cross the membrane of live cells. Therefore, cells must be fixed with an agent like cold ethanol to permeabilize their membranes. This fixation step allows the PI to enter the cell and intercalate into the major groove of the double-stranded DNA.[3] Since PI can also bind to double-stranded RNA, a treatment with RNase is essential to ensure that the fluorescence signal is directly proportional to the DNA content.[3] When analyzed by a flow cytometer, the intensity of the red fluorescence emitted by PI is directly proportional to the amount of DNA in each cell, enabling the generation of a DNA content histogram.[4]

Experimental Design & Workflow

A well-designed experiment is crucial for obtaining reliable and reproducible data. This includes the use of appropriate controls, such as untreated cells and a vehicle control (e.g., DMSO), to establish a baseline cell cycle distribution.

G_1 Figure 1. Experimental Workflow for Cell Cycle Analysis cluster_prep Phase 1: Cell Preparation & Treatment cluster_process Phase 2: Sample Processing cluster_analysis Phase 3: Data Acquisition & Analysis A Seed cells and allow for asynchronous, exponential growth B Treat cells with Quinoline Compound (and controls) for a defined period (e.g., 24h) A->B C Harvest cells (trypsinization if adherent) and create single-cell suspension B->C Incubation Complete D Fix cells in cold 70% Ethanol to permeabilize membranes C->D E Stain with Propidium Iodide (PI) and RNase A solution D->E F Acquire samples on a Flow Cytometer E->F Ready for Acquisition G Gate single cells and analyze DNA content histogram F->G H Quantify % of cells in G0/G1, S, and G2/M phases G->H

Caption: High-level overview of the experimental procedure.

Detailed Protocols

Materials and Reagents
  • Cell Line: A cancer cell line of interest (e.g., HeLa, K562, MDA-MB-231)

  • Quinoline Compound: Stock solution of known concentration (typically dissolved in DMSO)

  • Culture Medium: Appropriate for the chosen cell line

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free

  • Trypsin-EDTA: For adherent cells

  • Fixative: Cold 70% Ethanol

  • Propidium Iodide Staining Solution:

    • 50 µg/mL Propidium Iodide (PI)

    • 0.1% (v/v) Triton X-100 (optional, for permeabilization)

    • 100 µg/mL RNase A

    • in PBS

  • Equipment:

    • Flow Cytometer (e.g., equipped with a 488 nm laser)

    • Centrifuge

    • Vortex mixer

    • Flow cytometry tubes (e.g., 5 mL polystyrene tubes)

    • Micropipettes and sterile tips

Step-by-Step Methodology

Part A: Cell Culture and Treatment

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in an asynchronous, exponential growth phase at the time of harvest (typically 50-70% confluency).[5]

  • Treatment: Once cells have adhered (for adherent lines), replace the medium with fresh medium containing the quinoline compound at various concentrations. Include an "untreated" control and a "vehicle" control (e.g., DMSO at the same final concentration as the highest drug dose).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

Part B: Cell Harvesting and Fixation

  • Harvest Adherent Cells: Aspirate the medium. Wash cells once with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize with complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Harvest Suspension Cells: Directly transfer the cell suspension from the culture vessel to a 15 mL conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[6] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Ensure a single-cell suspension is achieved by gentle pipetting.

  • Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise.[7]

    • Scientist's Note: Dropwise addition of ethanol while vortexing is critical to prevent cell clumping, which can lead to erroneous data.[3][7]

  • Incubation: Fix the cells for at least 1 hour at 4°C. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[3][8]

Part C: Propidium Iodide Staining

  • Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet. Carefully decant the ethanol.

  • Washing: Wash the cells twice with 5 mL of PBS to remove residual ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of the Propidium Iodide/RNase A staining solution.

  • Incubation: Incubate the tubes for 20-30 minutes at room temperature, protected from light.[8]

    • Scientist's Note: The inclusion of RNase A is crucial to degrade any double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining and reducing background fluorescence.

Part D: Flow Cytometry Acquisition

  • Instrument Setup: Use an unstained control to set the Forward Scatter (FSC) and Side Scatter (SSC) voltages to place the cell population appropriately on the plot. Use a PI-stained control sample to adjust the fluorescence channel (e.g., FL2 or PE) voltage so that the G0/G1 peak is centered around a specific channel number (e.g., 200 on a 1024-channel scale).

  • Data Acquisition: Acquire data for each sample, collecting at least 10,000 events in the main cell gate. Run samples at a low to medium flow rate to ensure optimal resolution between the cell cycle phases.[5]

    • Scientist's Note: A high flow rate can increase the coefficient of variation (CV) of the peaks, leading to poor resolution and inaccurate cell cycle modeling.[5]

Data Analysis and Interpretation

Gating Strategy
  • Debris Exclusion: Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to identify the main cell population and gate out debris.

  • Doublet Discrimination: To exclude cell clumps or doublets which would be misinterpreted as G2/M cells, create a plot of fluorescence pulse width (FL2-W) versus fluorescence pulse area (FL2-A). Single cells will form a tight diagonal population. Gate on this population for all subsequent analysis.

  • Cell Cycle Histogram: Create a histogram of the PI fluorescence (FL2-A) for the gated single-cell population. This will display the cell cycle distribution.

Interpreting the Histogram

The resulting histogram will show distinct peaks:

  • G0/G1 Peak: The first and typically largest peak, representing cells with 2N DNA content.

  • S Phase: The valley and region between the two peaks, representing cells with intermediate DNA content.

  • G2/M Peak: The second peak, representing cells with 4N DNA content, which should have approximately twice the fluorescence intensity of the G0/G1 peak.[4]

  • Sub-G1 Peak: A peak to the left of the G0/G1 peak indicates the presence of apoptotic cells with fragmented DNA.

An accumulation of cells in a specific phase compared to the control sample indicates cell cycle arrest at that point.[9] For example, an increase in the percentage of cells in the G2/M peak suggests the quinoline compound induces a G2/M arrest.

Quantitative Data Presentation

Use cell cycle analysis software (e.g., FlowJo, FCS Express) to apply a model (e.g., Dean-Jett-Fox) to the histogram to deconvolute the phases and calculate the percentage of cells in each.

Table 1: Effect of Quinoline Compound Q-X1 on Cell Cycle Distribution in HeLa Cells after 24h Treatment

Treatment Group% G0/G1% S% G2/M% Sub-G1 (Apoptosis)
Untreated Control65.2 ± 2.122.5 ± 1.512.3 ± 0.81.1 ± 0.3
Vehicle (0.1% DMSO)64.8 ± 1.923.1 ± 1.812.1 ± 1.01.3 ± 0.4
Q-X1 (10 µM)45.3 ± 3.515.7 ± 2.239.0 ± 2.92.5 ± 0.6
Q-X1 (50 µM)20.1 ± 2.88.9 ± 1.465.5 ± 4.15.5 ± 1.2

Data are presented as Mean ± Standard Deviation from three independent experiments.

Mechanistic Insights: Potential Signaling Pathways

Quinoline compounds can induce cell cycle arrest through various mechanisms. One common pathway involves the activation of the p53 tumor suppressor protein in response to cellular stress, such as DNA damage.[10][11][12] Activated p53 can transcriptionally upregulate the CDK inhibitor p21, which in turn binds to and inhibits cyclin-CDK complexes, leading to arrest in the G1 or G2 phase.[13][14]

G_2 Figure 2. Simplified p53-Mediated Cell Cycle Arrest Pathway QC Quinoline Compound Stress Cellular Stress (e.g., DNA Damage) QC->Stress p53 p53 Activation Stress->p53 senses p21 p21 (CDKN1A) Upregulation p53->p21 induces CDK2 Cyclin E/A-CDK2 Complex p21->CDK2 inhibits CDK1 Cyclin B-CDK1 Complex p21->CDK1 inhibits G1_S G1/S Transition BLOCK CDK2->G1_S G2_M G2/M Transition BLOCK CDK1->G2_M

Caption: Potential mechanism of quinoline-induced cell cycle arrest.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
High CV (>8%) on G0/G1 Peak - High flow rate during acquisition- Improper instrument alignment- Cells not in exponential growth- Decrease the flow rate.[5]- Run instrument quality control/calibration beads.- Ensure cells are harvested during logarithmic growth phase.[5]
Excessive Debris / Low Cell Count - Sample is too dilute or concentrated- Harsh trypsinization or cell handling- Threshold set too high- Adjust cell concentration to ~1x10^6 cells/mL.[5]- Handle cells gently; avoid excessive vortexing.- Lower the FSC threshold to visualize smaller particles.
No Clear G2/M Peak - Cells are non-proliferating or quiescent (G0)- Insufficient cell number acquired- Ensure the cell line used is proliferative.[15]- Increase the number of events acquired to at least 10,000.
Cell Clumps/Aggregates - Incomplete dissociation of adherent cells- Improper fixation technique- Filter the cell suspension through a 40 µm cell strainer before staining.- Add ethanol dropwise while vortexing.[7]
High Background Fluorescence - Inadequate RNase treatment- PI concentration too high- Ensure sufficient concentration and incubation time for RNase.- Titrate the PI concentration to find the optimal level.[5]

Conclusion

Flow cytometry combined with propidium iodide staining is a powerful, reliable, and high-throughput method for characterizing the effects of novel quinoline compounds on the cell cycle. The protocols and insights provided in this application note offer a robust framework for obtaining high-quality, reproducible data. By carefully controlling experimental variables and understanding the principles of the assay, researchers can effectively screen compound libraries and elucidate the mechanisms of action for promising new anticancer drug candidates.

References

  • Lee, M. D. et al. (2019). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. [Online] Available at: [Link]

  • Chen, J. (2016). The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Cold Spring Harbor Perspectives in Medicine. [Online] Available at: [Link]

  • ResearchGate. How do you interpret the experimental data of cell cycle by flow cytometry?. [Online] Available at: [Link]

  • Creative Biolabs Antibody. Troubleshooting of Cell Cycle Staining Flow Cytometry. [Online] Available at: [Link]

  • Saha, B. et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Online] Available at: [Link]

  • ResearchGate. Cell cycle arrest imposed by p53. [Online] Available at: [Link]

  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Online] Available at: [Link]

  • Elabscience. Three Common Problems and Solutions of Cell Cycle Detection. [Online] Available at: [Link]

  • Babraham Institute. Propidium Iodide Cell Cycle Staining Protocol. [Online] Available at: [Link]

  • Jiang, D. et al. (2011). Differential effects on p53-mediated cell cycle arrest vs. apoptosis by p90. PNAS. [Online] Available at: [Link]

  • Ryan, K. M. et al. (1998). Regulation of p53-mediated apoptosis and cell cycle arrest by Steel factor. Molecular and Cellular Biology. [Online] Available at: [Link]

  • ResearchGate. Induction of G2/M phase arrest and apoptosis by a novel indoloquinoline derivative, IQDMA, in K562 Cells. [Online] Available at: [Link]

  • Animated biology with Arpan (2023). p53 in cell cycle regulation. YouTube. [Online] Available at: [Link]

  • Antoszczak, M. & Hac, A. (2019). Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies. Current Genomics. [Online] Available at: [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. [Online] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack cyclization for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this powerful reaction. Here, we address common challenges through a troubleshooting guide and a comprehensive FAQ section, grounding our advice in mechanistic principles and established protocols.

Introduction: The Vilsmeier-Haack Approach to Quinolines

The Vilsmeier-Haack (V-H) reaction is a versatile and efficient method for constructing the quinoline scaffold, a core structure in numerous pharmaceuticals and biologically active compounds.[1] The reaction typically involves the cyclization of N-arylacetamides using the Vilsmeier reagent, an electrophilic chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This one-pot synthesis yields 2-chloro-3-formylquinolines, which are valuable intermediates that can be readily functionalized, offering a gateway to a diverse library of quinoline derivatives.[1]

Despite its utility, the reaction's success is highly sensitive to substrate electronics, reagent stoichiometry, and reaction conditions. This guide aims to demystify these variables and provide clear, logical solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed by exploring its probable causes and providing step-by-step, validated solutions.

Problem: Low or No Yield of the Desired Quinoline Product

Q1: My reaction is sluggish, or I'm recovering only starting material. What are the primary causes and how can I fix this?

A1: This is one of the most common issues and can stem from several factors, from reagent integrity to reaction energetics.

  • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly moisture-sensitive.[3] Any water present in the reagents or glassware will rapidly decompose the electrophilic chloroiminium salt, rendering it ineffective.

    • Solution: Ensure Anhydrous Conditions.

      • Glassware: Rigorously dry all glassware, either by flame-drying under an inert atmosphere (N₂ or Argon) or by oven-drying at >120°C for several hours and allowing it to cool in a desiccator.

      • Reagents: Use fresh, high-purity phosphorus oxychloride (POCl₃). Use anhydrous DMF, preferably from a freshly opened bottle or a solvent purification system. Older bottles of DMF can absorb atmospheric moisture and decompose to form dimethylamine, which can interfere with the reaction.[4]

  • Cause 2: Insufficient Substrate Reactivity. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2][5][6] N-arylacetamides bearing strong electron-withdrawing groups (EWGs) on the aromatic ring (e.g., -NO₂, -CN, -SO₃H) are deactivated and may react very slowly or not at all under standard conditions.[3][7] Conversely, electron-donating groups (EDGs) like -OCH₃ or -CH₃ facilitate the reaction.[1]

    • Solution: Adjust Reaction Conditions for Substrate.

      • For Deactivated Substrates: Employ more forcing conditions. This can include increasing the reaction temperature (e.g., up to 90-100°C), extending the reaction time, or using a larger excess of the Vilsmeier reagent.[3][7][8]

      • Monitor Progress: Always track the reaction's progress by Thin Layer Chromatography (TLC) to avoid excessive heating that could lead to decomposition.[3]

  • Cause 3: Suboptimal Temperature Profile. The reaction has two distinct temperature-sensitive stages. The initial formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and requires cooling (typically 0-5°C) to prevent degradation.[1][8] However, the subsequent cyclization step often requires thermal energy to overcome the activation barrier.

    • Solution: Implement a Two-Stage Temperature Protocol.

      • Reagent Formation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to chilled DMF (0-5°C) with vigorous stirring.[1]

      • Reaction & Cyclization: After adding your N-arylacetamide substrate at a low temperature, allow the mixture to warm to room temperature, then heat to the optimal temperature for your specific substrate, often between 60-90°C, for several hours.[3][8]

  • Cause 4: Premature Precipitation. When preparing the Vilsmeier reagent, a precipitate can form, trapping the magnetic stir bar and preventing proper mixing.

    • Solution: Optimize Reagent Addition and Agitation.

      • Mechanical Stirring: For larger-scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer for more robust agitation.

      • Slower Addition: Decrease the rate of POCl₃ addition to better manage the exothermic reaction and the localized concentration of the forming salt.

      • Solvent: In some cases, using a co-solvent like anhydrous dichloromethane or chloroform can help maintain homogeneity.[4]

Problem: Formation of Multiple Byproducts

Q2: My TLC plate shows multiple spots, and purification is difficult, leading to a low isolated yield. What are the likely side reactions?

A2: Byproduct formation is often a sign of incorrect stoichiometry, excessive reaction temperature, or reactive functional groups on the substrate.

  • Cause 1: Di-formylation or Other Electrophilic Additions. Highly activated aromatic rings can undergo formylation at multiple positions, leading to a mixture of products.[3]

    • Solution: Control Stoichiometry.

      • Carefully control the molar ratio of the Vilsmeier reagent to the substrate. While a large excess may be needed for deactivated substrates, a ratio of 1.5:1 to 3:1 is a good starting point for optimization with activated substrates.[3]

      • Consider "inverse addition": adding the Vilsmeier reagent dropwise to a solution of the substrate can help prevent high localized concentrations of the electrophile.

  • Cause 2: Chlorination. At higher temperatures, the Vilsmeier reagent or residual POCl₃ can act as a chlorinating agent, leading to chlorinated byproducts.[3]

    • Solution: Maintain the Lowest Effective Temperature. Find the minimum temperature required to drive the reaction to completion in a reasonable time. Monitor via TLC to avoid prolonged heating.

  • Cause 3: Incomplete Hydrolysis during Work-up. The reaction's final step is the hydrolysis of an intermediate iminium salt to the aldehyde.[2][7] Incomplete hydrolysis can leave intermediates in your crude product.

    • Solution: Ensure Efficient Quenching and Hydrolysis.

      • Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice. This dissipates the heat from the exothermic quench.[1]

      • Neutralize the acidic solution carefully with a base like sodium carbonate or sodium hydroxide solution until the product fully precipitates.[1][7] Ensure the pH is appropriate to facilitate complete hydrolysis.

Frequently Asked Questions (FAQs)

Q3: What is the optimal molar ratio of POCl₃ to DMF to substrate?

A3: This is highly substrate-dependent. A common starting point for the cyclization of N-arylacetamides is a significant excess of the pre-formed Vilsmeier reagent. Ratios of Substrate:DMF:POCl₃ can range from 1:10:10 to 1:4:4.[9] For many standard acetanilides, preparing the reagent from 3-5 equivalents of both DMF and POCl₃ relative to the substrate is a robust starting point. For particularly deactivated substrates, using a large excess of POCl₃ (e.g., 12 equivalents) has been shown to improve yields.[1] It is always best to start with a literature procedure for a similar substrate and optimize from there.

Q4: How should I properly handle and dispose of POCl₃ and DMF?

A4: Both reagents are hazardous and require careful handling in a chemical fume hood while wearing appropriate personal protective equipment (PPE).

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic by inhalation, and reacts violently with water to produce toxic fumes (hydrochloric acid and phosphoric acid).[10][11]

    • Handling: Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (Neoprene is recommended; Nitrile is not suitable), safety goggles, and a face shield.[12][13] Ensure an eyewash station and safety shower are immediately accessible.[13]

    • Disposal: Unused POCl₃ must be quenched carefully. A common laboratory procedure involves slowly adding the POCl₃ to a large volume of ice-cold sodium bicarbonate solution with vigorous stirring to neutralize the resulting acids. The process is highly exothermic and releases HCl gas, so it must be done in a fume hood. Dispose of the neutralized aqueous waste according to your institution's guidelines.

  • N,N-Dimethylformamide (DMF):

    • Hazards: DMF is a skin and eye irritant and is toxic. It is also a suspected teratogen.

    • Handling: Handle in a fume hood, wearing gloves and safety glasses. Avoid skin contact and inhalation.

    • Disposal: Dispose of DMF waste in a designated halogenated or non-halogenated organic waste container, as per your institution's safety protocols.

Q5: Can this reaction be performed using microwave irradiation?

A5: Yes, microwave-assisted synthesis can be a powerful tool for this reaction. It can dramatically reduce reaction times and, in some cases, improve yields, particularly for less reactive substrates.[1][14] The focused heating allows for rapid optimization of temperature conditions. A typical procedure might involve preparing the Vilsmeier reagent conventionally at a low temperature, adding the substrate, and then heating the mixture in a sealed microwave reactor for a short period (e.g., 5-15 minutes) at a set temperature (e.g., 120°C).[1]

Data & Workflow Visualization

Table 1: Influence of Substituents on Reaction Conditions

The electronic nature of the substituent on the N-arylacetamide ring is a critical factor influencing the reaction's success. This table provides general guidelines for adjusting conditions based on the substituent type.

Substituent Type on Aryl RingExample SubstituentsRelative ReactivityRecommended TemperatureRecommended Reagent ExcessExpected Reaction Time
Electron-Donating (EDG) -OCH₃, -CH₃, -OHHigh60 - 80°CModerate (3-5 eq.)Shorter (2-6 hours)
Halogens -Cl, -Br, -FModerate70 - 90°CModerate to High (4-8 eq.)Moderate (4-10 hours)
Electron-Withdrawing (EWG) -NO₂, -CN, -CO₂RLow90 - 110°CHigh (8-12+ eq.)Longer (>10 hours)
Data compiled and adapted from references[1][3]. Yields and times are representative and will vary.
Diagrams

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism for Quinoline Synthesis cluster_reagent 1. Vilsmeier Reagent Formation cluster_cyclization 2. Electrophilic Attack & Cyclization cluster_workup 3. Aromatization & Work-up DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier + POCl₃ (0-5°C) POCl3 POCl₃ Intermediate1 Iminium Intermediate Acetanilide N-Arylacetamide (Substrate) Acetanilide->Intermediate1 + Vilsmeier Reagent Cyclized Cyclized Intermediate Intermediate1->Cyclized Intramolecular Cyclization (Heat) Final_Iminium Final Iminium Salt Cyclized->Final_Iminium Elimination Product 2-Chloro-3-Formylquinoline Final_Iminium->Product Hydrolysis (H₂O, Base)

Caption: Mechanism of quinoline synthesis via Vilsmeier-Haack reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Start: Low or No Product Yield Check_Reagents Are reagents anhydrous and fresh? Start->Check_Reagents Dry_Reagents Action: Use fresh/anhydrous reagents. Dry all glassware. Check_Reagents->Dry_Reagents No Check_Substrate Is substrate electron-poor (EWG)? Check_Reagents->Check_Substrate Yes Dry_Reagents->Check_Substrate Increase_Severity Action: Increase Temp (90-110°C). Increase Reaction Time. Increase Reagent Excess. Check_Substrate->Increase_Severity Yes Check_Temp Was reaction heated after reagent formation? Check_Substrate->Check_Temp No Increase_Severity->Check_Temp Heat_Reaction Action: Heat to 60-90°C. Monitor by TLC. Check_Temp->Heat_Reaction No Check_Workup Was work-up complete? (Quench & Neutralize) Check_Temp->Check_Workup Yes Heat_Reaction->Check_Workup Optimize_Workup Action: Ensure vigorous stirring in ice. Neutralize fully with base. Check_Workup->Optimize_Workup No Success Problem Resolved Check_Workup->Success Yes Optimize_Workup->Success

Caption: A decision tree for troubleshooting low product yield.

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • BenchChem. (2025).
  • Slideshare. (n.d.). Vilsmeier haack rxn.
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • Ali, H. S. M., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
  • Tekale, A. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • chemeurope.com. (n.d.). Vilsmeier-Haack reaction.
  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction.
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • Wikipedia. (n.d.). Vilsmeier reagent.
  • Spectrum Chemical. (2015).
  • Enamine. (n.d.). Vilsmeier Reagent.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • NOAA. (n.d.). phosphorus oxychloride. CAMEO Chemicals.
  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride.
  • Thermo Fisher Scientific. (2025).

Sources

Technical Support Center: Purification of Polar Quinoline-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification Maze

Welcome, researchers and drug development professionals. The purification of polar quinoline-3-carbaldehyde derivatives presents a unique and often frustrating set of challenges. These molecules, vital as precursors in medicinal chemistry, possess a combination of properties that complicate standard purification protocols.[1][2] Their inherent polarity makes them poorly suited for traditional normal-phase chromatography, while the basicity of the quinoline nitrogen leads to problematic interactions with acidic stationary phases like silica gel.[3][4]

This guide is structured to serve as your dedicated technical support center. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, reproducible purification strategies. We will explore common pitfalls—from severe peak tailing and on-column degradation to poor solubility—and provide field-proven solutions.

Troubleshooting Guide: From Problem to Purified Product

This section addresses the most common issues encountered during the purification of polar quinoline-3-carbaldehyde derivatives in a direct question-and-answer format.

Issue 1: Severe Peak Tailing and Poor Separation in Normal-Phase Chromatography

Question: My compound streaks badly on a silica TLC plate, even with highly polar eluents (e.g., 10-20% Methanol in Dichloromethane). Consequently, my column chromatography yields broad, overlapping fractions. What is happening and how can I fix it?

Answer: This is the most prevalent issue and stems from a strong, undesirable interaction between the basic nitrogen atom of your quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3][4][5] This interaction leads to non-ideal elution behavior, manifesting as "tailing" or "streaking."

Causality Diagram: Analyte-Silica Interaction

cluster_0 Standard Silica Gel Surface cluster_1 Quinoline Derivative cluster_2 Modifier Intervention Silica [Silica Matrix]-Si-OH H_plus H+ Silica->H_plus Acidic Proton Quinoline Quinoline-N: Quinoline->H_plus Strong Acid-Base Interaction (Adsorption) LonePair : TEA Triethylamine (NEt3) TEA->H_plus Competitive Binding (Masks Silanol Site) caption Fig 1. Mechanism of peak tailing and modifier intervention.

Caption: Fig 1. Basic quinoline nitrogen interacts with acidic silanols, causing tailing. A basic modifier like triethylamine (NEt₃) masks these sites.

Solutions:

  • Introduce a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will "mask" the acidic silanol sites, preventing your compound from binding too strongly.[4][5][6]

    • Triethylamine (NEt₃): Add 0.5-2% NEt₃ to your eluent. It is volatile and easily removed during solvent evaporation.

    • Ammonia Solution: Prepare a stock solution of 10% ammonium hydroxide in methanol. Use 1-10% of this stock solution in your primary eluent (e.g., dichloromethane).[7] This is particularly effective for very polar compounds.

  • Switch to a Less Acidic Stationary Phase: If basic modifiers are incompatible with your molecule, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent alternative for basic compounds.[4][6][8] You must develop your solvent system using alumina TLC plates.

    • Deactivated Silica: You can pre-treat your packed silica column by flushing it with an eluent containing 1-2% triethylamine before loading your sample. This neutralizes the active sites.[4][5] See Protocol 1 for a detailed methodology.

Issue 2: Compound is Too Polar and Does Not Elute from the Column

Question: My compound remains at the baseline (Rf = 0) on the TLC plate regardless of the solvent system I try. How can I purify a compound that is this polar?

Answer: When a compound is too polar for normal-phase chromatography, it adsorbs so strongly to the silica gel that even highly polar eluents like pure methanol cannot move it.[6] In this scenario, you must change your entire chromatography strategy.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier technique for separating highly polar compounds.[9][10][11] It uses a polar stationary phase (like bare silica) but with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small amount of an aqueous component (water or buffer).[9][12] The water forms a layer on the stationary phase, and polar analytes are separated by partitioning between this aqueous layer and the organic mobile phase.[9][11][13]

    • Key Advantage: HILIC provides excellent retention for compounds that would otherwise elute in the solvent front in reversed-phase.[12][13]

    • Common Eluents: Start with a high concentration of acetonitrile (e.g., 95%) in an aqueous buffer (e.g., 10 mM ammonium formate) and gradient elute by increasing the aqueous component.[5]

  • Reversed-Phase (RP) Chromatography: While seemingly counterintuitive for polar compounds, RP-HPLC can be effective, though it may require specific conditions.

    • Challenge: Highly polar compounds often have poor retention on standard C18 columns and elute in the void volume.[12][14]

    • Solutions:

      • Use a column designed for polar analytes, such as one with an embedded polar group (EPG) or a phenyl-hexyl phase, which offer different selectivity.[5]

      • Employ a highly aqueous mobile phase (e.g., >95% water), but ensure your C18 column is "aqueous stable" to prevent phase collapse.[14]

      • Adjust the mobile phase pH. For basic quinolines, using a low pH (2.5-4) will protonate the molecule, which can sometimes improve retention and peak shape on appropriately selected columns.[5]

Decision Workflow for Chromatography Mode Selection

G start Start: Crude Polar Quinoline-3-Carbaldehyde tlc Run TLC with DCM/MeOH and Hex/EtOAc systems start->tlc check_rf Is Rf between 0.1-0.6? tlc->check_rf np_col Purify with Normal-Phase (Silica Gel) check_rf->np_col Yes rf_too_low Rf ≈ 0, Compound is 'stuck' at baseline check_rf->rf_too_low No check_tailing Is there streaking/tailing? np_col->check_tailing modified_np Add Basic Modifier (e.g., 1% NEt3) to eluent check_tailing->modified_np Yes success Pure Compound check_tailing->success No modified_np->success hilic Switch to HILIC Mode (e.g., ACN/H2O gradient) rf_too_low->hilic rp_option Consider Reversed-Phase with polar-endcapped column rf_too_low->rp_option hilic->success rp_option->success

Caption: Fig 2. A decision tree for selecting the appropriate purification strategy.

Issue 3: Compound is Decomposing on the Column

Question: My crude NMR looks clean, but after column chromatography, I see new impurities and have a low yield. I suspect my compound is unstable on silica. How can I confirm this and prevent it?

Answer: Aldehydes can be sensitive, and the acidic surface of silica gel can catalyze decomposition or unwanted side reactions.[7][15][16] This is a common, yet often overlooked, cause of yield loss.

Solutions:

  • Confirm Instability: Before committing to a large-scale column, perform a stability test. Spot your compound on a silica TLC plate, and let it sit in the open air for 30-60 minutes. Then, elute the plate as usual. If you see a new spot or significant streaking that wasn't present on an immediately-developed plate, your compound is likely unstable on silica.[6]

  • Deactivate the Silica Gel: As described in Issue 1 , neutralizing the silica surface is a primary solution. Flushing the column with a base-containing solvent before sample loading can prevent acid-catalyzed degradation.[4][5] See Protocol 1 .

  • Use Alternative Purification Methods:

    • Recrystallization: If your compound is a solid and of sufficient purity (>90%), recrystallization is an excellent, non-destructive alternative to chromatography.[17] It relies on differences in solubility between your compound and impurities at different temperatures. See Protocol 3 for guidance on solvent selection.

    • Bisulfite Adduct Formation: This classic chemical method is specific for aldehydes and some reactive ketones.[15][18][19] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities via extraction. The aldehyde is then regenerated by adding a base.[15][18][20] This is a highly effective, albeit more involved, purification technique.

Frequently Asked Questions (FAQs)

Q1: My polar quinoline-3-carbaldehyde derivative is poorly soluble in everything except highly polar solvents like DMSO or DMF. How can I load it onto a silica column?

A1: This is a classic solubility challenge. Dissolving your compound in a strong solvent like DCM or ethyl acetate and loading it directly onto the column (wet loading) can lead to a broad initial band and poor separation. The best solution is dry loading .[21] In this technique, you dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol), add a small amount of silica gel to this solution, and then evaporate the solvent completely under reduced pressure. This results in your compound being adsorbed onto a free-flowing silica powder, which you can then carefully load onto the top of your packed column. This ensures a very narrow starting band and significantly improves resolution. See Protocol 2 for a detailed guide.

Q2: Are there any non-chromatographic purification methods I should consider first?

A2: Absolutely. Always consider simpler methods before resorting to chromatography.

  • Recrystallization: Ideal for solid compounds. It can dramatically increase purity in a single step if a suitable solvent is found.[17][22]

  • Extraction/Wash: If your main impurities have a different acid/base character (e.g., a carboxylic acid impurity from over-oxidation of the aldehyde), a simple liquid-liquid extraction with a basic aqueous solution (like sodium bicarbonate) can remove it.[20]

  • Bisulfite Adduct Formation: As mentioned previously, this is a powerful chemical method for selectively isolating aldehydes from complex mixtures.[15][18][20]

Q3: How do I choose the best solvent system for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6][22] Test this on a small scale by adding a few drops of different solvents to a small amount of your crude material in separate test tubes. A good solvent will not dissolve the compound in the cold but will dissolve it completely upon heating. The best solvent will result in the formation of a large quantity of crystals upon slow cooling.[6]

Experimental Protocols

Protocol 1: Deactivation of a Silica Gel Column
  • Objective: To neutralize the acidic silanol sites on the silica gel surface to prevent compound tailing and decomposition.[4][5]

  • Procedure:

    • Dry or slurry pack your silica gel column as you normally would with your initial, non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Prepare a "deactivating solution" by adding 1-2% triethylamine (NEt₃) to your initial eluent.

    • Flush the packed column with 2-3 column volumes of this deactivating solution. Allow the solvent to drain to the top of the silica bed.

    • Switch back to your initial eluent (without NEt₃) and flush with another 2-3 column volumes to remove the excess, unbound amine.

    • The column is now deactivated and ready for sample loading. Proceed with your chromatography as planned.

Protocol 2: Dry Loading a Sample onto a Column
  • Objective: To achieve a narrow sample band for compounds with poor solubility in the column eluent, thereby maximizing separation efficiency.[21]

  • Procedure:

    • Weigh your crude product into a round-bottom flask.

    • Add a minimal amount of a solvent in which your compound is highly soluble (e.g., Methanol, Acetone, or Dichloromethane) until the solid is fully dissolved.

    • Add silica gel to the flask, typically 1.5 to 2 times the mass of your crude product.

    • Swirl the flask to create a uniform slurry.

    • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is your "dry-loaded" sample.

    • Pack your column as usual. Carefully add the dry-loaded sample powder to the top of the packed column bed, creating a thin, even layer.

    • Gently tap the side of the column to settle the powder.

    • Carefully add a thin layer of sand or fritted disc on top of the sample layer to prevent disturbance.

    • Slowly add your eluent and begin the chromatography.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Objective: To selectively separate an aldehyde from a mixture of other organic compounds.[15][18]

  • Procedure:

    • Dissolve the crude mixture containing the quinoline-3-carbaldehyde in a minimal amount of a water-miscible solvent like ethanol or methanol.

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).

    • Slowly add the saturated bisulfite solution to the stirred solution of your crude product. An excess of about 10-20% is typically sufficient.[15]

    • Stir the mixture vigorously at room temperature. The formation of the solid bisulfite adduct can take anywhere from a few hours to overnight.[15]

    • Once the solid precipitate has formed, collect it by vacuum filtration.

    • Wash the solid adduct with a small amount of cold ethanol, followed by diethyl ether, to remove any remaining organic impurities.

    • To regenerate the pure aldehyde, suspend the solid adduct in water and add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution portion-wise with good stirring until the gas evolution ceases (if using bicarbonate) or the solution becomes basic.

    • The pure aldehyde will typically precipitate out of the aqueous solution or can be extracted with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified quinoline-3-carbaldehyde.

References

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link][9]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2275-2298. [Link][10]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link][23]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link][7]

  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link][24]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link][25]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 136-148. [Link][26]

  • Beale, S. C., et al. (1990). Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection. Journal of Chromatography, 499, 579-587. [Link][27]

  • Mills, L. R., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57221. [Link][18]

  • ChemBK. (2024). quinoline-3-carbaldehyde. [Link][28]

  • Reddit. (2015). r/chemistry - Purifying aldehydes?[Link][20]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link][12]

  • Reddit. (2018). r/chemistry - What are your tips and tricks for purifying ionic/very polar compounds?[Link][29]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link][30]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column?[Link][15]

  • MDPI. (2019). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link][31]

  • ResearchGate. (2024). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. [Link][1]

  • ResearchGate. (2021). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents...[Link][32]

  • MDPI. (2020). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. [Link][33]

  • Google Patents. (2015). CN103664892B - The crystallization of quinoline. [34]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link][35]

  • LCGC International. (2011). On-Column Sample Degradation. [Link][36]

  • Reddit. (2023). r/Chempros - Purification of strong polar and basic compounds. [Link][8]

  • YouTube. (2022). Chaos and Order - Methods of Purification. [Link][19]

  • ResearchGate. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. [Link][2]

  • MDPI. (2021). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones...[Link][37]

  • PubMed. (2023). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). [Link][38]

  • PubMed. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. [Link][16]

  • C&EN. (2012). Silica Gel-Promoted Reductions. [Link][39]

  • Scientia Research Library. (2023). Effective Method for Making Quinoline Derivatives in Gl. [Link][40]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link][22]

  • YouTube. (2022). Understanding Reverse Phase Selectivity for Different Compound Classes. [Link][41]

  • MicroSolv. (2012). Degradation of Samples Due to Hydrolysis in HPLC Columns. [Link][42]

Sources

Technical Support Center: Overcoming Solubility Issues of Quinoline Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of quinoline compounds in biological assays. Poor solubility can lead to inaccurate data and hinder the progress of promising research.[1] This guide offers practical solutions, detailed experimental protocols, and quantitative data to help you overcome these obstacles.

Part 1: Foundational Knowledge & Initial Troubleshooting

FAQ 1: Why are my quinoline compounds consistently showing poor solubility in aqueous buffers?

Answer: The solubility challenge with quinoline compounds is rooted in their fundamental physicochemical properties. The quinoline scaffold is a heterocyclic aromatic organic compound, which is inherently hydrophobic.[2][3] Many derivatives feature additional lipophilic groups to enhance biological activity, which further decreases their affinity for aqueous solutions.

Key contributing factors include:

  • Hydrophobicity: The fused benzene and pyridine ring system is nonpolar.

  • High Crystal Lattice Energy: The planar structure of quinoline derivatives allows for efficient packing in a solid state, meaning significant energy is required to break the crystal lattice and dissolve the compound.

  • Weakly Basic Nature: Quinoline is a weak base.[4][5] Its solubility is often pH-dependent, a property that can be leveraged to your advantage.[4][5][6]

FAQ 2: My quinoline compound won't dissolve in my aqueous buffer. What are the first steps I should take?

Answer: The initial and most critical step is to assess the physicochemical properties of your specific quinoline derivative.[6] Since quinolines are weak bases, their solubility is often pH-dependent.[4][5][6] Start by attempting to dissolve a small amount of the compound in an acidic buffer (e.g., pH 4-5).[6] At a pH below their pKa (typically around 4.9 for the quinoline core), these compounds are more likely to be protonated and exhibit increased aqueous solubility.[6] If pH adjustment alone is insufficient, consider the use of co-solvents or other solubilizing agents as detailed in this guide.[6]

Part 2: Step-by-Step Troubleshooting for Formulation Issues

FAQ 3: I'm using DMSO to dissolve my quinoline compound, but it precipitates when I add it to the aqueous assay medium. How can I prevent this?

Answer: This is a common issue known as "compound crashing out." It occurs when the compound, highly soluble in the organic solvent (like DMSO), is rapidly introduced into an aqueous environment where its solubility is much lower.[6]

To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid cellular toxicity and solubility issues.[6] While some cell lines can tolerate up to 1% DMSO, many are sensitive to concentrations below this, and it's always best to keep the final concentration at or below 0.1% if possible.[7] A stepwise dilution of the DMSO stock solution into the aqueous medium, rather than a single large dilution, can also help prevent precipitation.[6] If precipitation persists, using a co-solvent in the final assay medium or employing other techniques like cyclodextrin complexation or solid dispersions may be necessary.[6]

Protocol 1: The Co-Solvent Approach

Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[8]

Step-by-Step Methodology:

  • Prepare a high-concentration stock solution of your quinoline compound in 100% DMSO.

  • Perform serial dilutions of your stock solution in your aqueous assay buffer.

  • Visually inspect for precipitation at each dilution.

  • If precipitation occurs at your desired final concentration, try incorporating a co-solvent in the final assay medium.

  • Important: Always run a vehicle control with the same final concentration of the co-solvent to account for any effects of the solvent on the assay.[7]

Table 1: Common Co-solvents for Biological Assays

Co-SolventTypical Starting ConcentrationMaximum Recommended Concentration (Cell-Based Assays)Notes
DMSO 0.1%< 1% (cell line dependent)Can affect cell viability and differentiation.[9]
Ethanol 0.1%< 1%Can have biological effects.
PEG 400 0.5%< 2%Generally well-tolerated.
Propylene Glycol 0.5%< 2%Can increase the viscosity of the medium.

Note: These are general guidelines. The optimal co-solvent and concentration must be determined empirically for each compound and assay system.

Protocol 2: pH Modification

For quinoline compounds, which are weak bases, lowering the pH can significantly increase solubility by promoting protonation of the nitrogen atom in the quinoline ring.[4][5][10]

Step-by-Step Methodology:

  • Determine the pKa of your quinoline compound if possible.

  • Prepare a series of buffers with pH values ranging from 1-2 pH units below the pKa.

  • Attempt to dissolve the compound in each buffer.

  • Caution: Ensure the final pH of your assay medium is compatible with your biological system. Drastic pH changes can affect cell viability and protein function.

pH_Solubility cluster_low_ph Low pH (e.g., pH < 5) cluster_high_ph High pH (e.g., pH > 7) Protonated Protonated Quinoline (Charged, More Soluble) Neutral Neutral Quinoline (Uncharged, Less Soluble) Protonated->Neutral Increase pH Neutral->Protonated Decrease pH

Caption: pH effect on quinoline solubility.

Part 3: Advanced Formulation Strategies

FAQ 4: Co-solvents are affecting my cells, and pH modification isn't feasible for my assay. What are my other options?

Answer: When simple formulation adjustments are not viable, more advanced techniques that encapsulate the hydrophobic compound can be employed.

Protocol 3: Utilizing Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds in their core, increasing their apparent solubility in aqueous solutions.[11][12]

Step-by-Step Methodology:

  • Select a biocompatible, non-ionic surfactant such as Tween® 20 or Tween® 80.

  • Prepare a stock solution of the surfactant in your assay buffer.

  • Prepare your quinoline compound stock solution in a minimal amount of organic solvent (e.g., DMSO).

  • Add the compound stock to the surfactant solution while vortexing to facilitate micellar encapsulation.

  • Caution: Surfactants can permeabilize cell membranes and denature proteins at higher concentrations.[13] It is crucial to stay within a low concentration range and run appropriate controls.

Table 2: Properties of Common Non-ionic Surfactants

SurfactantCritical Micelle Concentration (CMC)Typical Working Concentration
Tween® 20 ~0.06 mM0.01 - 0.1%
Tween® 80 ~0.012 mM0.01 - 0.1%
Triton™ X-100 ~0.24 mM0.01 - 0.1% (use with caution in cell-based assays)
Protocol 4: The Power of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[14][15][16]

Step-by-Step Methodology:

  • Choose a cyclodextrin appropriate for the size of your quinoline compound (β-cyclodextrins are often a good starting point). Chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer improved solubility and reduced toxicity.[17]

  • Prepare an aqueous solution of the cyclodextrin.

  • Add the quinoline compound to the cyclodextrin solution.

  • Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take several hours.

  • Filter the solution to remove any undissolved compound.

Cyclodextrin_Complex Quinoline Quinoline Compound Complex Soluble Inclusion Complex Quinoline->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Encapsulation by a cyclodextrin.

Part 4: Proactive Measures and Advanced Solutions

FAQ 5: I've tried all the above methods, and my compound is still not soluble enough for my in vivo studies. What are the next-generation solutions?

Answer: For challenging compounds, particularly those intended for in vivo use, advanced drug delivery systems are often necessary. These include:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs.

  • Polymeric Micelles: Self-assembling structures formed from amphiphilic block copolymers.[18]

  • Nanoparticles: Solid particles at the nanoscale that can have the drug dissolved, entrapped, or encapsulated.

  • Solid Dispersions: Dispersing the drug in an amorphous form within a carrier matrix can enhance solubility.[18]

These advanced formulations often require specialized expertise and equipment to prepare and characterize.[19][20][21]

FAQ 6: How can I proactively assess the solubility of my quinoline compounds before starting my main experiments?

Answer: Early assessment of solubility can save significant time and resources.[22][23][24] A high-throughput kinetic solubility assay using nephelometry is a rapid and effective method.[23][25]

Protocol 5: A Simple Nephelometric Solubility Assay

This assay measures the light scattering caused by precipitated particles as a compound is diluted from a DMSO stock into an aqueous buffer.[26][27]

Step-by-Step Methodology:

  • Prepare Stock Solutions: Dissolve the test compound in DMSO to create a stock solution.[28]

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[28]

  • Add Buffer: Add aqueous buffer to each well to achieve the desired final concentrations.[28]

  • Mix and Incubate: Mix the contents and incubate at a controlled temperature.[28]

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well at various time points.[28] An increase in nephelometry units indicates precipitation.

Nephelometry_Workflow Start DMSO Stock of Quinoline Step1 Dispense into Microplate Wells Start->Step1 Step2 Add Aqueous Buffer (Serial Dilution) Step1->Step2 Step3 Incubate at Controlled Temperature Step2->Step3 Step4 Measure Light Scattering (Nephelometer) Step3->Step4 Result Precipitation Point Determined Step4->Result

Caption: Nephelometric solubility assay workflow.

Summary of Troubleshooting Strategies

IssueFirst-Line SolutionSecond-Line SolutionAdvanced Option
Initial Dissolution Failure pH Modification (for basic quinolines)Co-solvents (DMSO, Ethanol)Surfactants (Tween®)
Precipitation from DMSO Stock Lower final DMSO concentration, stepwise dilutionCyclodextrin ComplexationSolid Dispersions
Cell Toxicity from Solvents Cyclodextrin ComplexationSurfactants (at low, non-toxic concentrations)Liposomal Formulations
Insufficient Solubility for in vivo Use Cyclodextrin ComplexationAdvanced Formulations (Liposomes, Nanoparticles)Chemical Modification of the Compound

References

  • Păduraru, O. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Todkar, S. S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Todkar, S. S., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. [Link]

  • Gaba, P., et al. (2025). Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review. PubMed. [Link]

  • Ferreira, M., et al. (2023). Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes. PubMed Central. [Link]

  • Gaba, P., et al. (2025). Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review. Bentham Science. [Link]

  • Belo, D., et al. (2015). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. [Link]

  • MDPI. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Barrett, J. A., et al. (2022). Discovery solubility measurement and assessment of small molecules with drug development in mind. PubMed. [Link]

  • Ferreira, M., et al. (2023). Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes. MDPI. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Desu, H. R., et al. (2016). Insoluble drug delivery strategies: review of recent advances and business prospects. PubMed Central. [Link]

  • Pharmapproach. (2024). Solubility enhancement techniques. Pharmapproach. [Link]

  • Slideshare. solubility enhancement -by pH change & complexation. Slideshare. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Wikipedia. Quinoline. Wikipedia. [Link]

  • Scholars Research Library. (2011). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wikipedia. Dimethyl sulfoxide. Wikipedia. [Link]

  • JRC Publications Repository. (2015). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]

  • Poulsen, M. S., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]

  • University of Copenhagen Research Portal. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. University of Copenhagen Research Portal. [Link]

  • ACS Omega. (2026). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. ACS Omega. [Link]

  • Acouple. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Acouple. [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Semantic Scholar. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Semantic Scholar. [Link]

  • ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • PubMed Central. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central. [Link]

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • ResearchGate. (2022). Review on recent development of quinoline for anticancer activities. ResearchGate. [Link]

  • LinkedIn. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. [Link]

Sources

Identification of side products in the synthesis of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Guide Objective: This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering side products during the synthesis of this compound. The synthesis, typically proceeding via a Vilsmeier-Haack reaction on an acetanilide or a related quinolone precursor, is a powerful but nuanced transformation that can yield several common impurities. This document explains the origin of these side products and offers validated protocols for their identification and mitigation.

Troubleshooting Flowchart: From Observation to Solution

This flowchart provides a logical path from an initial experimental observation to a probable cause and a recommended course of action.

G Troubleshooting Flowchart start Problem Observed During Synthesis obs1 Low Yield of Final Product start->obs1 obs2 Unexpected Mass Peak (e.g., M+Cl-NMe2) start->obs2 obs3 Loss of Dimethylamino Signal in NMR & Appearance of N-H Proton start->obs3 obs4 Complex Mixture / Baseline in TLC/LC-MS start->obs4 cause1 Probable Cause: Incomplete Vilsmeier-Haack Reaction obs1->cause1 cause2 Probable Cause: Incomplete Nucleophilic Substitution obs2->cause2 cause3 Probable Cause: Hydrolysis of Enamine Moiety obs3->cause3 cause4 Probable Cause: Product Degradation obs4->cause4 sol1 Solution: • Ensure anhydrous conditions. • Use fresh POCl3/DMF. • Increase reaction temperature/time. cause1->sol1 sol2 Solution: • Increase excess of dimethylamine. • Extend reaction time for substitution step. • Increase reaction temperature. cause2->sol2 sol3 Solution: • Use buffered or slightly basic workup (e.g., NaHCO3 wash). • Avoid acidic conditions during purification. cause3->sol3 sol4 Solution: • Maintain lower temperatures during workup. • Purify product promptly after synthesis. • Store under inert atmosphere. cause4->sol4 G cluster_main Main Synthetic Pathway cluster_side Side Reactions & Products A N-Aryl Acetanilide (Starting Material) C 2-Chloro-4-oxo-quinoline-3-carbaldehyde (Intermediate) A->C Vilsmeier-Haack Cyclization S1 Unreacted Acetanilide A->S1 Incomplete Reaction B Vilsmeier Reagent (DMF + POCl3) B->C E 2-(Dimethylamino)-4-oxo-quinoline-3-carbaldehyde (Target Product) C->E Nucleophilic Substitution S2 Incomplete Substitution Product (Same as Intermediate C) C->S2 Incomplete Substitution D Dimethylamine (Nucleophile) D->E S3 4-Hydroxy-2-oxo-quinoline-3-carbaldehyde (Hydrolysis Product) E->S3 Acidic Workup/ Purification

Troubleshooting low yields in Schiff base formation with hindered quinoline aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Schiff Base Formation

Topic: Troubleshooting Low Yields in Schiff Base Formation with Hindered Quinoline Aldehydes From the desk of: The Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of Schiff bases, particularly when working with sterically demanding substrates like hindered quinoline aldehydes. Low yields in these reactions are a common yet solvable issue. This document provides in-depth, field-proven insights and troubleshooting strategies to enhance your reaction efficiency and product yield.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

Q1: Why is my Schiff base yield consistently low, even when the reaction seems to run?

A: The most common culprit for low yields in Schiff base synthesis is the reversible nature of the reaction.[1][2][3] The condensation of an aldehyde and a primary amine produces an imine (the Schiff base) and a molecule of water.[4][5] According to Le Châtelier's principle, the presence of this water byproduct in the reaction medium can drive the equilibrium back towards the starting materials, effectively reducing your yield.[1][6][7] This issue is often exacerbated with sterically hindered substrates, where the forward reaction is already kinetically disfavored.

Q2: What is the fundamental mechanism of Schiff base formation, and where are the bottlenecks with hindered aldehydes?

A: The reaction proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate called a carbinolamine or hemiaminal.[2][4][8]

  • Dehydration: This carbinolamine intermediate then eliminates a molecule of water to form the stable C=N double bond (imine).[2][9]

With hindered quinoline aldehydes, the primary bottleneck is often the initial nucleophilic attack. The bulky groups surrounding the aldehyde's carbonyl carbon physically obstruct the approach of the amine nucleophile, slowing down the formation of the crucial carbinolamine intermediate.[10][11]

In-Depth Troubleshooting and Optimization Guide

This section addresses specific experimental observations and provides advanced strategies to overcome them.

Problem 1: My reaction is not proceeding to completion, or the rate is extremely slow.

This is a classic sign that the activation energy for the reaction is not being overcome, likely due to steric hindrance.[10][11]

Causality & Explanation: Steric hindrance raises the energy of the transition state for the nucleophilic attack.[12] Furthermore, the dehydration of the carbinolamine is the rate-determining step and typically requires catalysis.[2][8] Without proper catalysis, the reaction may stall entirely.

Troubleshooting Steps:

  • Optimize Catalysis: The reaction is best catalyzed by a mild acid.[2][8]

    • Why? The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic amine. However, the acid concentration must be carefully controlled. Too much acid will protonate the amine, rendering it non-nucleophilic and stopping the reaction.[2]

    • Action: Introduce a catalytic amount of a weak acid. The optimal pH is typically between 4 and 5.[1] Start with a few drops of glacial acetic acid.[13][14] If that is not effective, consider stronger acid catalysts.

    Catalyst Typical Loading Notes
    Glacial Acetic Acid2-5 dropsStandard starting point for many reactions.[14]
    p-Toluenesulfonic acid (PTSA)0.1 - 1 mol%Effective for less reactive carbonyl compounds.[15]
    Lewis Acids (e.g., MgSO₄, ZnCl₂, Mg(ClO₄)₂)Stoichiometric or CatalyticCan act as both a catalyst and a dehydrating agent.[16][17]
    Erbium(III) triflateCatalyticA valuable and mild Lewis acid catalyst.[18]
  • Increase Reaction Temperature:

    • Why? Increasing the temperature provides the reacting molecules with more kinetic energy to overcome the activation barrier imposed by steric hindrance.

    • Action: Reflux the reaction mixture. The choice of solvent will dictate the maximum temperature. Ensure your starting materials and desired product are stable at the reflux temperature of your chosen solvent.[7][19]

  • Increase Reactant Concentration:

    • Why? Based on Le Châtelier's principle, increasing the concentration of one reactant can help drive the equilibrium towards the product.[1]

    • Action: Use a slight excess (1.1 to 1.2 equivalents) of the less expensive or more readily available starting material (usually the amine).

Problem 2: I've tried heating and catalysis, but the yield is still poor. I suspect the water byproduct is the issue.

This is a very common and critical issue. Active and efficient removal of water is paramount for achieving high yields, especially with challenging substrates.[6][7][15]

Causality & Explanation: As a reversible reaction, the accumulation of water will inevitably push the equilibrium back towards the reactants, preventing the reaction from reaching completion.[9][19]

Troubleshooting Steps:

  • Azeotropic Distillation (Dean-Stark Apparatus):

    • Why? This is one of the most effective methods for continuous water removal.[15][19][20] An azeotrope-forming solvent (one that boils with water at a lower temperature than either component alone) is used. The vapor condenses in the Dean-Stark trap; the denser water separates and is collected, while the lighter, water-immiscible solvent returns to the reaction flask.

    • Action: Set up your reaction using a Dean-Stark apparatus with a suitable solvent.

    Solvent Boiling Point (°C) Azeotrope B.P. (°C) Notes
    Toluene11185Most common and effective choice.
    Benzene8069Highly effective but toxic; use with extreme caution in a fume hood.[15]
    Heptane9880A less toxic alternative to benzene/toluene.
  • Use of Chemical Dehydrating Agents:

    • Why? A dehydrating agent can be added directly to the reaction flask to sequester water as it is formed.[1] This is a simpler setup than a Dean-Stark apparatus.

    • Action: Add an anhydrous salt or molecular sieves to the reaction mixture.

    Dehydrating Agent Mechanism Notes
    Molecular Sieves (3Å or 4Å)Traps water molecules in its porous structure.Very efficient and clean. Activate immediately before use by heating in an oven.[6][9][20]
    Anhydrous MgSO₄Forms hydrates.High capacity for water, but can sometimes lead to a thick slurry.[6][21]
    Anhydrous Na₂SO₄Forms hydrates.Less efficient than MgSO₄ but easier to filter.
    TrimethylorthoformateReacts chemically with water.A mild and effective dehydrating reagent.[22]
Problem 3: I am observing significant side product formation on my TLC plate.

Causality & Explanation: Side products can arise from several sources. With aliphatic aldehydes, self-condensation (aldol reaction) can be a problem.[9] For hindered aromatic systems, excessively harsh conditions (high temperatures, strong acids) can lead to decomposition or unwanted side reactions like dealkylation.[12]

Troubleshooting Steps:

  • Purify Starting Materials:

    • Why? Impurities in the quinoline aldehyde or the amine can lead to a host of side reactions.

    • Action: Recrystallize or run column chromatography on your starting materials before setting up the reaction. Verify their purity by NMR or melting point.

  • Moderate Reaction Conditions:

    • Why? While heat and catalysis are necessary, extreme conditions can degrade sensitive molecules.

    • Action: If you are using a strong acid catalyst or refluxing at a very high temperature, try reducing the catalyst loading or switching to a lower-boiling solvent. Monitor the reaction by TLC to find the "sweet spot" where the product forms without significant decomposition.

  • Consider Alternative Synthetic Methods:

    • Why? Sometimes, conventional heating is not the optimal approach.

    • Action: Explore microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often leads to cleaner reactions with higher yields by promoting rapid, uniform heating.[2][5][23] Solvent-free grinding methods have also proven effective.[13]

Visualized Workflows and Mechanisms

Generalized Mechanism of Acid-Catalyzed Schiff Base Formation

Schiff_Base_Mechanism Aldehyde Hindered Quinoline Aldehyde Activated_Aldehyde Protonated Aldehyde (More Electrophilic) Aldehyde->Activated_Aldehyde + H⁺ Amine Primary Amine Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Attack H_plus H⁺ (Catalyst) Activated_Aldehyde->Carbinolamine Nucleophilic Attack Protonated_Carbinolamine Protonated Intermediate Carbinolamine->Protonated_Carbinolamine + H⁺ Schiff_Base Schiff Base (Imine) Protonated_Carbinolamine->Schiff_Base - H₂O Schiff_Base->Carbinolamine + H₂O (Hydrolysis) Water H₂O

Caption: Acid-catalyzed mechanism for Schiff base formation.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Is the reaction stalled? (Monitor by TLC) Start->Check_Completion Yes_Stalled Reaction Stalled Check_Completion->Yes_Stalled Yes No_Stalled Reaction Complete, but Yield is Low Check_Completion->No_Stalled No Optimize_Kinetics Optimize Kinetics Yes_Stalled->Optimize_Kinetics Check_Side_Rxns Side Reactions or Decomposition? No_Stalled->Check_Side_Rxns Add_Catalyst 1. Add/Optimize Acid Catalyst (e.g., Acetic Acid, PTSA) Increase_Temp 2. Increase Temperature (Reflux) Add_Catalyst->Increase_Temp Increase_Conc 3. Increase Reactant Conc. Increase_Temp->Increase_Conc Optimize_Equilibrium Optimize Equilibrium Remove_Water 1. Remove Water Actively (Dean-Stark or Mol. Sieves) Check_Purity 2. Check Reactant Purity Remove_Water->Check_Purity Purify_Product Purify Product Carefully (Column Chromatography) Check_Purity->Purify_Product Yes_Side_Rxns Yes Check_Side_Rxns->Yes_Side_Rxns Yes No_Side_Rxns No Check_Side_Rxns->No_Side_Rxns No Moderate_Conditions Moderate Conditions Yes_Side_Rxns->Moderate_Conditions No_Side_Rxns->Optimize_Equilibrium Reduce_Temp 1. Reduce Temperature Change_Catalyst 2. Use Milder Catalyst Reduce_Temp->Change_Catalyst Change_Catalyst->Purify_Product

Caption: Decision workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Synthesis using Dean-Stark Apparatus

This protocol describes a general procedure for synthesizing a Schiff base from a hindered quinoline aldehyde and a primary amine using azeotropic water removal.

Materials:

  • Hindered Quinoline Aldehyde (1.0 eq)

  • Primary Amine (1.0 - 1.1 eq)

  • Toluene (sufficient to fill flask and Dean-Stark trap)

  • p-Toluenesulfonic acid (PTSA) (0.5 mol%)

  • Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle

Procedure:

  • Set up the glassware (flask, Dean-Stark trap, condenser) and ensure it is oven-dried to remove any adsorbed water.

  • To the round-bottom flask, add the hindered quinoline aldehyde (1.0 eq), the primary amine (1.0-1.1 eq), PTSA (0.5 mol%), and a magnetic stir bar.

  • Add enough toluene to suspend the reactants and fill the Dean-Stark trap via the top of the condenser.

  • Begin stirring and gently heat the mixture to reflux.

  • Continue refluxing, observing the collection of water in the side arm of the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting aldehyde spot has been consumed.

  • Once complete, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The crude product can then be purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.[1]

Protocol 2: Synthesis using Molecular Sieves

This protocol is an alternative for reactions where a Dean-Stark apparatus is not practical.

Materials:

  • Hindered Quinoline Aldehyde (1.0 eq)

  • Primary Amine (1.0 - 1.1 eq)

  • Anhydrous Solvent (e.g., Dichloromethane, THF)

  • Glacial Acetic Acid (3-5 drops)

  • Activated 4Å Molecular Sieves (approx. 1g per 10 mL of solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Activate the 4Å molecular sieves by heating them in a glassware oven (>150°C) for several hours and allowing them to cool in a desiccator.

  • To an oven-dried round-bottom flask, add the aldehyde (1.0 eq), amine (1.0-1.1 eq), activated molecular sieves, and a stir bar.

  • Add the anhydrous solvent, followed by the catalytic acetic acid.

  • If necessary, heat the reaction to reflux under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the molecular sieves, washing the sieves with a small amount of fresh solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product as described in Protocol 1.

References

[10] Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis, 2026, 58(01), 79-88. Available from: [6] Is it necessary to remove water during schiff base synthesis? - ResearchGate. Available from: [15] How can i remove the formed water in schiff base synthesis to shift the equilibrium towards the imine? | ResearchGate. Available from: [11] Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. ResearchGate. Available from: [7] Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review - RSIS International. Available from: [20] Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. Available from: [19] Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Green Chemistry Letters and Reviews, 3(3), 217-223. Available from: [1] Technical Support Center: Optimizing Schiff Base Formation - Benchchem. Available from: [12] Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Thieme. Available from: [4] Mechanism of Schiff base (imine) Formation. ResearchGate. Available from: [2] REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. Available from: [16] Different Schiff Bases—Structure, Importance and Classification. Molecules, 26(10), 2871. Available from: [9] Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 16(1), 351-371. Available from: [21] Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 22(12), 2207. Available from: [24] Synthesis of sterically hindered imines. The Journal of Organic Chemistry, 58(20), 5556-5557. Available from: [3] Review on Synthesis of Schiff base. Dhyey Academy. Available from: [25] Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. Semantic Scholar. Available from: [13] Optimizing reaction conditions for the synthesis of Cuminaldehyde derivatives - Benchchem. Available from: [8] Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of Saudi Chemical Society, 17(2), 217-231. Available from: [22] Trimethylorthoformate: A mild and effective dehydrating reagent for solution and solid phase imine formation. Tetrahedron Letters, 36(17), 2937-2940. Available from: [5] An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science, 15(2). Available from: Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 145-151. Available from: [26] New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10431. Available from: [27] Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Egyptian Journal of Chemistry, 65(6), 335-347. Available from: [23] Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research, 5(6). Available from: [28] schiff bases synthesis: Topics by Science.gov. Available from: [14] What are the conditions used for schiff base reaction? - ResearchGate. Available from: [29] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7136. Available from: Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 26(4), 1257-1264. Available from: Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem. Available from: [17] Magnesium perchlorate as an efficient catalyst for the synthesis of imines and phenylhydrazones. Tetrahedron Letters, 45(41), 7641-7644. Available from: [18] Erbium(III) triflate: A valuable catalyst for the synthesis of aldimines, ketimines and enaminones. Synthesis, 2006(07), 1127-1132. Available from:

Sources

Technical Support Center: Strategies to Improve the Bioavailability of Poorly Soluble Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the significant challenge of improving the oral bioavailability of poorly soluble quinoline derivatives. The inherent lipophilicity of the quinoline core often leads to poor aqueous solubility, which can hinder in vitro testing and limit therapeutic efficacy due to dissolution rate-limited absorption.[1][2][3] This resource is designed to provide you with both the foundational knowledge and practical, actionable protocols to overcome these challenges.

Understanding the Challenge: Why Are Quinoline Derivatives Often Poorly Soluble?

The quinoline scaffold, a bicyclic aromatic system, is largely hydrophobic.[2] While substitutions on the quinoline ring are often necessary for therapeutic activity, they can further increase lipophilicity, exacerbating the solubility problem.[3] Strong intermolecular forces within the crystal lattice of the solid compound can also make it energetically unfavorable for water molecules to solvate individual quinoline molecules, thus limiting solubility.[2] For ionizable quinoline derivatives, solubility is also highly dependent on pH.[4][5]

Frequently Asked Questions (FAQs)

Q1: I have a novel, poorly soluble quinoline derivative. What is the first and most fundamental strategy I should consider to improve its solubility for early-stage in vitro assays?

A1: For initial in vitro experiments, the most direct approach is often to utilize a co-solvent system to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium.[3] Dimethyl sulfoxide (DMSO) is the most common choice due to its broad-spectrum solubilizing capacity for both polar and non-polar compounds and its miscibility with water.[3]

However, a common issue is the precipitation of the compound upon dilution into an aqueous buffer or cell media. This occurs when the concentration of the co-solvent is drastically reduced, causing the compound to "crash out" of the solution.[3]

Troubleshooting Precipitation from Co-Solvent Stock:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your quinoline derivative in the assay.

  • Optimize the Co-solvent Concentration: While it's crucial to minimize co-solvent concentration to avoid artifacts in biological assays, sometimes a slightly higher final concentration (e.g., 0.5% to 1% DMSO) is necessary to maintain solubility. Always run a vehicle control with the same final co-solvent concentration to account for any effects of the solvent itself.

  • Use of Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous medium can help to stabilize the diluted compound and prevent precipitation.

Q2: My quinoline derivative is a weak base. Can I use pH modification to improve its solubility?

A2: Absolutely. Since many quinoline derivatives are weak bases, their solubility is pH-dependent.[2][6] In acidic conditions, the nitrogen atom in the quinoline ring can become protonated, forming a more soluble salt.[2] Therefore, for in vitro studies, using a buffer with a pH below the pKa of your compound can significantly enhance its solubility.[6] This is a fundamental principle to consider before moving to more complex formulation strategies.[7]

Advanced Formulation Strategies for Bioavailability Enhancement

For improving oral bioavailability in vivo, more advanced formulation strategies are necessary. Below are detailed guides on the most effective techniques.

Salt Formation

For quinoline derivatives with ionizable functional groups (acidic or basic), forming a salt is a highly effective method to increase aqueous solubility and dissolution rate.[7][8] The principle is to convert the neutral, often poorly soluble, molecule into an ionic form that is more readily solvated by water.

Troubleshooting Guide: Salt Formation
Issue Potential Cause Recommended Action
No stable salt is formed. The pKa difference between the drug and the counter-ion is not sufficient for proton transfer.Select a stronger acid or base as the counter-ion. A general rule of thumb is a pKa difference of at least 2-3 units.
The formed salt is hygroscopic. The chosen counter-ion has a high affinity for water.Screen a variety of counter-ions. Consider those that are known to form less hygroscopic salts.
The salt converts back to the free base in the gastrointestinal tract. The pH of the gastrointestinal fluid is higher than the pKa of the quinoline derivative, leading to deprotonation.This is a known phenomenon. The goal is to create a "spring" effect where the salt dissolves to create a supersaturated solution of the free base, which can then be absorbed. The use of precipitation inhibitors in the formulation can help maintain this supersaturated state.[9]
Poor dissolution of the salt. The salt may have a very stable crystal lattice, negating the solubility advantage.Not all salts will have improved dissolution. It is crucial to screen multiple salt forms and characterize their dissolution profiles.
Experimental Protocol: Salt Screening
  • Solubility Determination of the Free Base: Accurately determine the solubility of the parent quinoline derivative in various solvents (e.g., water, ethanol, acetone).

  • Counter-ion Selection: Based on the pKa of your quinoline derivative, select a range of pharmaceutically acceptable counter-ions (e.g., hydrochloride, mesylate, tosylate for basic quinolines).

  • Salt Formation:

    • Solvent-based method: Dissolve the quinoline derivative in a suitable organic solvent. Add a stoichiometric amount of the selected acid (dissolved in the same or a miscible solvent). Stir for a set period (e.g., 24 hours) at room temperature.

    • Grinding method: Mix the quinoline derivative and the solid acid in a mortar and pestle and grind for a specified time.

  • Isolation and Characterization: Isolate the resulting solid by filtration or evaporation. Characterize the solid using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline structure, Differential Scanning Calorimetry (DSC) to determine the melting point, and Fourier-Transform Infrared Spectroscopy (FTIR) to observe changes in functional group vibrations indicative of salt formation.

  • Solubility and Dissolution Testing: Measure the aqueous solubility and dissolution rate of the new salt form and compare it to the free base.

Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions are a powerful strategy for enhancing the bioavailability of poorly soluble drugs.[10] In an ASD, the crystalline drug is converted into its higher-energy amorphous state and dispersed within a polymer matrix.[11] This eliminates the need for the dissolution process to overcome the crystal lattice energy, often leading to a state of supersaturation and enhanced absorption.[9][12]

Workflow for Developing an Amorphous Solid Dispersion

ASD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation & Process Development cluster_2 Phase 3: Performance Testing A Select Quinoline API B Polymer & Solvent Screening A->B C Prepare Small-Scale ASDs (e.g., Solvent Evaporation) B->C D Characterize Miscibility & Amorphous State (DSC, XRPD) C->D E Select Preparation Method (Spray Drying, Hot-Melt Extrusion) D->E Promising Candidates F Optimize Drug Loading & Process Parameters E->F G Characterize Physical Properties & Stability F->G H In Vitro Dissolution & Supersaturation Studies G->H I In Vivo Pharmacokinetic Studies H->I

Caption: Workflow for ASD Development.

Troubleshooting Guide: Amorphous Solid Dispersions
Issue Potential Cause Recommended Action
Drug recrystallizes during storage. The amorphous state is thermodynamically unstable. This can be due to high drug loading, inappropriate polymer selection, or storage at high temperature and humidity.Select a polymer with strong interactions (e.g., hydrogen bonding) with the quinoline derivative. Ensure the glass transition temperature (Tg) of the ASD is sufficiently high (at least 50°C above storage temperature). Store in a desiccated, cool environment.
Poor dissolution performance. The polymer may not be readily soluble in the dissolution medium, or the drug may recrystallize on the surface of the dissolving particles.Choose a polymer with appropriate solubility for the target release environment (e.g., HPMCAS for enteric release). Incorporate a surfactant or use a polymer that can act as a precipitation inhibitor.
Phase separation of drug and polymer. The drug and polymer are not miscible at the desired drug loading.Reduce the drug loading. Screen for a more miscible polymer. Use characterization techniques like DSC to assess miscibility (a single Tg indicates a miscible system).
Degradation of the quinoline derivative during preparation. For hot-melt extrusion, the processing temperature may be too high. For solvent-based methods, the drug may be unstable in the chosen solvent.For HME, select a polymer that allows for processing at a lower temperature. For solvent methods, choose a solvent in which the drug is stable and that can be removed under mild conditions.
Experimental Protocol: Preparation of an ASD by Solvent Evaporation
  • Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a copolymer like Soluplus®.

  • Solvent Selection: Identify a common solvent that can dissolve both the quinoline derivative and the polymer (e.g., methanol, ethanol, acetone).[13]

  • Preparation:

    • Dissolve the quinoline derivative and the polymer in the chosen solvent in a specific ratio (e.g., 1:3 drug-to-polymer by weight).

    • Ensure complete dissolution to achieve a homogeneous solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Characterization:

    • X-Ray Powder Diffraction (XRPD): To confirm the amorphous nature of the drug in the dispersion (absence of sharp crystalline peaks).[14]

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the miscibility of the drug and polymer.[14][15]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and the polymer.[16]

Co-crystals

A pharmaceutical co-crystal is a crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former, which is another molecule that is solid at room temperature.[17] Co-crystals can improve solubility and dissolution rate by creating a new crystal lattice with different physicochemical properties without altering the chemical structure of the API.[18][19]

Logical Flow for Co-crystal Screening

CoCrystal_Screening A Select Quinoline API B Identify Potential Co-formers (Based on Functional Groups for H-Bonding) A->B C Screening Methods (Liquid-Assisted Grinding, Slurry Crystallization) B->C D Characterization of Hits (XRPD, DSC, TGA, Spectroscopy) C->D E Solubility & Dissolution Testing of Confirmed Co-crystals D->E F Scale-up & Stability Assessment E->F

Sources

Preventing degradation of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-oxo-1,4-dihydroquinoline-3-carbaldehydes. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this important class of compounds. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the chemical integrity of your materials, thereby safeguarding the validity and reproducibility of your experimental results.

Introduction: The Inherent Challenge of Stability

The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] The introduction of a carbaldehyde group at the 3-position creates a highly versatile synthetic intermediate; however, it also introduces significant stability challenges. Aldehydes are inherently reactive functional groups, susceptible to a variety of degradation pathways that can compromise sample purity, reduce biological activity, and generate confounding impurities.[3][4] Understanding and mitigating these pathways is critical for successful research and development.

This guide is structured to address the most common issues encountered during the storage of these compounds. We will explore the primary degradation mechanisms and provide actionable, evidence-based strategies for prevention.

Section 1: Understanding the Primary Degradation Pathways

The stability of a 4-oxo-1,4-dihydroquinoline-3-carbaldehyde is primarily threatened by three major chemical processes: oxidation, photodegradation, and polymerization/condensation. Each pathway is driven by specific environmental factors.

Key Degradation Mechanisms

Parent 4-oxo-1,4-dihydroquinoline-3-carbaldehyde Oxidation Oxidation (Forms Carboxylic Acid) Parent->Oxidation O₂, Light, Metal Ions Photodegradation Photodegradation (Forms Dimers, Photoproducts) Parent->Photodegradation UV/Visible Light Condensation Aldol Condensation (Forms Polymers, Oligomers) Parent->Condensation Trace Acid/Base, Temp. CarboxylicAcid 3-Carboxylic Acid Derivative Oxidation->CarboxylicAcid Photoproducts Dimers & Other Photoproducts Photodegradation->Photoproducts Polymer High Molecular Weight Adducts Condensation->Polymer

Caption: Primary degradation pathways for 4-oxo-1,4-dihydroquinoline-3-carbaldehydes.

  • Oxidation: The aldehyde functional group is highly susceptible to oxidation, converting it to the corresponding carboxylic acid. This process, often called auto-oxidation, can be catalyzed by atmospheric oxygen, trace metal impurities, and light.[5] This is often the most common degradation pathway observed.

  • Photodegradation: The quinolone ring system is known to be sensitive to ultraviolet (UV) and even visible room light.[6] Irradiation can lead to the formation of various photoproducts, including dimers, which can significantly alter the compound's biological and physical properties.[6][7] Studies on fluoroquinolones show that even brief exposure to room light can cause detectable degradation.[6]

  • Polymerization & Condensation: Aldehydes can undergo self-condensation reactions (aldol condensation), particularly in the presence of trace acidic or basic impurities, leading to the formation of oligomers and polymers.[3][8] This often manifests as a decrease in solubility, the appearance of particulates, or a general "tar-like" consistency.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the storage and handling of these compounds.

Q1: What are the ideal storage conditions for my solid 4-oxo-1,4-dihydroquinoline-3-carbaldehyde?

For maximum stability, solid compounds should be stored under conditions that minimize exposure to oxygen, light, and moisture.

Parameter Recommendation Causality (Why this is important)
Temperature -20°C or -80°CLow temperatures slow down all chemical reactions, including oxidation and condensation. While some quinolones are stable at 4°C for short periods, long-term storage requires sub-zero temperatures.[9]
Atmosphere Inert Gas (Argon or Nitrogen)The aldehyde group is prone to oxidation by atmospheric oxygen.[5] Replacing air in the vial headspace with an inert gas directly prevents this pathway.
Light Amber Glass Vial / Protect from LightThe quinolone scaffold is photosensitive.[6][7] Amber vials block UV and some visible light, preventing photodegradation. For maximum protection, vials should be stored in the dark.
Container Tightly Sealed Glass VialPrevents moisture ingress, which can facilitate hydrolysis or act as a catalyst for condensation reactions. Use vials with PTFE-lined caps for a secure seal.

Q2: My solid compound has developed a yellow or brownish tint over time. What is happening?

Discoloration is a common indicator of degradation. This is most frequently caused by:

  • Oxidation: The formation of oxidized impurities and minor polymeric species can often be colored.

  • Photodegradation: Light-induced degradation products of quinolone systems are often colored.[7]

If you observe discoloration, it is crucial to re-analyze the purity of your sample by HPLC, LC-MS, or NMR before use.

Q3: Can I store my compound in a solvent? Which solvents are best?

Storing in solution is generally not recommended for long-term viability due to increased molecular mobility, which accelerates degradation. If short-term storage in solution is necessary (e.g., for a series of experiments), the choice of solvent is critical.

  • Recommended: Anhydrous, peroxide-free, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Use only high-purity, unopened solvents.

  • Avoid:

    • Protic Solvents (Methanol, Ethanol): These can react with the aldehyde to form hemiacetals and acetals, effectively lowering the concentration of the active compound.

    • Ethers (THF, Dioxane): These solvents are notorious for forming explosive peroxides upon storage, which are potent oxidizing agents that will rapidly degrade the aldehyde.

    • Water/Aqueous Buffers: Avoid unless absolutely necessary for an immediate experiment. Water can facilitate hydrolysis and other degradation pathways. Some quinolones are known to undergo hydrolysis in acidic conditions.[10]

When storing in solution, always flash-freeze aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.[9]

Q4: Are there any chemical stabilizers I can add to my compound?

Yes, for aldehydes, the use of stabilizers can be effective, particularly for bulk storage. However, any additive must be evaluated for potential interference in downstream applications.

  • Amines: Trace amounts (20-100 ppm) of tertiary amines like triethanolamine or dimethylethanolamine have been shown to inhibit aldol condensation and polymerization of aldehydes during storage.[11]

  • Phenolic Antioxidants: Compounds like 4-methoxyphenol (MEHQ), often used in combination with amines, can be effective in preventing oxidation.[3]

Important: The addition of stabilizers is an advanced technique. The stabilizer must be inert in your experimental system. Always test a small batch first.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving stability-related issues.

Start Problem Observed: Inconsistent Experimental Results or Changed Physical Appearance Symptom1 Symptom: Discoloration (Yellowing/Browning) Start->Symptom1 Symptom2 Symptom: Particulates, Cloudiness, or Decreased Solubility Start->Symptom2 Symptom3 Symptom: Loss of Potency in Assay or New Peaks in HPLC/LC-MS Start->Symptom3 Cause1 Likely Cause: Oxidation or Photodegradation Symptom1->Cause1 Cause2 Likely Cause: Polymerization / Condensation Symptom2->Cause2 Cause3 Likely Cause: General Degradation (Any Pathway) Symptom3->Cause3 Action1 Action: 1. Re-check purity via HPLC-UV/MS. 2. Store in amber vial with inert gas. 3. Keep strictly in the dark at -80°C. Cause1->Action1 Action2 Action: 1. Attempt to dissolve in DMSO/DMF. 2. If insoluble, discard sample. 3. For future storage, consider adding a stabilizer (e.g., triethanolamine). Cause2->Action2 Action3 Action: 1. Confirm purity via HPLC with a fresh standard. 2. Prepare fresh stock solutions for every experiment. 3. Review and tighten all storage protocols. Cause3->Action3

Caption: Troubleshooting workflow for stability issues.

Section 4: Experimental Protocols
Protocol 4.1: Recommended Long-Term Storage of Solid Compounds

This protocol is designed to maximize the shelf-life of your valuable compounds.

  • Aliquot: Upon receipt, divide the bulk material into smaller, single-use quantities in separate vials. This avoids repeated opening of the main container, which introduces air and moisture.

  • Select Vial: Use amber glass vials with PTFE-lined screw caps.

  • Inert Atmosphere: Place the open, aliquoted vials in a desiccator or glove box. Evacuate the chamber and backfill with a dry, inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.

  • Seal: While under the inert atmosphere, tightly cap each vial.

  • Label: Clearly label each vial with the compound name, batch number, date, and storage conditions.

  • Store: Place the sealed vials inside a secondary container (e.g., a freezer box) and store at -80°C in a dark freezer.

Protocol 4.2: A Basic Stability-Indicating HPLC Method

This protocol allows you to monitor the purity of your compound over time. A stability-indicating method is one that can separate the intact drug from its degradation products.[12]

  • Method Development:

    • Develop a reverse-phase HPLC method (e.g., using a C18 column) that shows a sharp, symmetric peak for your intact compound. High-performance liquid chromatography (HPLC) is a primary technique for this analysis.[13]

    • The mobile phase will be compound-specific, but a good starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Use a PDA or DAD detector to monitor the peak purity and identify the emergence of new peaks with different UV spectra.[14]

  • Forced Degradation (To Identify Degradant Peaks):

    • This step helps validate your method. Prepare dilute solutions of your compound and expose them to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) for a short period (e.g., 1-4 hours).[12]

    • Inject these stressed samples into your HPLC. The new peaks that appear are your degradation products. Your method is "stability-indicating" if these peaks are well-resolved from the main compound peak.

  • Stability Study Setup:

    • Prepare multiple identical samples of your compound stored under different conditions:

      • Control: -80°C, inert gas, dark (Protocol 4.1).

      • Test 1: -20°C, air, dark.

      • Test 2: 4°C, air, dark.

      • Test 3: Room Temperature, air, exposed to ambient light.

    • Time Points: At T=0, inject the control sample to get a baseline purity reading (Area Under the Curve, AUC).

    • Analyze one of each sample at subsequent time points (e.g., 1 week, 1 month, 3 months).

    • Analysis: Calculate the purity at each time point by dividing the AUC of the parent peak by the total AUC of all peaks. A significant decrease in purity indicates degradation under those storage conditions.

Section 5: References
  • US4414419A - Stabilization of aldehydes - Google Patents. (URL: )

  • Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. (URL: [Link])

  • Matsumoto, M., Kojima, K., Nagano, H., Matsubara, S., & Yokota, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. (URL: [Link])

  • Li, Y., Zhang, J., Wang, J., & Wang, Y. (2017). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 34(1), 51-59. (URL: [Link])

  • EP0096153A2 - Stabilization of aldehydes - Google Patents. (URL: )

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 19(8), 11625-11663. (URL: [Link])

  • Tesseromatis, C., Kotsiou, A., Mourouzis, C., Saranteas, T., Potamianou, A., & Vairactaris, E. (2004). Light induced changes in quinolone levels in rat serum and tissues. European Journal of Drug Metabolism and Pharmacokinetics, 29(4), 231-233. (URL: [Link])

  • US6137013A - Method of stabilizing aldehydes - Google Patents. (URL: )

  • Matsumoto, M., Kojima, K., Nagano, H., Matsubara, S., & Yokota, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. (URL: [Link])

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2. (URL: [Link])

  • Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. Molecules. (URL: [Link])

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. (URL: [Link])

  • Stabilization of aldehydes - European Patent Office - EP 0096153 A2. (URL: [Link])

  • What is stability of aldehyde and ketone? - Quora. (URL: [Link])

  • Fluoroquinolone antibiotic 1 that starts hydrolysis under the slightly... - ResearchGate. (URL: [Link])

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor L. Journal of Medicinal Chemistry. (URL: [Link])

  • Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. Current Topics in Medicinal Chemistry, 8(6), 439-450. (URL: [Link])

  • Pobozy, E., Sroka, M., Trojanowicz, M., & Szopa, K. (2012). Analysis of quinolone antibiotics in eggs: preparation and characterization of a raw material for method validation and quality control. Food Chemistry, 135(3), 1865-1871. (URL: [Link])

  • 12.2: DNA Replication in Bacteria - Biology LibreTexts. (URL: [Link])

  • Evo | 500 mg | Tablet. MedEx. (URL: [Link])

  • 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | C14H9NO3 | CID 308815. PubChem. (URL: [Link])

  • Röger, P., Erben, A., & Lingens, F. (1990). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Biological Chemistry Hoppe-Seyler, 371(6), 511-518. (URL: [Link])

  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents. (URL: )

  • Quinolone antibiotic - Wikipedia. (URL: [Link])

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. (URL: [Link])

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline... - ResearchGate. (URL: [Link])

  • Blaschke, G., & Bohn, G. (1987). Microbial metabolism of quinoline and related compounds. V. Degradation of 1H-4-oxoquinoline by Pseudomonas putida 33/1. Archives of Microbiology, 148(3), 161-165. (URL: [Link])

  • Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. Journal of the Science of Food and Agriculture. (URL: [Link])

  • Caban, M., & Stepnowski, P. (2012). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. International Journal of Molecular Sciences, 13(12), 16344–16373. (URL: [Link])

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules. (URL: [Link])

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. (URL: [Link])

  • Degradation Pathway - ResearchGate. (URL: [Link])

  • Gupta, A., Rawat, S., & Singh, S. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica, 81(3), 707–723. (URL: [Link])

Sources

Managing reaction stoichiometry in the synthesis of 2-chloro-3-formylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-3-formylquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshoot common issues encountered during this synthetic procedure. The synthesis, primarily achieved through the Vilsmeier-Haack reaction, is a powerful method for creating these versatile heterocyclic building blocks.[1][2] This document provides practical, field-proven advice to help you navigate the nuances of this reaction and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 2-chloro-3-formylquinolines, offering step-by-step solutions grounded in chemical principles.

Problem 1: Low or No Yield of the Desired 2-Chloro-3-formylquinoline

A low or complete lack of product is a frequent challenge. The root cause often lies in one of several key areas of the experimental setup.

Potential Causes and Solutions:

  • Sub-optimal Stoichiometry of the Vilsmeier Reagent: The molar ratio of the Vilsmeier reagent (formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to the acetanilide substrate is critical. An insufficient amount of the reagent will lead to incomplete conversion.

    • Action: Increase the molar equivalents of POCl₃. Studies have shown that a significant excess of POCl₃, as high as 12 molar equivalents relative to the acetanilide, can maximize the yield. It is advisable to perform small-scale optimization reactions to determine the ideal ratio for your specific substrate.

  • Poor Quality or Wet Reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture.[3] Water will react with and consume the POCl₃ and the Vilsmeier reagent, halting the desired reaction.

    • Action: Use fresh, anhydrous DMF and ensure your POCl₃ has been properly stored to prevent hydrolysis.[4] All glassware should be flame-dried or oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Reaction Temperature or Time: The reaction typically requires an initial cooling phase during the addition of POCl₃ to DMF, followed by a heating period to drive the cyclization.[5][6] Insufficient heating will result in a low conversion rate.

    • Action: After the initial formation of the Vilsmeier reagent at 0-5°C, ensure the reaction mixture is heated to the optimal temperature, generally between 80-100°C, for a sufficient duration (4-16 hours).[2][5] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]

  • Substrate Reactivity: The electronic nature of the substituents on the acetanilide ring significantly impacts the reaction's success. Electron-donating groups (e.g., -OCH₃, -CH₃) facilitate the electrophilic aromatic substitution, leading to higher yields and shorter reaction times.[1] Conversely, strong electron-withdrawing groups (e.g., -NO₂) can deactivate the ring to the point where the reaction fails.[4]

    • Action: For substrates with electron-withdrawing groups, consider using more forcing reaction conditions (higher temperatures, longer reaction times), although this may also increase the formation of byproducts. Alternatively, a different synthetic route may be necessary.

Problem 2: Formation of Dark, Tarry, or Colored Impurities

The appearance of dark, viscous materials or intensely colored products is a common sign of side reactions or product degradation.

Potential Causes and Solutions:

  • Decomposition at Elevated Temperatures: The Vilsmeier reagent and the reaction intermediates can be thermally unstable, leading to polymerization and the formation of colored byproducts, especially with prolonged heating.[3]

    • Action: Maintain strict temperature control throughout the reaction. Avoid localized overheating. If possible, use an oil bath for uniform heating.

  • Improper Work-up and Neutralization: The work-up step, which involves quenching the reaction with ice and then neutralizing the acidic mixture, is critical.[3][7] Pouring the hot reaction mixture directly onto ice can sometimes lead to better precipitation.[7] The neutralization process is exothermic and, if not controlled, can cause degradation.

    • Action: Pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[2] Neutralize the mixture slowly with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) while cooling in an ice bath to maintain a low temperature.[3][7]

Problem 3: Difficulty in Product Precipitation or Isolation

Sometimes, the expected solid product does not precipitate upon quenching and neutralization.

Potential Causes and Solutions:

  • Product Remains in Solution as a Salt: The quinoline product is basic and will be protonated in the highly acidic reaction mixture, forming a salt that is often soluble in the aqueous work-up solution.[7]

    • Action: Basification is essential.[7] Carefully add a base until the solution is alkaline (pH > 8). This will deprotonate the quinolinium salt and precipitate the free base product. If precipitation is still not observed, extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) will be necessary.[4]

  • Insufficient Quenching: The hydrolysis of the reaction intermediate to the final aldehyde product requires water.

    • Action: Ensure a sufficient amount of ice and water is used during the work-up to completely hydrolyze the intermediate iminium salt.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of POCl₃ to DMF for the formation of the Vilsmeier reagent?

A1: While the Vilsmeier reagent is formed from a 1:1 molar reaction between POCl₃ and DMF, in the context of 2-chloro-3-formylquinoline synthesis, an excess of POCl₃ relative to the acetanilide substrate is generally used. The DMF is often used as the solvent, and therefore is in large excess. The critical ratio is that of POCl₃ to the acetanilide.

Q2: Can I use other Vilsmeier reagents for this synthesis?

A2: Yes, alternatives to the POCl₃/DMF system exist. For instance, phosphorus pentachloride (PCl₅) in DMF has also been reported for the synthesis of 2-chloro-3-formylquinolines.[9] Additionally, methane sulfonyl chloride (MsCl) with DMF or N,N-dimethylacetamide (DMAc) can be used as an alternative to the traditional Vilsmeier-Haack reagents.[10]

Q3: How can I purify the final 2-chloro-3-formylquinoline product?

A3: The crude product, after filtration and washing with water, can typically be purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol.[2][11] If significant impurities are present, column chromatography on silica gel may be required.[12]

Q4: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines?

A4: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][8] Subsequently, the acetanilide undergoes a double formylation and intramolecular cyclization, followed by elimination, to yield the 2-chloro-3-formylquinoline.[1]

Data Presentation

Table 1: Optimization of POCl₃ Stoichiometry for a Representative Acetanilide
Molar Ratio of POCl₃ to SubstrateTemperature (°C)Reaction Time (h)Yield (%)
3801045
690865
990678
1290585
1590582

Data adapted from optimization studies for similar quinoline syntheses. Yields are representative and can vary based on the specific substrate and reaction conditions.[4]

Experimental Protocols

Detailed Step-by-Step Methodology for the Synthesis of 2-Chloro-3-formylquinoline

Materials:

  • Substituted Acetanilide (1 equivalent)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃) (3-15 equivalents)

  • Crushed ice

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, dissolve the substituted acetanilide (1 equivalent) in anhydrous DMF.

  • Vilsmeier Reagent Formation and Reaction: Cool the flask to 0-5°C in an ice-salt bath. Add POCl₃ (3-15 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10°C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath to 80-100°C for 4-16 hours.[2] Monitor the reaction progress by TLC.

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Cautiously and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.[2]

  • Neutralization and Precipitation: While continuing to stir and cool the mixture, slowly add a solution of NaOH or NaHCO₃ until the mixture is alkaline (pH > 8). A solid precipitate should form.[7]

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and recrystallize it from a suitable solvent like ethyl acetate to obtain the pure 2-chloro-3-formylquinoline.[2]

Visualizations

Reaction Mechanism Overview

Reaction_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Acetanilide Acetanilide Acetanilide->Intermediate + Vilsmeier Reagent Product 2-Chloro-3-formylquinoline Intermediate->Product Cyclization & Hydrolysis

Caption: Overview of the Vilsmeier-Haack reaction for quinoline synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents Are reagents anhydrous and fresh? Start->Check_Reagents Check_Stoichiometry Is POCl₃ ratio optimal? Check_Reagents->Check_Stoichiometry Yes Failure Re-evaluate Substrate/Route Check_Reagents->Failure No (Dry/replace reagents) Check_Conditions Were temperature and time sufficient? Check_Stoichiometry->Check_Conditions Yes Check_Stoichiometry->Failure No (Optimize ratio) Check_Workup Was basification complete? Check_Conditions->Check_Workup Yes Check_Conditions->Failure No (Increase temp/time) Success Yield Improved Check_Workup->Success Yes (Product Isolated) Check_Workup->Failure No (Ensure pH > 8)

Caption: A logical workflow for troubleshooting low product yield.

References

  • Al-Tel, T. H. (2011). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Molecules, 16(12), 9851-9896.
  • Mishra, A., & Singh, S. K. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B(3), 732-736.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patel, K. D., & Mistry, B. D. (2013). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 29(1), 225-231.
  • Gaikwad, N. D., & Pawar, R. P. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-04.
  • Gaikwad, N. D., & Pawar, R. P. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1-5.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]

  • Patil, S. A., & Patil, R. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(9), 2974-2986.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| [Video]. YouTube. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2022).
  • Reddy, K. S., & Reddy, Y. T. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Heterocyclic Letters. (2024). Methane sulfonyl chloride adducts with N, N'-dimethyl formamide (DMF) and N, N'-dimethyl acetamide (DMA) were explored as an alternative to Vilsmeier –Haack (VH) type reagents for effective synthesis of 2-chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines. 14(1), 143-152.
  • Asian Journal of Green Chemistry. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.
  • Ayoob, A. I., & Mohmood, F. N. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
  • ResearchGate. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Gaikwad, N. D., & Pawar, R. P. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 1-4.
  • ResearchGate. (2025). Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Retrieved from [Link]

Sources

Technical Support Center: Isolating 2-Chloro-3-Formylquinoline Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction. It is designed to address common challenges encountered during the work-up and isolation phases of the experiment, offering troubleshooting advice and detailed protocols to ensure the successful purification of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the experimental work-up, providing explanations grounded in the reaction mechanism and practical, field-tested solutions.

Q1: After quenching the reaction mixture in ice water, no precipitate formed. What went wrong?

A1: This is a common observation and typically relates to the pH of the aqueous solution. The initial product of the Vilsmeier-Haack reaction is an iminium ion, which is hydrolyzed to the aldehyde during the work-up.[1][2] The resulting quinoline product can be protonated in the highly acidic conditions created by the hydrolysis of excess phosphorus oxychloride (POCl₃), forming a soluble quinolinium salt.[3]

  • Causality: The hydrolysis of POCl₃ produces phosphoric acid and hydrochloric acid, significantly lowering the pH.[4] In this acidic environment, the basic nitrogen of the quinoline ring becomes protonated, rendering the molecule soluble in the aqueous medium.

  • Solution: To induce precipitation, you must neutralize the acidic solution. Slowly add a base such as a saturated aqueous solution of sodium acetate, sodium carbonate, or sodium bicarbonate with vigorous stirring until the pH is approximately 6-8.[3][5] This deprotonates the quinolinium salt, causing the neutral, less soluble 2-chloro-3-formylquinoline to precipitate out of the solution. If precipitation is still not observed, the product may be present in a lower concentration and require extraction with an organic solvent.

Q2: The crude product is a dark, oily, or resinous material instead of a pale-yellow solid. How can I prevent this and purify my product?

A2: The formation of colored impurities is often due to side reactions or decomposition, which can be exacerbated by elevated temperatures.[6]

  • Causality: The Vilsmeier reagent is highly reactive and can decompose or participate in side reactions, especially if the temperature is not carefully controlled during the reaction and work-up.[6] Localized overheating during the exothermic neutralization of the acidic reaction mixture can also lead to the formation of colored byproducts.

  • Prevention and Solution:

    • Temperature Control: Ensure the initial Vilsmeier-Haack reaction is performed at the recommended temperature, often starting at 0-5°C before heating.[7] During the work-up, add the reaction mixture to crushed ice slowly and with vigorous stirring to effectively dissipate the heat generated from the hydrolysis of excess POCl₃.[4]

    • Purification of Dark Crude Product: If a dark oil or solid is obtained, purification is necessary. Column chromatography is often effective in separating the desired product from colored impurities.[8] A typical solvent system for silica gel chromatography is a mixture of petroleum ether and ethyl acetate.[8] Recrystallization from a suitable solvent, such as ethyl acetate, can also be employed to purify the product.[7][9]

Q3: The yield of my 2-chloro-3-formylquinoline is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors, including incomplete reaction, moisture contamination, or issues during the work-up and isolation.

  • Causality and Solutions:

    • Incomplete Reaction: The Vilsmeier-Haack cyclization of acetanilides often requires heating to proceed to completion.[6] Ensure the reaction has been heated for a sufficient duration at the appropriate temperature (typically 80-100°C).[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[10]

    • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture and will readily hydrolyze.[6] It is imperative to use anhydrous N,N-dimethylformamide (DMF) and freshly distilled or high-purity POCl₃. All glassware should be flame-dried or oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

    • Substrate Reactivity: The electronic nature of the substituent on the starting acetanilide can significantly impact the reaction yield. Electron-donating groups on the aromatic ring generally lead to higher yields, while electron-withdrawing groups can result in lower yields.

    • Work-up Losses: As discussed in Q1, an improper pH during work-up can lead to the product remaining in the aqueous layer. Ensure complete precipitation by adjusting the pH. If the product has some solubility in the aqueous layer, perform extractions with a suitable organic solvent like ethyl acetate or dichloromethane after neutralization to recover dissolved product.[5]

Q4: What is the purpose of using crushed ice for the quench instead of just cold water?

A4: The use of crushed ice serves two critical purposes in the work-up of a Vilsmeier-Haack reaction.

  • Causality: The reaction of POCl₃ with water is extremely exothermic.[4] Simply adding water, even if cold, can lead to a rapid and potentially uncontrolled increase in temperature.

  • Function:

    • Efficient Heat Dissipation: The phase change of ice to water absorbs a significant amount of heat (the heat of fusion), providing a much more effective and controlled cooling system than cold water alone. This prevents localized boiling and potential degradation of the product.

    • Hydrolysis: The water from the melting ice is necessary to hydrolyze the intermediate iminium salt to the final aldehyde product and to decompose any remaining Vilsmeier reagent and excess POCl₃.[1][4]

Experimental Workflow & Protocols

Visual Workflow of the Work-up and Isolation Procedure

Workup_Workflow cluster_reaction Vilsmeier-Haack Reaction cluster_workup Work-up Procedure cluster_purification Purification Reaction Reaction Mixture (Substrate, DMF, POCl3) Quench Quench (Pour into crushed ice) Reaction->Quench Slowly add Neutralize Neutralization (Add base, e.g., NaHCO3, to pH 6-8) Quench->Neutralize With vigorous stirring Filter Filtration (Collect crude solid) Neutralize->Filter If precipitate forms Extract Extraction (If no precipitate, extract with EtOAc/DCM) Neutralize->Extract If no precipitate Recrystallize Recrystallization (e.g., from Ethyl Acetate) Filter->Recrystallize Column Column Chromatography (e.g., Pet. Ether/EtOAc) Extract->Column Pure_Product Pure 2-chloro-3-formylquinoline Recrystallize->Pure_Product Column->Pure_Product

Caption: Workflow for isolating 2-chloro-3-formylquinoline.

Detailed Step-by-Step Protocols

Protocol 1: Standard Work-up and Precipitation

This protocol is suitable for most Vilsmeier-Haack reactions for the synthesis of 2-chloro-3-formylquinolines where the product is expected to be a solid.

  • Preparation: Prepare a large beaker containing a substantial amount of crushed ice and a magnetic stir bar. The volume of ice should be sufficient to handle the exothermic quench (a common practice is to use approximately 10 times the volume of DMF used in the reaction).[3]

  • Quenching: Once the reaction is complete (as monitored by TLC), allow the reaction mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into the beaker of crushed ice with vigorous stirring.[7][9]

  • Hydrolysis and Stirring: Continue to stir the mixture for 15-30 minutes as the ice melts. This ensures complete hydrolysis of the iminium intermediate and excess reagents.[3]

  • Neutralization: The resulting solution will be highly acidic. Slowly add a saturated aqueous solution of sodium bicarbonate or sodium acetate portion-wise with continuous stirring.[3][5] Monitor the pH using pH paper or a pH meter. Continue adding the base until the pH of the solution reaches 6-8.

  • Precipitation and Isolation: A pale-yellow precipitate of 2-chloro-3-formylquinoline should form upon neutralization.[9] Continue stirring for another 15-20 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[7]

  • Drying: Dry the crude product under vacuum. The product can then be purified further by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product when the impurities have different solubility profiles from the desired compound.

  • Solvent Selection: Ethyl acetate is a commonly reported and effective solvent for the recrystallization of 2-chloro-3-formylquinolines.[9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should begin to form. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethyl acetate, and dry them under vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is the method of choice for separating the product from closely related impurities or when an oily crude product is obtained.

  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Mobile Phase (Eluent): A common eluent system is a mixture of petroleum ether and ethyl acetate.[8] The polarity can be adjusted based on the specific quinoline derivative and the impurities present. A typical starting ratio might be 9:1 or 8:2 (petroleum ether:ethyl acetate). The optimal ratio should be determined by TLC analysis.

  • Loading the Column: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully added to the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-chloro-3-formylquinoline.

Quantitative Data Summary

ParameterTypical Value/RangeSource(s)
Reaction Temperature 0-5°C (initial), then 80-100°C[7]
Reaction Time 4-16 hours[7]
Work-up pH for Precipitation 6 - 8[3][5]
Recrystallization Solvent Ethyl Acetate[7][9][10]
Column Chromatography Eluent Petroleum Ether / Ethyl Acetate[8]
Typical Yields 60-80% (with electron-donating groups)[10]

References

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - International Journal of Chemical Studies. Available at: [Link]

  • Vilsmeier-Haack reaction - chemeurope.com. Available at: [Link]

  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF - ResearchGate. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? | ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available at: [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? - ResearchGate. Available at: [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. Available at: [Link]

  • How can I improve the Vilsmeier-Haack reaction? - ResearchGate. Available at: [Link]

  • An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Available at: [Link]

  • (PDF) 2-Chloroquinoline-3-carbaldehyde - ResearchGate. Available at: [Link]

  • (PDF) A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride - ResearchGate. Available at: [Link]

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. Available at: [Link]

Sources

Impact of electron-donating/withdrawing groups on Vilsmeier-Haack cyclization yield

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Vilsmeier-Haack reaction. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful formylation and cyclization reaction. Here, we move beyond basic protocols to address a critical factor governing success: the profound impact of substrate electronics on reaction yield and efficiency. This guide is structured as a series of frequently asked questions (FAQs) to build a strong foundational understanding, followed by a detailed troubleshooting guide to address specific experimental challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the Vilsmeier-Haack reaction, with a special focus on how substituent effects dictate the reaction's outcome.

Q1: What is the fundamental mechanism of the Vilsmeier-Haack reaction?

The Vilsmeier-Haack (V-H) reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] The process involves two key stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid halide like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt. This salt, [(CH₃)₂N=CHCl]⁺, is the active electrophile known as the Vilsmeier reagent.[3][4]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aryl aldehyde.[5][6][7]

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent 1. Vilsmeier Reagent Formation cluster_substitution 2. Electrophilic Substitution & Hydrolysis DMF DMF Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Reagent POCl3 POCl₃ POCl3->Reagent Arene Electron-Rich Arene (Ar-H) Iminium Iminium Salt Intermediate Arene->Iminium + Reagent Aldehyde Aryl Aldehyde (Ar-CHO) Iminium->Aldehyde + H₂O Hydrolysis Aqueous Workup (H₂O)

Caption: The Vilsmeier-Haack reaction pathway.

Q2: How do electron-donating groups (EDGs) on the aromatic substrate influence the reaction?

Electron-donating groups (e.g., -OR, -NR₂, -alkyl) are the key to a successful Vilsmeier-Haack reaction. The Vilsmeier reagent is a relatively weak electrophile compared to those used in reactions like Friedel-Crafts acylation.[3] Therefore, the reaction requires an aromatic ring that is sufficiently "activated" or electron-rich.[2][3]

  • Causality: EDGs increase the electron density of the aromatic ring through resonance (+M) or inductive effects (+I). This heightened nucleophilicity allows the ring to more readily attack the weak Vilsmeier electrophile, lowering the activation energy of the rate-determining step.

  • Practical Impact: Substrates with strong EDGs often react quickly and under mild conditions (e.g., 0°C to room temperature), typically resulting in high yields of the desired aldehyde.[8]

Q3: What is the impact of electron-withdrawing groups (EWGs) on the reaction yield?

Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) have a detrimental effect on the Vilsmeier-Haack reaction.

  • Causality: EWGs decrease the electron density of the aromatic ring, deactivating it towards electrophilic attack.[9] This makes the ring a poor nucleophile, significantly increasing the activation energy required for it to react with the Vilsmeier reagent.

  • Practical Impact: Substrates bearing strong EWGs often fail to react under standard conditions.[4] Achieving any conversion typically requires forcing conditions, such as higher temperatures (e.g., 60-80°C or higher), longer reaction times, and a larger excess of the Vilsmeier reagent.[10][11] Even with these adjustments, yields are frequently low, and the risk of side reactions and decomposition increases.[9][10] In some cases, such as the synthesis of 2-chloro-3-formyl quinolines from substituted acetanilides, substrates with EWGs result in significantly lower yields compared to their electron-donating counterparts.[12]

Q4: How does the electronic nature of the substrate affect regioselectivity?

The formylation typically occurs at the position on the aromatic ring that is most electronically activated and sterically accessible. For substituted benzenes, this is generally the para position to an activating group.[8] In heterocyclic systems, the site of formylation is also determined by the inherent electron distribution. For instance, pyrrole reacts preferentially at the more electron-rich C2 position.[3][8]

Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the Vilsmeier-Haack reaction, with a focus on issues arising from substrate electronics.

Troubleshooting_Workflow Troubleshooting Workflow for Vilsmeier-Haack Reactions start Problem Observed low_yield Low or No Yield Potential Causes: - Deactivated Substrate (EWG) - Reagent Instability/Moisture - Insufficient Temperature start->low_yield side_products Multiple Products on TLC Potential Causes: - Di-formylation (strong EDG) - Decomposition (harsh conditions) - Impure Reagents start->side_products sol_ewg Solution: - Increase temp (60-80°C+) - Extend reaction time (4-12h) - Increase Vilsmeier reagent (2-3 eq.) low_yield->sol_ewg If substrate has EWG sol_reagent Solution: - Use anhydrous solvents/reagents - Prepare reagent in situ at 0°C - Ensure slow, dropwise POCl₃ addition low_yield->sol_reagent For all substrates sol_edg Solution: - Use 1:1 to 1.5:1 reagent stoichiometry - Add reagent dropwise to substrate - Maintain low temperature (0°C to RT) side_products->sol_edg If substrate has strong EDG sol_decomp Solution: - Optimize temperature carefully - Monitor by TLC frequently - Consider alternative formylation method side_products->sol_decomp If harsh conditions used

Caption: A decision-making workflow for troubleshooting common issues.

Issue 1: Low or No Product Yield

This is the most common issue, often directly linked to the electronic properties of the starting material.

  • Scenario A: Your substrate contains an electron-withdrawing group (EWG).

    • Diagnosis: The aromatic ring is deactivated, making it a poor nucleophile for the Vilsmeier reagent.[9][10] Standard reaction conditions are likely insufficient to overcome the high activation energy.

    • Self-Validating Protocol:

      • Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent, starting with 2.0-3.0 equivalents relative to your substrate.[10] This shifts the equilibrium towards the product.

      • Increase Reaction Temperature: After adding the substrate at a low temperature, gradually warm the reaction to room temperature and then heat to 60-80 °C.[10][11] For very deactivated systems, refluxing may be necessary.[13]

      • Extend Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). If starting material persists after 2-4 hours, continue heating and monitoring for up to 12-24 hours.[10][11]

      • Validate Progress: A successful modification will show a gradual consumption of the starting material spot and the appearance of a new, typically more polar, product spot on the TLC plate.

  • Scenario B: Your substrate contains an electron-donating group (EDG) but yield is still low.

    • Diagnosis: The issue is likely not substrate reactivity but rather procedural. The Vilsmeier reagent is highly sensitive to moisture, and its preparation is exothermic.

    • Self-Validating Protocol:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (especially DMF). Ensure all glassware is oven-dried. POCl₃ should be a fresh, unopened bottle if possible, as it reacts violently with water.[14]

      • Controlled Reagent Formation: Prepare the Vilsmeier reagent in situ. Dissolve DMF in an appropriate anhydrous co-solvent (like DCM or DCE) in a flask under an inert atmosphere (N₂ or Argon).[11] Cool the solution to 0-5 °C in an ice bath. Add POCl₃ dropwise with vigorous stirring to effectively dissipate heat.[11][14] A precipitate of the Vilsmeier salt may form; a co-solvent helps maintain a stirrable solution.[11]

      • Monitor Reagent Formation: After the addition of POCl₃, allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the reagent before adding your substrate.[11]

Issue 2: Formation of Multiple Products (Complex TLC Profile)
  • Diagnosis: This often occurs with highly activated substrates (containing strong EDGs like -OH, -O-alkyl, or -NMe₂) due to over-reactivity.

    • Self-Validating Protocol:

      • Control Stoichiometry: Over-formylation (di- or tri-formylation) is a common side reaction.[10][15] Reduce the amount of Vilsmeier reagent to a 1:1 or 1.5:1 molar ratio relative to the substrate.[10]

      • Control Reagent Addition: Instead of adding the substrate to a pre-formed solution of the reagent, try the reverse. Add the Vilsmeier reagent solution dropwise to a chilled solution of your activated substrate. This helps avoid localized high concentrations of the electrophile, minimizing the chance of multiple additions.[10]

      • Maintain Low Temperature: Run the entire reaction at a lower temperature (e.g., hold at 0°C or allow a very slow warm-up to room temperature) to moderate the reactivity.

Data Summary: Substituent Effects on Reaction Conditions

The following table provides a general guideline for adjusting reaction conditions based on the electronic nature of the substituent on an aromatic ring.

Substituent GroupElectronic EffectTypical Temperature RangeTypical Reagent Equiv.Expected Yield Trend
-N(CH₃)₂, -OHStrong EDG0 °C to Room Temp1.1 - 1.5Excellent
-OCH₃, -OPhModerate EDGRoom Temp to 40 °C1.2 - 2.0Good to Excellent
-CH₃, -AlkylWeak EDG40 °C to 60 °C1.5 - 2.5Moderate to Good
-Cl, -BrWeak EWG (deactivating)60 °C to 80 °C2.0 - 3.0Low to Moderate
-CO₂R, -CNModerate EWG80 °C to Reflux2.5 - 4.0Poor to Low
-NO₂Strong EWG> 100 °C / Reflux> 3.0Very Poor / No Reaction

Note: These are starting points for optimization. Actual conditions may vary based on the specific substrate and solvent system.

General Experimental Protocol

This protocol provides a robust starting point for a Vilsmeier-Haack formylation of a moderately activated aromatic substrate.

  • Reagent Preparation (In Situ):

    • To a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

    • If desired, add an anhydrous co-solvent such as dichloromethane (DCM) to aid solubility.[11]

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[11]

    • Stir the resulting mixture (which may be a clear solution or a slurry) at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the electron-rich aromatic substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or co-solvent.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After addition, allow the reaction to warm to room temperature and then heat to the appropriate temperature based on substrate reactivity (see table above).[10]

    • Monitor the reaction's progress by TLC until the starting material is consumed.[10][14]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back to room temperature.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • Carefully and slowly pour the reaction mixture into the ice water.[10][11] This quenching step is highly exothermic and hydrolyzes the intermediate iminium salt.

    • Adjust the pH to ~8-10 with a base (e.g., 2M NaOH or saturated NaHCO₃ solution) to precipitate the crude product.

    • Isolate the solid product by vacuum filtration, washing with cold water. If the product is an oil or water-soluble, perform multiple extractions with an organic solvent (e.g., ethyl acetate or DCM).[14]

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization.

References
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (2021-2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • YouTube. (2020, March 18). Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • YouTube. (2021, October 5). Vilsmeier-Haack-Arnold Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Retrieved from [Link]

  • Reddit. (2024, February 4). Vilsmeier Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Review Article on Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2020, March 20). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]

  • Reddit. (2024, March 20). Vilsmeier Haack Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1990). Vilsmeier-Haack reaction with succinamidals. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] Among its various isomers, the 2-aminoquinoline moiety has emerged as a particularly versatile pharmacophore. Its unique electronic properties and synthetic tractability have allowed for extensive structural modifications, leading to the discovery of potent agents for various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for 2-aminoquinoline derivatives across several key biological activities. We will delve into the causal relationships behind experimental design, present comparative data from recent studies, and provide detailed protocols for synthesis and evaluation to support researchers in the rational design of novel therapeutic agents.

Part 1: Comparative SAR Analysis of 2-Aminoquinoline Derivatives

The therapeutic potential of a 2-aminoquinoline derivative is profoundly influenced by the nature, position, and orientation of substituents on both the quinoline ring and the exocyclic amino group. Understanding these relationships is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: Targeting Cellular Proliferation

Quinoline derivatives exhibit significant anticancer activity through diverse mechanisms, including the induction of apoptosis and the inhibition of cell migration and angiogenesis.[4] For 2-aminoquinoline derivatives, SAR studies have revealed several key trends.

Key SAR Insights:

  • Substitution at the 2-position: The amino group at the C2 position is a crucial anchor. Modifications often involve creating hybrid molecules or introducing specific side chains.

  • Aryl Substituents: The presence of aryl groups, either directly attached to the quinoline core or linked to the amino group, often enhances cytotoxicity. For instance, 2-arylquinoline derivatives have shown a better activity profile against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines compared to their partially saturated tetrahydroquinoline counterparts.[5]

  • Lipophilicity: A direct relationship between lipophilicity (cLogP) and cytotoxic effects has been observed. More lipophilic 2-arylquinolines tend to exhibit lower IC50 values, suggesting that membrane permeability is a key factor in their activity.[5]

  • Substituents on the Quinoline Ring: Modifications at other positions of the quinoline ring are also critical. For example, in a series of 4-anilinoquinoline derivatives, large and bulky alkoxy groups at the C7 position were found to be beneficial for antiproliferative activity.[6]

Comparative Anticancer Activity of 2-Substituted Quinoline Derivatives

Compound IDBasic ScaffoldR1 (at C2)R2 (Other Substitutions)Cancer Cell LineIC50 (µM)Reference
Compound 10g 4-Aminoquinoline-7-(4-fluorobenzyloxy), 4-(N-(2-(dimethylamino)ethyl)amino)Human Tumor Lines< 1.0[6]
Compound 3e 2-Morpholino-4-anilinoquinolineMorpholino4-(anilino with unspecified substitution)HepG212.76[7]
Quinoline 12 2-Arylquinoline2-(3,4-methylenedioxyphenyl)6-chloroPC331.37[5]
Quinoline 13 2-Arylquinoline2-(3,4-methylenedioxyphenyl)6-bromoHeLa8.3[5]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions and cell lines used.

A key mechanism of action for some active compounds involves the induction of apoptosis. For example, compound 10g was found to trigger p53/Bax-dependent apoptosis by activating p53 transcriptional activity, and it effectively inhibited tumor growth in a colorectal cancer xenograft model.[6]

Logical Relationship: Key SAR Determinants for Anticancer Activity

Below is a diagram illustrating the key structural features of 2-aminoquinoline derivatives that influence their anticancer potency.

SAR_Anticancer cluster_scaffold 2-Aminoquinoline Core cluster_mods Key Modification Sites cluster_properties Resulting Properties Scaffold Quinoline Nucleus C2_Sub C2-Amino Group (Crucial Anchor) C4_Sub C4-Position (e.g., Anilino group) C7_Sub C7-Position (e.g., Bulky alkoxy group) Lipophilicity Increased Lipophilicity C2_Sub->Lipophilicity Aryl Substituents Activity Enhanced Cytotoxicity (Lower IC50) C4_Sub->Activity Facilitates Activity C7_Sub->Lipophilicity Hydrophobic Groups Lipophilicity->Activity Improves Potency

Caption: Key structural modification sites influencing the anticancer activity of quinoline derivatives.

Antimalarial Activity: Combating Drug Resistance

The quinoline core is the foundation of legacy antimalarial drugs like chloroquine and quinine.[4][8] Research into 2-aminoquinoline derivatives aims to overcome the widespread resistance of the Plasmodium falciparum parasite to traditional 4-aminoquinoline and 8-aminoquinoline drugs.[8][9] The presumed mechanism often involves the inhibition of hemozoin formation, a critical detoxification pathway for the parasite.[10]

Key SAR Insights:

  • Hybridization Strategy: A successful strategy involves creating hybrid molecules. Linking the 4-aminoquinoline core to other pharmacophores, such as a 2-aminopyrimidine moiety, aims to combine different mechanisms of action to combat resistance.[8]

  • Side Chain Modifications: For 4-aminoquinoline derivatives, modifications to the side chain are critical. Introducing flexible aliphatic substituents on the quinoline ring has shown better anti-plasmodial activities compared to cyclic substituents.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine (Cl) or fluorine (F), on quinoline–triazine hybrids enhances anti-plasmodial activity.[10]

  • Targeting Multiple Stages: Some derivatives show efficacy against both the blood and liver stages of P. falciparum, highlighting their potential for both treatment and prophylaxis.[10]

Comparative Antimalarial Activity of Quinoline Derivatives

Compound ClassKey Structural FeatureP. falciparum StrainActivity (IC50 or EC50)Reference
4-Aminoquinoline-pyrimidine hybridCombination of two pharmacophoresChloroquine-resistant (W2)Potent (specific values not detailed)[9]
8-Aminoquinoline derivativeTetrahydropyridine-appendedChloroquine-resistant (RKL-9)5.69 µM[10]
4-Aminoquinoline-ferrocenylchalcone conjugateAliphatic substituted 1H-1,2,3-triazole tetherChloroquine-resistant (W2)0.37 µM
2-Pyrazolyl quinolones7-methoxy-3-methyl substitutionResistant strainsPotent (specific values not detailed)[10]
Antimicrobial Activity: A Broad Spectrum Approach

2-Aminoquinoline derivatives have demonstrated significant potential as broad-spectrum antibacterial and antifungal agents.[11] The structural versatility of the scaffold allows for the targeting of various microbial mechanisms, including DNA gyrase, a key enzyme in bacterial replication.[12]

Key SAR Insights:

  • Antibacterial Activity:

    • Hybrid Molecules: Fusing the 4-aminoquinoline core with other heterocyclic pharmacophores like isatin or creating hydrazone derivatives has yielded compounds with potent activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria.[12]

    • Morpholino Substituents: 2-morpholinoquinoline analogs have been studied for their activity against a range of bacteria, including E. coli and S. aureus.[13]

    • Quinolone-2-one Scaffold: Derivatives of quinoline-2-one have shown promising activity against multidrug-resistant Gram-positive strains like MRSA and VRE, with some compounds inhibiting the DHFR enzyme.[14]

  • Antifungal Activity:

    • 2-substituted-4-aminoquinolines have exhibited potent and broad-spectrum antifungal activities with MIC values as low as 4-32 µg/mL against invasive fungi.[15]

    • Interestingly, some of these compounds do not appear to act by disrupting the fungal membrane, suggesting a different mechanism from many traditional antifungal drugs.[15]

Comparative Antimicrobial Activity of 2-Aminoquinoline Derivatives

Compound IDBasic ScaffoldTarget OrganismActivity (MIC)Reference
Compound III11 N,2-di-p-tolylquinolin-4-amineInvasive Fungi4-32 µg/mL[15]
Compound HD6 4-aminoquinoline-hydrazoneBacillus subtilis8 µg/mL[12]
Compound 8 N-methylbenzoindolo[3,2-b]-quinolineVancomycin-resistant E. faecium4 µg/mL
Compound 6c Quinoline-2-one derivativeMRSA, VRE0.75 µg/mL[14]

Part 2: Experimental Methodologies and Protocols

The reliability of SAR studies hinges on robust and reproducible experimental protocols. This section details common synthetic methodologies and standardized biological assays for the evaluation of 2-aminoquinoline derivatives.

General Synthetic Methodologies

The synthesis of 2-aminoquinoline derivatives can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

  • Friedländer Synthesis: This is a classical and highly convenient method involving the condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, often catalyzed by acid or base.[1][4]

  • From 2-Chloroquinolines: A versatile approach involves the synthesis of 2-chloroquinoline intermediates, often via the Vilsmeier-Haack reaction on N-arylacetamides.[1][16] The reactive chlorine atom can then be displaced by various amines through nucleophilic aromatic substitution to generate a library of 2-aminoquinoline derivatives.

  • Silver-Catalyzed Amination: More modern methods include the silver-catalyzed amination of quinoline N-oxides, which can proceed under mild, oxidant-free conditions to provide good yields.[2]

Generalized Synthetic Workflow for a 2-Aminoquinoline Library

The following diagram illustrates a common workflow for generating a diverse library of compounds for SAR studies, starting from a versatile intermediate.

Synthesis_Workflow Start Acetanilide Precursor Reaction1 Vilsmeier-Haack Reaction Start->Reaction1 Intermediate 2-Chloroquinoline-3-carbaldehyde (Key Intermediate) Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Reaction1->Intermediate FinalProduct Library of 2-Aminoquinoline Derivatives Reaction2->FinalProduct BuildingBlocks Library of Primary/Secondary Amines (R-NH2) BuildingBlocks->Reaction2

Caption: Generalized workflow for synthesizing a library of 2-aminoquinoline derivatives.

Detailed Protocol: Synthesis of N,2-di-p-tolylquinolin-4-amine (Analogue of Compound III11)

This protocol is a representative example of a nucleophilic substitution reaction to synthesize a 4-aminoquinoline derivative.

  • Starting Material Synthesis: Synthesize the 4-chloro-2-(p-tolyl)quinoline intermediate using an appropriate method like the Gould-Jacobs reaction.

  • Reaction Setup: In a sealed reaction vessel, dissolve 4-chloro-2-(p-tolyl)quinoline (1.0 eq) and p-toluidine (1.2 eq) in an appropriate solvent such as N-methyl-2-pyrrolidone (NMP).

  • Catalysis: Add a catalytic amount of a suitable acid catalyst, for example, p-toluenesulfonic acid (0.1 eq).

  • Heating: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an ice-water mixture and basify with a saturated solution of sodium bicarbonate (NaHCO3).

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure of the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and HRMS.[15]

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[1]

  • Cell Seeding: Seed human cancer cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow the cells to adhere and grow for 24 hours in a humidified incubator (37 °C, 5% CO2).[1]

  • Compound Treatment: Prepare serial dilutions of the 2-aminoquinoline test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 or 72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells' mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Workflow of a Typical MTT Cytotoxicity Assay

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Step-by-step workflow of the MTT assay for determining compound cytotoxicity.

References

  • Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. PubMed.
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry.
  • New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. National Institutes of Health.
  • Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. PubMed.
  • Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide. Benchchem.
  • Application Notes and Protocols: 2-Aminoquinoline Derivatives in the Synthesis of Anti-Plasmodial Agents. Benchchem.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
  • QSAR Analysis of Antibacterial and Antifungal Activity of Novel 2-Morpholinoquinoline Analogs. MDPI.
  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. ACS Publications.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health.
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health.
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.

Sources

A Researcher's Comparative Guide to Validating the Mechanism of Action of Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in the landscape of anticancer drug discovery. Its derivatives have demonstrated a remarkable diversity of mechanisms to combat cancer, making the validation of their specific mode of action a critical step in preclinical development. This guide provides an in-depth, comparative analysis of the experimental methodologies used to validate the primary mechanisms of action of quinoline-based anticancer agents, offering field-proven insights and detailed protocols to ensure scientific rigor and reproducibility.

The Diverse Anticancer Mechanisms of Quinoline Derivatives

Quinoline-based compounds exert their anticancer effects through various mechanisms, primarily by targeting key cellular processes essential for tumor growth and survival.[1] The most well-documented mechanisms include:

  • Topoisomerase Inhibition: Certain quinoline analogues, such as TAS-103 and vosaroxin, function as topoisomerase "poisons."[2][3] They intercalate into DNA and stabilize the transient DNA-topoisomerase complex, leading to irreversible DNA strand breaks and subsequent apoptosis.[4][5]

  • Kinase Inhibition: A significant number of quinoline derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer.[6] By targeting key signaling pathways like EGFR, PI3K/Akt/mTOR, and Src, these compounds can halt cell proliferation, survival, and angiogenesis.[6]

  • Tubulin Polymerization Inhibition: Several quinoline-containing compounds disrupt microtubule dynamics, a critical process for cell division.[7] By binding to tubulin, they can either inhibit its polymerization or promote its stabilization, ultimately leading to mitotic arrest and cell death.[7][8]

This guide will delve into the validation of each of these mechanisms, providing a comparative framework for experimental design and data interpretation.

Section 1: Validating Topoisomerase Inhibition

The inhibition of topoisomerases I and II is a cornerstone of many cancer therapies. Validating this mechanism for a novel quinoline derivative requires a multi-faceted approach, combining biochemical and cell-based assays to confirm direct enzyme inhibition and its downstream cellular consequences.

Experimental Workflow for Topoisomerase Inhibitor Validation

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_start Start: Purified Topoisomerase & Supercoiled DNA relaxation_assay Topoisomerase I Relaxation Assay biochem_start->relaxation_assay Quinoline Compound decatenation_assay Topoisomerase II Decatenation Assay biochem_start->decatenation_assay Quinoline Compound biochem_end Endpoint: Agarose Gel Electrophoresis relaxation_assay->biochem_end decatenation_assay->biochem_end cell_start Start: Cancer Cell Line biochem_end->cell_start Informs drug_treatment Treat with Quinoline Compound cell_start->drug_treatment ice_assay In Vivo Complex of Enzyme (ICE) Assay drug_treatment->ice_assay comet_assay Comet Assay (DNA Damage) drug_treatment->comet_assay cell_end Endpoint: Western Blot / Fluorescence Microscopy ice_assay->cell_end comet_assay->cell_end

Caption: Workflow for validating topoisomerase inhibition.

Comparative Analysis of Quinoline-Based Topoisomerase Inhibitors

The efficacy of quinoline-based topoisomerase inhibitors can be compared by their half-maximal inhibitory concentrations (IC50) in various cancer cell lines. It is crucial to compare these values with established topoisomerase inhibitors like Etoposide.

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
TAS-103 Topo I & IIP388 (Leukemia)0.0011[4]
KB (Oral Carcinoma)0.0096[4]
Vosaroxin Topo IIAML (Phase 3 Trial)N/A (Clinical Data)[3][9]
Etoposide (Control) Topo II1A9 (Ovarian)0.15[10]
5637 (Bladder)0.53[10]
A-375 (Melanoma)0.24[10]
CCRF-CEM (Leukemia)0.6[11]
MCF-7 (Breast)~150 (24h)[12]

Note: IC50 values can vary significantly based on the cell line and experimental conditions (e.g., exposure time).

Detailed Experimental Protocols

This biochemical assay directly measures the inhibition of topoisomerase I's ability to relax supercoiled plasmid DNA.

Expertise & Experience: The key to a successful relaxation assay is the quality of the supercoiled DNA substrate and the titration of the enzyme to determine the optimal concentration for partial relaxation in the control. Over-relaxation in the control will mask the inhibitory effects of the test compound.

Trustworthiness: A self-validating system for this assay includes a positive control inhibitor (e.g., Camptothecin) and a negative vehicle control (e.g., DMSO). The clear separation of supercoiled and relaxed DNA bands on the agarose gel provides a robust and unambiguous readout.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing 10x topoisomerase I assay buffer, supercoiled plasmid DNA (e.g., pBR322), and sterile water.

  • Compound Addition: Add the quinoline-based test compound at various concentrations. Include a positive control (Camptothecin) and a vehicle control.

  • Enzyme Addition: Add purified human topoisomerase I enzyme to all tubes except the negative control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a tracking dye.

  • Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA in the enzyme-only control.[13]

This cell-based assay provides in vivo evidence of topoisomerase poisoning by detecting the covalent complexes formed between topoisomerase and genomic DNA within treated cells.

Expertise & Experience: The critical step in the ICE assay is the rapid lysis of cells and the immediate separation of protein-DNA complexes from free proteins. Inefficient lysis or delayed processing can lead to the dissociation of the complexes and false-negative results.

Trustworthiness: This assay's reliability is enhanced by including a known topoisomerase poison (e.g., Etoposide for topoisomerase II) as a positive control and an untreated cell sample as a negative control. The specificity is confirmed by using antibodies against the specific topoisomerase isoform being investigated.[10]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells in culture with the quinoline compound for a short duration (e.g., 30-60 minutes).[7]

  • Cell Lysis: Lyse the cells directly on the plate with a lysis buffer containing a denaturing agent (e.g., Sarkosyl).[7]

  • DNA Shearing and Complex Isolation: Scrape the viscous lysate and pass it through a syringe to shear the genomic DNA. Isolate the DNA and covalent protein-DNA complexes.[10]

  • Slot Blotting: Apply the DNA samples to a nitrocellulose membrane using a slot blot apparatus.

  • Immunodetection: Probe the membrane with a primary antibody specific for the topoisomerase of interest (e.g., anti-Top2α), followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Signal Quantification: Detect the signal using chemiluminescence and quantify the band intensities. An increased signal in the drug-treated sample compared to the control indicates the formation of stabilized topoisomerase-DNA complexes.[7]

Section 2: Validating Kinase Inhibition

The validation of kinase inhibition by quinoline derivatives is a multi-step process that begins with broad screening and progresses to specific, mechanistic studies.

Signaling Pathways Targeted by Quinoline Kinase Inhibitors

cluster_0 EGFR Pathway cluster_1 PI3K/Akt Pathway cluster_2 Src Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Src Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Angiogenesis Angiogenesis STAT3->Angiogenesis Quinoline Quinoline Inhibitors Quinoline->EGFR Quinoline->PI3K Quinoline->Src

Caption: Key signaling pathways targeted by quinoline kinase inhibitors.

Comparative Analysis of Quinoline-Based Kinase Inhibitors

The potency of quinoline-based kinase inhibitors is typically compared using IC50 values against specific kinases and cancer cell lines.

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
Gefitinib (Control) EGFRHCC827 (Lung)0.013[14]
PC9 (Lung)0.077[14]
H3255 (Lung)0.003[15]
Compound 44 EGFR(Biochemical Assay)0.0075[6]
Quinoline 38 PI3K/mTORMCF-7 (Breast)PI3K: 0.72, mTOR: 2.62[6]
Detailed Experimental Protocols

This "gold standard" biochemical assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[16]

Expertise & Experience: The key to this assay is the careful handling of radioactive materials and the optimization of reaction conditions (enzyme and substrate concentrations, incubation time) to ensure the reaction is in the linear range.

Trustworthiness: The assay's validity is ensured by including a no-enzyme control to measure background radiation and a known inhibitor as a positive control. The direct measurement of phosphate incorporation provides a highly sensitive and accurate quantification of kinase activity.[16]

Step-by-Step Methodology:

  • Reaction Preparation: In a microcentrifuge tube, prepare a reaction mixture containing kinase buffer, the purified kinase, and its specific substrate (protein or peptide).

  • Compound Addition: Add the quinoline test compound at various concentrations.

  • Initiation of Reaction: Start the reaction by adding a mixture of cold ATP and [γ-32P]ATP.[17]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose paper.

  • Separation: Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.[17]

This assay offers a safer and higher-throughput alternative to the radioactive method by measuring the amount of ATP remaining after the kinase reaction.

Expertise & Experience: It is crucial to ensure that the quinoline compound does not interfere with the luciferase enzyme used in the detection step. A counter-screen against luciferase is recommended.

Trustworthiness: This assay is validated by running parallel reactions with a known inhibitor and a no-enzyme control. The luminescent signal is inversely proportional to kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction: Perform the kinase reaction as described in the radioactive assay but using only non-radioactive ATP.

  • ADP to ATP Conversion: After the kinase reaction, add a reagent that converts the ADP generated into ATP.

  • Luminescence Detection: Add a luciferase/luciferin reagent. The luciferase enzyme uses the newly generated ATP to produce a luminescent signal.

  • Signal Measurement: Measure the light output using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).[2]

Section 3: Validating Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a clinically validated anticancer strategy.[18] Validating this mechanism for quinoline derivatives involves both biochemical and cell-based assays to demonstrate a direct effect on tubulin polymerization and its consequences on the cell cycle.

Experimental Workflow for Tubulin Polymerization Inhibitor Validation

cluster_0 Biochemical Assay cluster_1 Cell-Based Assays biochem_start Start: Purified Tubulin polymerization_assay In Vitro Tubulin Polymerization Assay (Fluorescence) biochem_start->polymerization_assay Quinoline Compound biochem_end Endpoint: Fluorescence Measurement polymerization_assay->biochem_end cell_start Start: Cancer Cell Line biochem_end->cell_start Informs drug_treatment Treat with Quinoline Compound cell_start->drug_treatment cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) drug_treatment->cell_cycle_analysis immunofluorescence Immunofluorescence Microscopy drug_treatment->immunofluorescence cell_end Endpoint: G2/M Arrest & Microtubule Disruption cell_cycle_analysis->cell_end immunofluorescence->cell_end

Caption: Workflow for validating tubulin polymerization inhibition.

Comparative Analysis of Quinoline-Based Tubulin Polymerization Inhibitors

The potency of these compounds is assessed by their ability to inhibit tubulin polymerization in biochemical assays and their cytotoxic effects on cancer cells.

CompoundAssay TypeCell Line/TargetIC50 (µM)Reference
Compound 19h Tubulin Polymerization(Biochemical)1.32[19]
CytotoxicityMCF-7 (Breast)0.022[19]
Compound 4c Tubulin Polymerization(Biochemical)17[7]
Paclitaxel (Control) CytotoxicityVarious (24h)0.0025 - 0.0075[1]
NSCLC (120h)0.027[20]
4T1 (Breast, 48h)15.6 - 31.25[16]
Detailed Experimental Protocols

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.

Expertise & Experience: The temperature control is critical in this assay, as tubulin polymerization is temperature-dependent. A pre-warmed plate reader is essential for reproducible results. The quality of the purified tubulin is also paramount.

Trustworthiness: The inclusion of a known tubulin polymerization inhibitor (e.g., Nocodazole) and a stabilizer (e.g., Paclitaxel) as controls validates the assay's ability to detect both inhibitory and enhancing effects.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin, a general tubulin buffer, GTP, and a fluorescent reporter dye.

  • Plate Setup: In a 96-well plate, add the quinoline test compound at various concentrations, along with positive (Paclitaxel) and negative (Nocodazole) controls.

  • Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well and immediately placing the plate in a pre-warmed (37°C) fluorescence plate reader.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for at least 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. Inhibition of polymerization is indicated by a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.[4]

Conclusion

Validating the mechanism of action of novel quinoline-based anticancer agents requires a systematic and multi-pronged approach. By combining direct biochemical assays with confirmatory cell-based experiments, researchers can build a robust data package that elucidates the specific molecular targets and cellular consequences of their compounds. The comparative data and detailed protocols provided in this guide serve as a valuable resource for designing and executing these critical studies, ultimately accelerating the development of new and effective cancer therapies. The key to success lies in meticulous experimental design, the use of appropriate controls, and a thorough understanding of the underlying biology of the targeted pathways.

References

  • Utsugi, T., et al. (1997). In vitro antitumor activity of TAS-103 against freshly-isolated human colorectal cancer. Oncology Reports, 4(5), 967-971.
  • Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109.
  • Utsugi, T., et al. (1997). Antitumor activity of a novel quinoline derivative, TAS-103, with inhibitory effects on topoisomerases I and II. Japanese Journal of Cancer Research, 88(10), 992-1002.
  • Ravandi, F., et al. (2014). Vosaroxin Fails to Improve Overall Survival in AML, but Certain Subgroups Benefit. Cancer Network.
  • Sasaki, Y., et al. (1999). Combination effects of TAS-103, a novel dual topoisomerase I and II inhibitor, with other anticancer agents on human small cell lung cancer cells. Cancer Chemotherapy and Pharmacology, 43(5), 394-401.
  • Abe, K., et al. (2007). Promising antitumor activity of a novel quinoline derivative, TAS-103, against fresh clinical specimens of eight types of tumors measured by flow cytometric DNA analysis. Biological & Pharmaceutical Bulletin, 30(10), 1923-9.
  • Sunesis Pharmaceuticals. (2014). Sunesis Announces Results From Pivotal Phase 3 VALOR Trial of Vosaroxin and Cytarabine in Patients With First Relapsed or Refractory Acute Myeloid Leukemia. Fierce Biotech.
  • McDermott, M. S., et al. (2019). IC50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines.
  • Burris, J. A., et al. (1999). DNA topoisomerases as targets for the anticancer drug TAS-103: primary cellular target and DNA cleavage enhancement. Biochemistry, 38(48), 15937-47.
  • Cancerxgene. (n.d.). (A)
  • MedchemExpress. (n.d.). Etoposide (VP-16). MedchemExpress.com.
  • Georgiadis, M. S., et al. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Clinical Cancer Research, 4(11), 2635-41.
  • Selleck Chemicals. (n.d.). Etoposide Topoisomerase II Inhibitor. Selleckchem.com.
  • Ravandi, F., et al. (2015). A phase 1b/2 study of vosaroxin in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia.
  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
  • The ASCO Post. (2015). No Difference in Overall Survival With Addition of Quinolone Derivative Vosaroxin to Cytarabine in Relapsed or Refractory AML.
  • Ravandi, F., et al. (2015). Vosaroxin plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study. The Lancet Oncology, 16(9), 1025-1036.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Half‐maximal inhibitory concentrations (IC50) for etoposide and SN‐38,...
  • Jafari, S., et al. (2018). Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines. Avicenna Journal of Phytomedicine, 8(4), 362–372.
  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell...
  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening, 10(6), 559-567.
  • Okabe, H., et al. (2005). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. British Journal of Cancer, 92(10), 1916–1921.
  • ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines.
  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell...
  • ResearchGate. (n.d.). IC50 values for 23 lung cancer cell lines using the MTT assay. Cell...
  • Khan, I., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules, 28(18), 6681.
  • TopoGEN, Inc. (2004). Manual for Topoisomerase I Assay Kit.
  • Ibrahim, D. A., et al. (2020). Potent Quinoline-Containing Combretastatin A-4 Analogues: Design, Synthesis, Antiproliferative, and Anti-Tubulin Activity. Molecules, 25(18), 4087.
  • El-Damasy, A. K., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Bioorganic Chemistry, 134, 106461.
  • Al-Ostath, A. I., et al. (2023). Quinoline/Pyrido‐Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. Chemistry & Biodiversity, 20(12), e202301389.
  • ResearchGate. (n.d.).
  • Chen, J., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 1040356.
  • Musso, L., et al. (2020).

Sources

A Comparative Guide to the Selectivity and Specificity of Quinoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, aromatic structure serves as an excellent framework for designing molecules that can interact with various biological targets. In oncology, quinoline derivatives have garnered significant attention due to their broad-spectrum anticancer activities, which are achieved through diverse mechanisms including the inhibition of tyrosine kinases, interference with tubulin polymerization, and the induction of programmed cell death (apoptosis).[2][3][4]

However, the ultimate utility of any chemotherapeutic agent hinges not just on its potency but on its selectivity : the ability to kill cancer cells while sparing healthy, non-malignant cells.[5] A high degree of selectivity minimizes systemic toxicity and widens the therapeutic window, a critical factor for clinical success. This guide provides a comparative analysis of the selectivity and specificity of various classes of quinoline derivatives against cancer cell lines, supported by experimental data and detailed protocols for assessing these crucial parameters.

Understanding and Quantifying Selectivity

The primary metric for quantifying the selectivity of a potential anticancer compound is the Selectivity Index (SI) . The SI is a calculated ratio that compares the cytotoxicity of a compound against normal cells to its cytotoxicity against cancer cells.[5][6]

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value is desirable, as it indicates that a much higher concentration of the compound is needed to harm normal cells compared to the concentration required to kill cancer cells.[5] This suggests a greater margin of safety for the potential drug.

Comparative Cytotoxicity of Quinoline Derivatives

The anticancer efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the core scaffold.[7][8] Structure-activity relationship (SAR) studies have shown that modifications at positions like C2, C4, and C7 can dramatically influence potency and selectivity.[7][8][9] The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative quinoline derivatives against various human cancer cell lines, illustrating the diversity of their activity.

Table 1: Cytotoxicity (IC50) of Quinoline-Chalcone Hybrids and 2-Arylquinolines
Compound ClassDerivativeCancer Cell LineCell TypeIC50 (µM)
Quinoline-Chalcone HybridCompound 12eMGC-803Gastric Cancer1.38[10]
HCT-116Colon Cancer5.34[10]
MCF-7Breast Cancer5.21[10]
2-ArylquinolinesQuinoline 13HeLaCervical Cancer8.3[10]
Quinoline 12PC3Prostate Cancer31.37[10]
Quinoline 11PC3Prostate Cancer34.34[10]
Table 2: Cytotoxicity (IC50) of Bis-Quinoline Derivatives
Compound ClassDerivativeCancer Cell LineCell TypeIC50 (µM)
Bis-QuinolineIsomer 2aHeLaCervical Cancer0.14[11]
HCT116Colon CancerSubmicromolar[11]
U937Leukemia0.7[11]
Isomer 2bMCF-7Breast Cancer0.3[11]
AHH1 (Normal)B Lymphocyte3.3[11]
Bis-QuinolineIsomer 4cU937Leukemia1.2[11]
HL60Leukemia0.3[11]
AHH1 (Normal)B Lymphocyte9.6[11]

The data in Table 2 for compounds 2b and 4c are particularly insightful. When tested against the non-malignant AHH1 cell line, they exhibited significantly higher IC50 values compared to their activity in leukemia cell lines. This results in a selectivity index of approximately 11 for compound 2b (3.3 µM / 0.3 µM) against MCF-7 cells and 32 for compound 4c (9.6 µM / 0.3 µM) against HL60 cells, demonstrating a promising degree of cancer cell selectivity.[11]

Mechanisms of Action: Inducing Selective Cell Death

The selectivity of quinoline derivatives often stems from their ability to exploit molecular differences between cancerous and normal cells. Many derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death that is often dysregulated in cancer.[2][8]

Apoptosis Induction

Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases.[12] Quinoline compounds can trigger apoptosis through two primary pathways:

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface.

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria.[13]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave critical cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[14][15] The upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) are key indicators of the intrinsic pathway's activation.[15][16]

G cluster_0 Quinoline Derivative Action Quinoline Quinoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) (Inhibited) Quinoline->Bcl2 downregulates Bax Bax (Pro-apoptotic) (Activated) Quinoline->Bax upregulates Mitochondria Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bcl2->Mitochondria Bax->Mitochondria Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis PARP PARP Casp3->PARP cleaves cPARP Cleaved PARP PARP->cPARP

Caption: Simplified intrinsic apoptosis pathway induced by a quinoline derivative.

Experimental Protocols for Assessing Selectivity and Mechanism

To rigorously evaluate the anticancer potential of novel quinoline derivatives, a series of well-established in vitro assays are essential. The following protocols provide step-by-step guidance for determining cytotoxicity, selectivity, and the induction of apoptosis.

Workflow for In Vitro Evaluation

G cluster_workflow Experimental Workflow for Selectivity Assessment start Culture Cancer & Normal Cell Lines treat Treat cells with Quinoline Derivative (Dose-Response) start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Annexin V/PI Flow Cytometry treat->flow Mechanism Study wb Western Blot (Apoptotic Markers) treat->wb Mechanism Study calc Calculate IC50 Values for each cell line mtt->calc si Calculate Selectivity Index (SI) calc->si end Data Interpretation & Conclusion si->end flow->end wb->end

Caption: Workflow for assessing cytotoxicity, selectivity, and mechanism of action.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, one can quantify the effect of a compound on cell viability.[6]

Methodology:

  • Cell Seeding: Seed both cancer cells and a non-malignant control cell line into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and enter logarithmic growth phase) at 37°C in a humidified 5% CO2 incubator.[18]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a "medium only" blank.[19]

  • Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well, achieving a final concentration of approximately 0.5 mg/mL.

  • Formazan Formation: Return the plates to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[20]

  • Solubilization: Carefully remove the MTT-containing medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[21]

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 concentration (and other relevant concentrations) for a specified time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, then combine with the supernatant from the corresponding well to ensure all apoptotic (floating) cells are collected.[12]

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at approximately 300-400 x g for 5 minutes and discarding the supernatant.[12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Healthy, viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting allows for the specific detection and semi-quantification of key proteins involved in the apoptotic cascade.[13][14]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).[14] Changes in the expression levels of these proteins or their cleavage into active forms confirm the induction of apoptosis.[13]

Methodology:

  • Cell Lysis: After treatment with the quinoline derivative, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Analyze the band intensities. An increase in the levels of cleaved Caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio in treated cells compared to controls indicates the induction of apoptosis.[13][16]

Conclusion and Future Directions

Quinoline derivatives represent a highly versatile and promising scaffold for the development of novel anticancer agents. As this guide has demonstrated, the key to their therapeutic potential lies in achieving a high degree of selectivity for cancer cells. A systematic and multi-faceted approach, combining robust cytotoxicity screening against both cancerous and normal cell lines with in-depth mechanistic studies, is paramount. By employing the detailed protocols for MTT, flow cytometry, and western blot analysis, researchers can effectively quantify selectivity and elucidate the specific cellular pathways targeted by these compounds. Future research should focus on optimizing the quinoline scaffold through SAR studies to further enhance the selectivity index, thereby developing next-generation chemotherapeutics with improved efficacy and reduced side effects.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. (1997). Journal of Medicinal Chemistry.
  • Quinoline Derivatives as Anticancer Agents: A Comparative Analysis. (n.d.). Benchchem.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Application Notes and Protocols for Apoptosis Assay with 3'-Methylflavokawin using Flow Cytometry. (n.d.). Benchchem.
  • Apoptosis western blot guide. (n.d.). Abcam.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed.
  • Apoptosis Protocols. (n.d.). Thermo Fisher Scientific - HK.
  • Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Review on recent development of quinoline for anticancer activities. (n.d.). No source provided.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). No source provided.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed.
  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). No source provided.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). No source provided.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology.
  • Assessing the Selectivity of Quinoline Derivatives for Cancer Cells: A Comparative Guide. (n.d.). Benchchem.
  • Assessing the Selectivity of Quinoline-8-Sulfonamide Derivatives for Different Cancer Cell Lines: A Comparative Guide. (n.d.). Benchchem.
  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • Western blot analysis of apoptosis-related protein expression. Results... (n.d.). ResearchGate.
  • MTT Proliferation Assay Protocol. (2025). ResearchGate.
  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). No source provided.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.
  • Western blot analysis of apoptosis-related proteins in the PC3 and... (n.d.). ResearchGate.
  • Western blot analysis of apoptosis-associated proteins. Cells were... (n.d.). ResearchGate.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.). PubMed Central.
  • Selectivity index (SI) values for compound 40 and nitroxoline. (n.d.). ResearchGate.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Selected quinoline derivatives with anti-cancer activity. (n.d.). ResearchGate.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. (2018). National Center for Biotechnology Information.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (n.d.). PubMed.

Sources

A Comparative Analysis of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde and Other 4-Quinolones for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the novel compound 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde against established 4-quinolone antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the chemical properties, biological activities, and structure-activity relationships within this important class of compounds. While experimental data for this compound is not yet widely available in published literature, this guide establishes a framework for its evaluation by comparing its structural features to well-characterized 4-quinolones, namely Nalidixic Acid, Ciprofloxacin, and Moxifloxacin. Detailed experimental protocols are provided to enable researchers to conduct their own comparative assessments.

Introduction to the 4-Quinolone Scaffold

The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of a major class of synthetic antibacterial agents.[1] The initial discovery of nalidixic acid in the 1960s paved the way for the development of numerous derivatives with improved potency, broader spectrum of activity, and better pharmacokinetic profiles.[2] These compounds exert their antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[3][4]

The general structure of 4-quinolones is characterized by a bicyclic core. Modifications at various positions on this core have led to the classification of quinolones into different generations, each with distinct antibacterial properties. This guide will focus on comparing the structural and potential functional attributes of this compound with representatives from the first, second, and fourth generations of quinolones.

Comparator Quinolones

To establish a robust comparative framework, three well-characterized quinolones have been selected:

  • Nalidixic Acid: The progenitor of the quinolone class, it exhibits activity primarily against Gram-negative bacteria and is used in the treatment of urinary tract infections.[2][5]

  • Ciprofloxacin: A second-generation fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][6] Its antibacterial effect is mediated through the inhibition of bacterial DNA gyrase.[7][8]

  • Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive and atypical bacteria.[3][9] It functions by inhibiting both DNA gyrase and topoisomerase IV.[10]

Structural and Mechanistic Comparison

The biological activity of 4-quinolones is intrinsically linked to their chemical structure. The substituents on the quinolone ring influence their antibacterial spectrum, potency, and pharmacokinetic properties.

Mechanism of Action

Quinolones target the bacterial enzymes DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[7] The differential targeting of DNA gyrase and topoisomerase IV contributes to the spectrum of activity of different quinolones.

Quinolone_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_quinolone_action Quinolone Inhibition DNA_Replication DNA Replication Topoisomerase_IV Topoisomerase IV DNA_Replication->Topoisomerase_IV leads to catenated chromosomes Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA introduces torsional stress DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA induces negative supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA decatenates Topoisomerase_IV->Cell_Death Supercoiled_DNA->DNA_Gyrase acts on Quinolone 4-Quinolone Quinolone->DNA_Gyrase inhibits Quinolone->Topoisomerase_IV inhibits

Caption: Mechanism of action of 4-quinolones.

Structure-Activity Relationship (SAR)

The substituents at various positions of the 4-quinolone ring are critical for their biological activity.

  • N-1 Position: Substitution with small alkyl or cycloalkyl groups, such as the ethyl group in nalidixic acid and the cyclopropyl group in ciprofloxacin, is generally favorable for antibacterial activity.

  • C-2 Position: The presence of a hydrogen atom is common. The introduction of a dimethylamino group in This compound is a significant deviation from classic quinolones and its effect on activity requires experimental validation.

  • C-3 Position: A carboxylic acid group is crucial for the binding of quinolones to the DNA-gyrase complex. The replacement of this carboxyl group with a carbaldehyde in the title compound is a notable modification that may alter its mechanism of action or target affinity.

  • C-6 Position: The presence of a fluorine atom, as seen in ciprofloxacin and moxifloxacin, significantly enhances antibacterial activity and broadens the spectrum.

  • C-7 Position: A piperazine ring or other cyclic amines at this position, as in ciprofloxacin and moxifloxacin, improves potency and pharmacokinetic properties, including penetration into bacterial cells.

  • C-8 Position: Modifications at this position can influence the antibacterial spectrum. For instance, the methoxy group in moxifloxacin contributes to its enhanced activity against Gram-positive bacteria.

Based on this SAR, the novel substitutions in This compound at the C-2 and C-3 positions suggest that its biological profile may differ significantly from traditional 4-quinolones.

Comparative Performance Data

The following table summarizes the key properties of the comparator quinolones. The data for this compound is yet to be determined and is presented as "To Be Determined (TBD)".

PropertyNalidixic AcidCiprofloxacinMoxifloxacinThis compound
Chemical Formula C₁₂H₁₂N₂O₃C₁₇H₁₈FN₃O₃C₂₁H₂₄FN₃O₄C₁₂H₁₂N₂O₂
Molar Mass ( g/mol ) 232.24331.35401.43216.24
Mechanism of Action Inhibits DNA gyrase subunit A[11]Inhibits DNA gyrase and topoisomerase IV[4]Inhibits DNA gyrase and topoisomerase IV[3]TBD
Antibacterial Spectrum Primarily Gram-negative[2]Broad-spectrum (Gram-positive and Gram-negative)[6]Broad-spectrum with enhanced Gram-positive and atypical coverage[9]TBD
IC₅₀ (DNA Gyrase) ~100 µg/mL (E. coli)~0.1-1 µg/mL (E. coli)~0.1-1 µg/mL (E. coli)TBD
IC₅₀ (Topo IV) Inactive~1-10 µg/mL (S. aureus)~0.1-1 µg/mL (S. aureus)TBD

Experimental Protocols for Comparative Evaluation

To facilitate the direct comparison of this compound with other 4-quinolones, the following standardized experimental protocols are provided.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (~5 x 10⁵ CFU/mL).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the absorbance at 600 nm.

MIC_Assay_Workflow Start Start Prepare_Stock Prepare Stock Solution of Test Compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Visual/Spectrophotometer) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP and Mg²⁺)

  • Test compounds

  • Agarose gel electrophoresis system

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Add DNA gyrase to initiate the reaction.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer (containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of supercoiled DNA.

Topoisomerase IV Inhibition Assay

This assay assesses the inhibition of the decatenation activity of topoisomerase IV.

Materials:

  • Purified topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • Assay buffer (containing ATP and Mg²⁺)

  • Test compounds

  • Agarose gel electrophoresis system

Procedure:

  • Set up reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound.

  • Add topoisomerase IV to start the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction and deproteinize the samples.

  • Analyze the products by agarose gel electrophoresis.

  • Visualize the DNA bands. Inhibition is indicated by the persistence of catenated kDNA at the top of the gel.

Cytotoxicity Assay

This assay evaluates the toxicity of the compounds against mammalian cell lines to determine their selectivity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium

  • Test compounds

  • MTT or resazurin reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate for 24-72 hours.

  • Add MTT or resazurin reagent and incubate for a further 2-4 hours.

  • Measure the absorbance or fluorescence to determine cell viability.

  • Calculate the CC₅₀ (50% cytotoxic concentration).

Conclusion and Future Directions

The 4-quinolone scaffold remains a fertile ground for the discovery of new antibacterial agents. The novel compound, this compound, presents an intriguing structural variation within this class. Its unique substitutions at the C-2 and C-3 positions warrant a thorough investigation of its biological properties. This guide provides the necessary framework and experimental protocols to systematically evaluate its potential as an antibacterial agent in comparison to established quinolones. Future studies should focus on the synthesis and in vitro evaluation of this compound, including the determination of its MIC against a panel of bacterial strains, its inhibitory activity against DNA gyrase and topoisomerase IV, and its cytotoxicity profile. The resulting data will be crucial in understanding the impact of its novel structural features and in guiding the further development of this promising new scaffold.

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. 2023-03-15.
  • Nalidixic Acid. PubChem. Accessed January 17, 2026.
  • Ciprofloxacin. StatPearls - NCBI Bookshelf. Accessed January 17, 2026.
  • (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI. 2021.
  • Moxifloxacin.
  • Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation.
  • Moxifloxacin. Wikipedia. Accessed January 17, 2026.
  • Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. National University of Pharmacy. 2015-12-27.
  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). NIH.
  • Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. PubMed.
  • Ciprofloxacin. Wikipedia. Accessed January 17, 2026.
  • Structure-activity relationships among DNA gyrase inhibitors. Synthesis and biological evaluation of 1,2-dihydro-4,4-dimethyl-1-oxo-2-naphthalenecarboxylic acids as 1-carba bioisosteres of oxolinic acid. PubMed.
  • Nalidixic acid. Wikipedia. Accessed January 17, 2026.
  • Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines.
  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Deriv
  • moxifloxacin. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 17, 2026.
  • Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone deriv
  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC - NIH. 2022-06-07.
  • Moxifloxacin. PubChem. Accessed January 17, 2026.
  • Ciprofloxacin properties, impacts, and remediation.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv
  • Nalidixic acid. MedchemExpress.com. Accessed January 17, 2026.
  • Characterizing the Antimicrobial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii. NIH. 2017-05-24.
  • 2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11.
  • 3,4-Dimethoxypyridine-2-carbaldehyde in the synthesis of quinazolin-4(3H)-ones: partial demethylation at the dehydrogenation step.
  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline deriv
  • Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed.
  • Moxifloxacin. PDB-101. Accessed January 17, 2026.
  • Synthesis, characterization and biological evaluation of dihydropyrimidine deriv
  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evalu
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. NIH.
  • Characterizing the Antimicrobial Activity of N 2 , N 4 -Disubstituted Quinazoline-2,4-Diamines Towards Multidrug Resistant Acinetobacter baumannii.
  • Nalidixic acid. ChemicalBook. Accessed January 17, 2026.
  • Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. NIH. 2022-05-25.
  • nalidixic acid. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 17, 2026.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central. 2024-02-16.

Sources

Navigating the Landscape of Quinolone Resistance: A Comparative Guide to Novel Quinolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates a continuous search for novel therapeutic agents that can overcome existing resistance mechanisms. Quinolones, a cornerstone of antibacterial therapy, have been compromised by widespread resistance, primarily driven by mutations in their target enzymes—DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE)—and by increased drug efflux.[1][2][3][4][5] This guide provides an in-depth comparison of new-generation quinoline compounds, evaluating their efficacy against well-characterized resistant bacterial strains and offering detailed protocols for conducting cross-resistance studies.

The Mechanics of Resistance: Why New Quinolones are Needed

Quinolone antibiotics function by inhibiting bacterial type II topoisomerases, which are essential for DNA replication, repair, and recombination.[5] Resistance typically arises from a stepwise accumulation of mutations. A single mutation in the primary target enzyme—topoisomerase IV in Gram-positive bacteria like Staphylococcus aureus or DNA gyrase in Gram-negative bacteria like Escherichia coli—confers low-level resistance.[3] Subsequent mutations in the secondary target, or in both, lead to high-level clinical resistance.[3][6]

This evolutionary pathway presents a challenge: as older fluoroquinolones like ciprofloxacin and levofloxacin become less effective, the need for compounds that can either evade these resistance mechanisms or potently inhibit the mutated enzymes becomes critical.[7][8] Newer quinolones are designed with structural modifications to improve their activity against these resistant targets.

Comparative Efficacy of Novel Quinolones: A Data-Driven Analysis

The true measure of a new quinolone's potential lies in its performance against strains with defined resistance profiles. Below, we compare the in vitro activity of two such novel agents, Delafloxacin and Gepotidacin , against legacy fluoroquinolones.

Case Study 1: Delafloxacin vs. Fluoroquinolone-Resistant Staphylococcus aureus

Delafloxacin is an anionic fluoroquinolone that has demonstrated potent activity against Gram-positive organisms, including methicillin-resistant S. aureus (MRSA).[5][9] A key advantage is its retained activity against strains harboring common quinolone resistance-determining region (QRDR) mutations.

Experimental Data Summary:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Delafloxacin compared to Levofloxacin and Ciprofloxacin against S. aureus isolates, including those with characterized mutations in gyrA (S84L) and parC (S80Y), which are common in fluoroquinolone-resistant strains.[5]

Bacterial Strain / GenotypeDelafloxacin MIC90 (µg/mL)Levofloxacin MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)
Levofloxacin-Susceptible S. aureus0.0150.250.5
Levofloxacin-Nonsusceptible S. aureus0.258>8
MRSA (Overall)0.258>8
S. aureus with gyrA (S84L) + parC (S80Y) mutations0.258>8
[Source: Data synthesized from Antimicrobial Agents and Chemotherapy, 2017.][5]

Interpretation: The data clearly demonstrates Delafloxacin's superior potency. Against highly resistant MRSA and strains with dual gyrA/parC mutations, Delafloxacin's MIC90 remains at 0.25 µg/mL, a concentration 32-fold lower than that of Levofloxacin.[5] This suggests that Delafloxacin's structure allows it to effectively inhibit the mutated enzyme-DNA complex where older fluoroquinolones fail.

Case Study 2: Gepotidacin vs. Engineered Fluoroquinolone-Resistant Escherichia coli

Gepotidacin is a novel, first-in-class triazaacenaphthylene antibacterial that also targets DNA gyrase and topoisomerase IV but interacts with different residues than traditional fluoroquinolones.[10] Its efficacy was tested against isogenic E. coli strains engineered to carry specific mutations in gyrA and parC. This approach provides a clear, causal link between specific mutations and susceptibility.[1][2]

Experimental Data Summary:

This table shows the MIC values of Gepotidacin against an E. coli parent strain and its mutants with single or double mutations in the QRDR.

E. coli StrainGenotype (gyrA, parC)Gepotidacin MIC (µg/mL)Fold-Increase in MIC
TOP10 (Parent)Wild-Type, Wild-Type0.125-
TOP10-1P35L , Wild-Type0.1251
TOP10-2Wild-Type, D79N 0.1251
TOP10-3P35L , D79N 16128
[Source: Data synthesized from ACS Infectious Diseases, 2024.][1][2]

Interpretation: Gepotidacin exhibits a "well-balanced dual-targeting" mechanism.[1][2][11] A single mutation in either gyrA or parC had no effect on its MIC.[1][2] Only when mutations were present in both target enzymes did a significant (128-fold) increase in MIC occur.[1][2] This is a critical advantage, as it suggests that the emergence of high-level resistance to Gepotidacin would require a bacterium to acquire multiple, specific mutations simultaneously, a less probable event than the single-step mutations that confer resistance to many older fluoroquinolones.

Experimental Design for Cross-Resistance Assessment

To rigorously evaluate new quinoline compounds, a systematic approach to cross-resistance testing is essential. The following protocol outlines the standard broth microdilution method for determining MIC, which is the gold standard for susceptibility testing according to the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15]

Logical Workflow for Cross-Resistance Study

Cross_Resistance_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: MIC Assay cluster_analysis Phase 3: Data Analysis Strain_Selection Select Bacterial Strains (Wild-Type & Characterized Mutants) Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate Compound_Prep Prepare Stock Solutions (New & Comparator Quinolones) Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Inoculation Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) Serial_Dilution->Inoculation Plate is ready Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Inoculated plate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC Check for turbidity Data_Comparison Compare MICs of New vs. Comparator Compounds Across All Strains Read_MIC->Data_Comparison Compile MIC data Conclusion Assess Cross-Resistance Profile Data_Comparison->Conclusion Analyze fold-differences Quinolone_Mechanism cluster_action Standard Quinolone Action cluster_resistance Mechanisms of Resistance Quinolone Quinolone Target DNA Gyrase / Topoisomerase IV Quinolone->Target Binds to Complex Stable Quinolone-Enzyme-DNA Complex Target->Complex Traps on DNA DSB Double-Strand DNA Breaks Complex->DSB Causes Death Cell Death DSB->Death Leads to Mutated_Target Mutated Target (gyrA/parC) QRDR Alteration Reduced_Binding Reduced Quinolone Binding Mutated_Target->Reduced_Binding Efflux Efflux Pump Overexpression Drug_Expulsion Active Drug Expulsion Efflux->Drug_Expulsion Quinolone_Res Quinolone Quinolone_Res->Mutated_Target Poor binding Quinolone_Res->Efflux Pumped out

Caption: Quinolone mechanism of action and primary resistance pathways.

Conclusion and Future Outlook

The data presented for Delafloxacin and Gepotidacin highlight two distinct and promising strategies for overcoming established fluoroquinolone resistance. Delafloxacin demonstrates potent activity even against strains with dual-target mutations, while Gepotidacin's balanced dual-targeting profile raises the genetic barrier to the development of high-level resistance. [1][5] For researchers in drug development, the systematic evaluation of new compounds against a panel of genetically characterized resistant strains is not merely a recommendation but a necessity. This approach, grounded in standardized protocols from bodies like CLSI and EUCAST, provides the robust, comparative data required to identify promising candidates and deselect those likely to fail due to pre-existing cross-resistance. [16]By understanding the causal links between molecular resistance mechanisms and compound efficacy, we can more effectively design and advance the next generation of quinolone antibiotics.

References

  • Bax, B. D., Chan, P. F., Eggleston, I. M., et al. (2024). Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting. ACS Infectious Diseases. [Link]

  • Bax, B. D., Chan, P. F., Eggleston, I. M., et al. (2024). Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting. PubMed Central. [Link]

  • Dalhoff, A. (2000). The new fluoroquinolones: A critical review. The Canadian Journal of Infectious Diseases. [Link]

  • CLSI. (2020). 2020 Updates to CLSI M100. [Link]

  • Correia, S., et al. (2023). Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis. Journal of Global Antimicrobial Resistance. [Link]

  • McCurdy, S. P., et al. (2017). In Vitro Activity of Delafloxacin and Microbiological Response against Fluoroquinolone-Susceptible and Nonsusceptible Staphylococcus aureus Isolates from Two Phase 3 Studies of Acute Bacterial Skin and Skin Structure Infections. Antimicrobial Agents and Chemotherapy. [Link]

  • Serio, A. W., et al. (2019). 1588. Delafloxacin Activity Against Staphylococcus aureus with Reduced Susceptibility or Resistance to Methicillin, Vancomycin, Daptomycin, or Linezolid. Open Forum Infectious Diseases. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Brown, S. D., et al. (2021). Comparison of In Vitro Susceptibility of Delafloxacin with Ciprofloxacin, Moxifloxacin, and Other Comparator Antimicrobials against Isolates of Nontuberculous Mycobacteria. Antimicrobial Agents and Chemotherapy. [Link]

  • EUCAST. (2023). EUCAST Frequently Asked Questions. [Link]

  • Biedenbach, D. J., et al. (2022). Antimicrobial activity of gepotidacin tested against E. coli and S. saprophyticus isolates collected worldwide (2019 to 2020). Journal of Antimicrobial Chemotherapy. [Link]

  • Morgan-Linnell, K. N., et al. (2009). Fluoroquinolone MICs for susceptible and resistant E. coli clinical isolates. Journal of Antimicrobial Chemotherapy. [Link]

  • Bax, B. D., et al. (2024). Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting. PubMed. [Link]

  • Rolston, K. V. I., et al. (2023). The in vitro activity of delafloxacin and comparator agents against bacterial pathogens isolated from patients with cancer. Journal of Antimicrobial Chemotherapy. [Link]

  • O'Neill, A. J., et al. (2021). A platform for detecting cross-resistance in antibacterial drug discovery. Journal of Antimicrobial Chemotherapy. [Link]

  • CLSI. M100 Ed35 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • CLSI. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. (2024). Breakpoint tables for interpretation of MICs and zone diameters. [Link]

  • Redgrave, L. S., et al. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Horiuchi, T., et al. (1997). MICs of quinolones for clinical isolates of quinolone-resistant and quinolone-susceptible S. sonnei strains. ResearchGate. [Link]

  • Mallea, M., et al. (1998). Emergence of quinolone-imipenem cross-resistance in Pseudomonas aeruginosa after fluoroquinolone therapy. Antimicrobial Agents and Chemotherapy. [Link]

  • Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. [Link]

  • JMI Laboratories. (2024). Gepotidacin activity against Escherichia coli and Klebsiella pneumoniae, including molecularly characterized fluoroquinolone not susceptible subsets. [Link]

  • Al-Suhaimi, E. A., et al. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience. [Link]

  • EUCAST. (2021). Resistance Detection. [Link]

  • Wiegand, I., et al. (2008). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmacological and Toxicological Methods. [Link]

  • OIE. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • EUCAST. Pefloxacin screening for fluoroquinolone resistance in Enterobacterales. [Link]

  • Microbiologics. Antimicrobial Resistance Strains. [Link]

  • Emery Pharma. Antibiotic Resistance Testing. [Link]

  • Chow, A. W., et al. (1989). Cross-resistance of Pseudomonas aeruginosa to ciprofloxacin, extended-spectrum beta-lactams, and aminoglycosides and susceptibility to antibiotic combinations. Antimicrobial Agents and Chemotherapy. [Link]

  • Chow, A. W., et al. (1989). Cross-resistance of Pseudomonas aeruginosa to ciprofloxacin, extended-spectrum beta-lactams, and aminoglycosides and susceptibility to antibiotic combinations. PubMed. [Link]

  • Gales, A. C. (2023). Understanding cross-resistance: A microbiological and epidemiological perspective. GARDP Revive. [Link]

  • MacLeod, S. M., et al. (2021). Mechanisms of ciprofloxacin resistance in Pseudomonas aeruginosa: new approaches to an old problem. Journal of Medical Microbiology. [Link]

  • Nakade, D. B. (2012). Antibiotic sensitivity of common Bacterial Pathogens against selected Quinolones. ISCA Journal of Biological Sciences. [Link]

  • Fàbrega, A., et al. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Infection in Developing Countries. [Link]

  • Hardy Diagnostics. (2018). Fluoroquinolone Resistance and Screening Methods. [Link]

Sources

A Researcher's Guide to Assessing Selective Cytotoxicity: Cancerous vs. Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the paramount goal is to develop therapeutics that exhibit potent lethality against malignant cells while preserving the integrity of healthy, non-cancerous tissues. This principle of selective cytotoxicity is the cornerstone of a successful and tolerable chemotherapy regimen. For researchers in the field, the ability to accurately quantify this differential effect is not just a procedural step, but the critical determinant of a compound's therapeutic potential.

This guide provides an in-depth comparison of the methodologies used to evaluate the cytotoxic effects of therapeutic agents on cancerous versus non-cancerous cell lines. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental design, the interpretation of data, and the underlying biological mechanisms that drive selective cell death.

The Rationale for Selective Cytotoxicity Analysis

The fundamental premise of cancer chemotherapy is to exploit the biological differences between cancer and normal cells. Traditional cytotoxic agents often target rapidly dividing cells; a characteristic of many cancers.[1] However, this approach also affects healthy, rapidly proliferating tissues like bone marrow and the digestive tract lining, leading to common side effects.[1] The ideal anticancer agent, therefore, must have a wide therapeutic window, meaning it is effective at a concentration that is significantly less toxic to normal cells.[2] In vitro analysis using paired cancerous and non-cancerous cell lines is the foundational step in identifying such agents.

When selecting cell lines for these comparative assays, it is crucial to choose a pair that is as biologically relevant as possible. Ideally, the non-cancerous cell line should originate from the same tissue as the cancer cell line.[2] For instance, for studying non-small cell lung cancer, the A549 adenocarcinoma cell line is frequently paired with non-cancerous lung cell lines such as BEAS-2B (bronchial epithelium) or MRC-5 (fetal lung fibroblasts).[2][3] This tissue-matched approach helps to control for tissue-specific gene expression and metabolic profiles, providing a more accurate assessment of cancer-specific vulnerability.[4]

Core Mechanisms Driving Selective Cytotoxicity

The selective action of a cytotoxic compound can be attributed to several key differences between cancerous and normal cells:

  • Proliferative Rate: Cancer cells often exhibit uncontrolled proliferation, making them more susceptible to drugs that interfere with the cell cycle, DNA replication, or mitosis.

  • Metabolic Reprogramming: Cancer cells frequently display altered metabolic pathways, such as the Warburg effect, characterized by increased glycolysis.[5] This metabolic rewiring can create unique vulnerabilities that can be exploited by targeted drugs.[6]

  • Differential Expression of Drug Targets: Some targeted therapies are designed to inhibit specific proteins that are overexpressed or mutated in cancer cells (e.g., EGFR, HER2).

  • Metabolic Drug Activation/Inactivation: Certain prodrugs require activation by specific enzymes that may be more abundant in tumor cells. Conversely, normal cells might have more efficient mechanisms for detoxifying a drug.

  • Defective DNA Repair Pathways: Many cancer cells have mutations in DNA repair pathways, making them more susceptible to DNA-damaging agents compared to normal cells, which can efficiently repair such damage.

  • Overexpression of Efflux Pumps: A common mechanism of drug resistance in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell.[7] However, differences in the expression levels of these pumps between cancer and normal cells can also contribute to selective toxicity.

Experimental Workflow for Assessing Selective Cytotoxicity

A robust evaluation of selective cytotoxicity involves a multi-faceted approach, starting with broad viability screening and progressing to more detailed mechanistic assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Mechanism a Select Cell Line Pair (e.g., A549 vs. BEAS-2B) b Dose-Response Treatment (Broad Concentration Range) a->b c Metabolic Viability Assay (e.g., MTT Assay) b->c d Calculate IC50 Values c->d e Membrane Integrity Assay (e.g., LDH Assay) d->e Compounds with promising selectivity f Apoptosis vs. Necrosis Assay (e.g., Annexin V / PI Staining) d->f g Data Analysis & Interpretation e->g f->g h Calculate Selectivity Index (SI) g->h G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 DNA_Damage DNA Damage / Chemotherapy Mitochondrion Mitochondrion DNA_Damage->Mitochondrion CytoC Cytochrome c (release) Mitochondrion->CytoC Apoptosome Apoptosome (Apaf-1) CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Proteins

Caption: The intrinsic and extrinsic pathways of apoptosis converge on executioner caspases.

Conclusion

The systematic comparison of cytotoxic effects on cancerous and non-cancerous cell lines is an indispensable component of modern drug discovery. It provides the initial, critical data needed to advance a compound through the development pipeline. By employing a logical workflow of viability, cytotoxicity, and mechanistic assays, researchers can build a comprehensive profile of a drug candidate's selectivity. This rigorous, evidence-based approach ensures that only the most promising and least toxic compounds are moved forward, ultimately contributing to the development of safer and more effective cancer therapies.

References

  • Gwom, S. L., et al. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Journal of Advances in Medical and Pharmaceutical Sciences, 21(2), 1-11. [Link]

  • Pan, C., et al. (2023). p-STAT3 influences doxorubicin and etoposide resistance of A549 cells grown in an in vitro 3D culture model. Oncology Reports, 49(3), 53. [Link]

  • Vriens, K., et al. (2019). The Influence of Metabolism on Drug Response in Cancer. Frontiers in Oncology, 9, 822. [Link]

  • Ali, T. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Al-Banaa, K., et al. (2022). Gene expression alterations in hypoxic A549 lung cancer cell line. Molecular and Clinical Oncology, 16(5), 98. [Link]

  • ResearchGate. (n.d.). IC 50 values of paclitaxel in A549 attached and A549 floating cells. [Link]

  • Al-Wadei, H. A., et al. (2022). Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. International Journal of Molecular Sciences, 23(23), 14739. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • S, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(23), e3096. [Link]

  • MDPI. (2024). Metabolism, a Blossoming Target for Small-Molecule Anticancer Drugs. [Link]

  • Brown, K. K., & D'Alessandro, A. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Methods in Molecular Biology, 1819, 213-225. [Link]

  • Rudbari, M., et al. (2021). Overexpression of Efflux Pumps, Mutations in the Pumps' Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii: A 7-Year Single Center Study. Frontiers in Microbiology, 12, 692817. [Link]

  • Chen, Y. F., et al. (2021). Differences in Fatty Acid Oxidation between Nab-Paclitaxel- and Solvent-Based Paclitaxel-Treated A549 Cells Based on Metabolomics. Metabolites, 11(2), 109. [Link]

  • Lee, J. S., et al. (2019). Synergistic interaction of gemcitabine and paclitaxel by modulating ac-H3 and DNMT1 in non-small cell lung cancer cells. International Journal of Oncology, 54(4), 1271-1280. [Link]

  • Otahal, A., et al. (2014). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC Pharmacology and Toxicology, 15, 44. [Link]

  • Al-Oqail, M. M., et al. (2018). Overexpression of Napsin A resensitizes drug-resistant lung cancer A549 cells to gefitinib by inhibiting EMT. Oncology Letters, 16(2), 1741-1748. [Link]

  • Pretel, F. J. (2023). Selectivity Index: Significance and symbolism. LetPub. [Link]

  • Way, E. T., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 18(4), 745-757. [Link]

  • Al-Warhi, T., et al. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves. Molecules, 27(24), 8904. [Link]

  • InvivoGen. (n.d.). Human ACE2 & TMPRSS2 A549 Cell Lines. [Link]

  • Trinity College Dublin. (2018). Scientists Show That Drugs Targeting Tumor Metabolism Will Not Stop Natural Killer Cells. [Link]

  • Sharma, S. V., et al. (2012). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 72(10), 2441-2445. [Link]

  • Thong-On, A., et al. (2021). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Chiang Mai University Journal of Natural Sciences, 20(4), e2021067. [Link]

  • Singh, M., et al. (2020). Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells. PLoS ONE, 15(4), e0231904. [Link]

  • ResearchGate. (n.d.). Treatment of A549 and H1299 cells, but not BEAS-2B, with either...[Link]

  • ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • ResearchGate. (n.d.). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. [Link]

  • ResearchGate. (n.d.). The IC 50 concentrations detected in A549 and H460 cisplatin-resistant...[Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wikipedia. (n.d.). Chemotherapy. [Link]

  • ResearchGate. (n.d.). IC50 of the tested compounds against A549 cells compared to 5-FU. [Link]

Sources

The Evolutionary Trajectory of Quinolone Antibiotics: A Head-to-Head Generational Comparison

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of the different generations of quinolone antibiotics, designed for researchers, scientists, and drug development professionals. We will dissect the evolution of this critical class of antimicrobials, focusing on their mechanism of action, antibacterial spectrum, pharmacokinetic/pharmacodynamic profiles, and safety considerations. This analysis is supported by comparative experimental data and detailed protocols to empower your own research and development endeavors.

Introduction: The Rise of the Quinolones

Since the discovery of the first quinolone, nalidixic acid, in 1962, this class of synthetic antibiotics has undergone remarkable evolution.[1] Initially limited to treating Gram-negative urinary tract infections, subsequent structural modifications have given rise to successive generations with expanded antimicrobial activity, improved pharmacokinetic properties, and enhanced clinical utility.[1][2] The defining moment in this evolution was the addition of a fluorine atom at the C-6 position, creating the highly potent fluoroquinolones.[3][4] This guide will navigate the key advancements across the four major generations of quinolones.

Mechanism of Action: A Tale of Two Topoisomerases

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme-DNA complex, quinolones trap the enzymes in the process of cleaving DNA, leading to lethal double-strand breaks.[5]

The primary target of quinolones varies between bacterial types. In Gram-negative bacteria, DNA gyrase is the principal target, while in Gram-positive bacteria, topoisomerase IV is more susceptible. The evolution of quinolones, particularly from the third generation onwards, has seen the development of compounds that can effectively inhibit both enzymes, a crucial factor in broadening their spectrum of activity and potentially reducing the development of resistance.[6]

The Four Generations: A Comparative Analysis

The classification of quinolones into four generations is based on their spectrum of antibacterial activity.[7] Each generation represents a significant step forward in terms of coverage and potency.

First Generation

The first-generation quinolones, such as nalidixic acid, are characterized by a narrow spectrum of activity, primarily targeting Gram-negative bacteria, with the notable exception of Pseudomonas aeruginosa.[1] Their use is largely restricted to the treatment of uncomplicated urinary tract infections due to poor serum and tissue concentrations.[3]

Second Generation

The advent of the second-generation fluoroquinolones, exemplified by ciprofloxacin and ofloxacin, marked a significant expansion in the clinical utility of this class.[1] The addition of a fluorine atom at position C-6 and a piperazine ring at C-7 dramatically increased their potency against Gram-negative bacteria, including P. aeruginosa, and extended their spectrum to include some Gram-positive and atypical pathogens.[8]

Third Generation

Third-generation fluoroquinolones, such as levofloxacin and gatifloxacin, were developed to address the limitations of the second generation, particularly their weaker activity against Gram-positive organisms.[6] These agents exhibit enhanced activity against Streptococcus pneumoniae and other streptococci, making them valuable in the treatment of respiratory tract infections.[1][6] While their Gram-negative coverage remains robust, their activity against P. aeruginosa is slightly reduced compared to ciprofloxacin.[1]

Fourth Generation

The fourth-generation fluoroquinolones, including moxifloxacin, represent the broadest spectrum of activity within the class.[7] They retain potent activity against Gram-negative and Gram-positive bacteria, including resistant strains of S. pneumoniae, and possess enhanced activity against anaerobic bacteria.[6][7] This broad coverage makes them suitable for treating mixed infections. Some fourth-generation agents achieve their enhanced activity through modifications at the C-8 position.[7]

Head-to-Head Performance: The Experimental Data

The following tables provide a comparative overview of the antibacterial activity and pharmacokinetic properties of representative quinolones from different generations.

Table 1: Comparative In Vitro Activity (MIC₉₀ in mg/L)
OrganismNalidixic Acid (1st Gen)Ciprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)
Gram-Negative
Escherichia coli16≤0.25≤0.5≤0.25
Klebsiella pneumoniae32≤0.5≤1≤0.5
Pseudomonas aeruginosa>128≤1≤24
Haemophilus influenzae8≤0.06≤0.06≤0.06
Gram-Positive
Streptococcus pneumoniae>1281-210.25
Staphylococcus aureus (MSSA)>128≤0.5≤1≤0.25
Atypical
Mycoplasma pneumoniaeND1.00.50.125

Data compiled from multiple sources.[6][7] MIC₉₀ values can vary based on geographic location and testing methodology.

Table 2: Comparative Pharmacokinetic Parameters
ParameterCiprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)
Bioavailability (%) 50-85~99~90
Cmax (mg/L) 1.5-2.95.2-6.23.1
AUC₀₋₂₄ (mg·h/L) 12.74836.5
Half-life (h) 3-56-812
Protein Binding (%) 20-4024-38~50

Data compiled from multiple sources.[9][10][11] Values are approximate and can vary based on dosage and patient factors.

Safety and Tolerability: An Evolving Profile

With the expansion of their clinical use, the safety profile of fluoroquinolones has come under increased scrutiny. While generally well-tolerated, they are associated with a range of adverse effects.[5]

  • First and Second Generations: Early quinolones were associated with gastrointestinal disturbances and central nervous system (CNS) effects such as dizziness and headache.[1] Phototoxicity has been a concern with some second-generation agents.[12]

  • Third and Fourth Generations: While newer generations have generally improved tolerability, some agents have been withdrawn from the market due to specific toxicities.[12] For instance, grepafloxacin was withdrawn due to cardiovascular effects, and trovafloxacin due to hepatotoxicity.[12] A notable concern with some later-generation fluoroquinolones is the potential for QTc interval prolongation.[12]

The structural modifications that enhance antibacterial activity can also influence the side-effect profile, highlighting the importance of a thorough toxicological evaluation in the development of new quinolone antibiotics.[12]

Experimental Protocols for Comparative Analysis

To facilitate further research, we provide detailed protocols for two key assays used in the comparative evaluation of antibiotics.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of quinolone antibiotics

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for automated reading)

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) A2 Inoculate wells with bacterial suspension P1->A2 P2 Prepare serial dilutions of quinolone antibiotics A1 Dispense broth and antibiotic dilutions into 96-well plate P2->A1 A1->A2 A3 Include growth and sterility controls A2->A3 I1 Incubate plate at 35°C for 16-20 hours A3->I1 I2 Visually inspect for turbidity or use microplate reader I1->I2 An1 Determine MIC: lowest concentration with no visible growth I2->An1

Caption: Workflow for MIC determination via broth microdilution.

Procedure:

  • Prepare Antibiotic Dilutions: a. Prepare a stock solution of each quinolone antibiotic in a suitable solvent. b. Perform two-fold serial dilutions of the antibiotics in CAMHB in a separate 96-well plate or in tubes.

  • Prepare Inoculum: a. Select 3-5 colonies of the test organism from a fresh agar plate. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Transfer 50 µL of the appropriate antibiotic dilution to each well, creating a final volume of 100 µL with the desired antibiotic concentrations. c. Add 50 µL of the diluted bacterial inoculum to each well. d. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: a. After incubation, visually examine the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. b. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of quinolones on a mammalian cell line.[15][16][17]

Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to different concentrations of quinolones.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Quinolone stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Workflow Diagram:

MTT_Workflow cluster_setup Cell Seeding & Treatment cluster_assay MTT Assay cluster_reading Data Acquisition cluster_analysis Analysis S1 Seed cells in a 96-well plate and allow to adhere S2 Treat cells with serial dilutions of quinolones S1->S2 S3 Incubate for desired exposure time (e.g., 24h) S2->S3 A1 Add MTT solution to each well S3->A1 A2 Incubate for 2-4 hours to allow formazan crystal formation A1->A2 A3 Add solubilization solution to dissolve crystals A2->A3 R1 Measure absorbance at ~570 nm using a microplate reader A3->R1 An1 Calculate cell viability (%) and determine IC₅₀ value R1->An1

Caption: Workflow for cytotoxicity assessment using the MTT assay.

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. b. Incubate for 24 hours to allow cells to adhere.

  • Treatment: a. Prepare serial dilutions of the quinolone antibiotics in culture medium. b. Remove the old medium from the wells and add 100 µL of the antibiotic dilutions. c. Include untreated control wells (medium only) and vehicle control wells if a solvent is used. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently mix on an orbital shaker for 5-10 minutes.

  • Absorbance Reading and Analysis: a. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control. c. Plot the cell viability against the antibiotic concentration to determine the IC₅₀ (the concentration of antibiotic that inhibits 50% of cell viability).

Conclusion and Future Perspectives

The generational evolution of quinolone antibiotics showcases a remarkable journey of medicinal chemistry, transforming a narrow-spectrum agent into a class of broad-spectrum drugs with wide-ranging clinical applications. Each generation has brought significant improvements in antibacterial potency and spectrum, as well as pharmacokinetic properties. However, the emergence of resistance and the potential for adverse effects remain critical challenges. Future research in this area will likely focus on developing quinolones with activity against highly resistant pathogens, improved safety profiles, and a lower propensity for resistance development. The experimental frameworks provided in this guide offer a foundation for the continued evaluation and development of this vital class of antibiotics.

References

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320-324. [Link]

  • Al-Trawneh, A. M., et al. (2019). Quinolone antibiotics. IntechOpen. [Link]

  • Blondeau, J. M. (1999). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. The Canadian Journal of Infectious Diseases, 10(4), 273-280. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135. [Link]

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. PubMed. [Link]

  • Weydis, B., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. PubMed. [Link]

  • Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. [Link]

  • The new fluoroquinolones: A critical review. (2000). The Canadian journal of infectious diseases = Journal canadien des maladies infectieuses, 11(4), 213–220. [Link]

  • Zhanel, G. G., et al. (2002). Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors. The Journal of Antimicrobial Chemotherapy, 49(5), 755-766. [Link]

  • In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. (1993). Chemioterapia: International journal of the Mediterranean Society of Chemotherapy, 12(6), 441-445. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Retrieved from [Link]

  • Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Expert Rules. Retrieved from [Link]

  • Ahadi, M., et al. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 14(12), 2419-2443. [Link]

  • Weydis, B., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Guidance Documents. Retrieved from [Link]

  • Lode, H. (1986). Comparative pharmacokinetics of new quinolones. PubMed. [Link]

  • Norrby, S. R. (2001). History of quinolones and their side effects. Chemotherapy, 47 Suppl 3, 3-8; discussion 44-8. [Link]

  • Leclercq, R., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(1), 1-5. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Fish, D. N. (2001). Comparative pharmacokinetics and pharmacodynamics of the newer fluoroquinolone antibacterials. Clinical pharmacokinetics, 40(10), 755–785. [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • Siporin, C. (1989). The evolution of fluorinated quinolones: pharmacology, microbiological activity, clinical uses, and toxicities. Annual review of microbiology, 43, 601–627. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Al-Ostoot, F. H., et al. (2025). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Molecules, 30(2), 335. [Link]

  • News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Baggio, D., & Ananda-Rajah, M. R. (2021). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 10(7), 852. [Link]

  • Al-Trawneh, A. M., et al. (2019). MIC comparison of quinolones. The potency of each drug presented in the MIC90 (mg L⁻¹) of different Gram-negative and Gram-positive strains. ResearchGate. [Link]

  • Pickerill, S. J., et al. (2000). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. ResearchGate. [Link]

  • Norrby, S. R. (2001). History of Quinolones and Their Side Effects. ResearchGate. [Link]

  • Shahzad, S. A., et al. (2020). IC 50 values obtained following 24 h treatment with compound 7b or 7c... ResearchGate. [Link]

  • Turnidge, J. (1999). Pharmacokinetics and pharmacodynamics of fluoroquinolones. Drugs, 58 Suppl 2, 29–36. [Link]

  • MIC 90 Values for Gram-Negative Organisms versus Trovafloxacin and... (n.d.). ResearchGate. [Link]

  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde (CAS No. 172753-42-3). As a specialized quinoline derivative, this compound requires careful handling and adherence to established hazardous waste protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Section 1: Hazard Assessment and Characterization

The primary analogue, 2-(Dimethylamino)quinoline-3-carbaldehyde (CAS No. 728035-61-8), presents a clear hazard profile that should be provisionally adopted for the compound .[1]

Table 1: Inferred Hazard Profile

Hazard ClassificationGHS Hazard StatementRationale Based on Structural Analogs and Functional Groups
Harmful if Swallowed H302: Harmful if swallowedQuinolines and their derivatives can exhibit toxicity upon ingestion.[1][2]
Skin Irritation H315: Causes skin irritationAldehyde and amino-quinoline compounds are frequently cited as skin irritants.[1][3][4]
Serious Eye Irritation H319: Causes serious eye irritationAs with skin, aldehydes and related compounds can cause significant irritation or damage to the eyes.[1][3][4]
Respiratory Irritation H335: May cause respiratory irritationFine powders or aerosols of complex organic molecules, especially aldehydes, can irritate the respiratory tract.[1][4][5][6]

Core Principle: In the absence of specific toxicological data, this compound must be handled as a hazardous substance. All contaminated materials must be disposed of as regulated hazardous chemical waste.

Section 2: Regulatory Framework for Hazardous Waste

The disposal of laboratory chemicals is governed by stringent regulations to protect human health and the environment. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[7][8] These federal regulations establish a "cradle-to-grave" approach to hazardous waste management.[7][8]

Furthermore, many states and local municipalities have their own, often more stringent, regulations.[7][9] It is the responsibility of the waste generator (the laboratory) to identify, manage, and dispose of hazardous waste in compliance with all applicable federal, state, and local rules.[8][10]

Section 3: Personal Protective Equipment (PPE)

Based on the inferred hazards, the following minimum PPE must be worn when handling this compound in any form (solid, solution, or as waste):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Section 4: Disposal Workflow and Decision Logic

The proper disposal of this compound is a multi-step process that begins with waste identification and ends with collection by a licensed disposal service. The following workflow provides a logical guide for this process.

G Disposal Workflow for this compound A Identify Waste Stream (Solid, Liquid, or Spill) B Solid Waste (Pure compound, contaminated weighing paper, tips, etc.) A->B Solid C Liquid Waste (Solutions containing the compound) A->C Liquid D Accidental Spill A->D Spill E Place in a dedicated, sealed, and clearly labeled SOLID hazardous waste container. B->E F Place in a dedicated, sealed, and clearly labeled LIQUID hazardous waste container. C->F G Follow Spill Management Protocol (See Section 5.3) D->G H Store container in a designated Satellite Accumulation Area (SAA). E->H F->H G->H I Ensure waste container is compatible with contents and segregated from incompatible wastes. H->I J Arrange for pickup and disposal by a licensed hazardous waste management company. I->J

Caption: Disposal decision workflow from waste identification to final disposal.

Section 5: Step-by-Step Disposal Protocols

On-site chemical treatment or neutralization is not recommended for this compound due to the lack of specific reaction data and the potential for creating unknown, hazardous byproducts.[11] The safest and most compliant method is collection for disposal by a licensed professional service.

Protocol for Solid Waste Disposal

This protocol applies to unused or expired pure this compound and any disposable labware contaminated with it (e.g., weighing papers, pipette tips, gloves).

  • Segregation: Collect all solid waste in a dedicated hazardous waste container. Do not mix with non-hazardous trash.[11]

  • Container: Use a leak-proof container made of a compatible material (e.g., a high-density polyethylene pail or drum) with a secure lid.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Keep the container sealed when not in use and store it in your laboratory's designated Satellite Accumulation Area (SAA).[12]

Protocol for Liquid Waste Disposal

This protocol applies to any solutions containing dissolved this compound.

  • Segregation: Use a dedicated liquid hazardous waste container. Do not pour this waste down the drain.[13] Do not mix with other waste streams unless explicitly permitted by your institution's safety office.

  • Container: Use a sealable, leak-proof container compatible with the solvent used (e.g., a glass or polyethylene carboy). Do not use metal containers for acidic solutions.[14]

  • Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent(s) used, and an estimated concentration of the compound.

  • Storage: Keep the container sealed and stored in secondary containment within a designated SAA to prevent spills.[14]

Protocol for Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Protect: Ensure you are wearing the appropriate PPE as described in Section 3.

  • Contain: For a solid spill, carefully sweep or scoop the material. For a liquid spill, contain it using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[11][15] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Carefully place all contaminated absorbent material and cleaning supplies into a designated solid hazardous waste container.

  • Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Section 6: Waste Container Management

Proper management of waste containers is a key component of laboratory safety and regulatory compliance.

  • Location: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[12]

  • Labeling: All containers must be clearly and accurately labeled from the moment the first drop of waste is added.

  • Condition: Containers must be kept in good condition, free from leaks, and must be kept sealed at all times except when adding waste.[12]

  • Segregation: Incompatible waste types must be segregated to prevent dangerous chemical reactions. For example, acids should be stored separately from bases, and oxidizers should be kept away from organic materials.[12]

  • Disposal: Once a waste container is full, it must be removed from the SAA for disposal by a licensed hazardous waste contractor within the timeframes mandated by regulations (e.g., within three days of being full).[12][14]

Conclusion

The responsible disposal of this compound is paramount. By treating this compound as hazardous, utilizing proper personal protective equipment, and adhering to the systematic collection and segregation protocols outlined in this guide, researchers can ensure a safe laboratory environment and maintain full compliance with hazardous waste regulations. Always consult your institution's specific waste management procedures and your EHS office for guidance.

References

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025).
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. Benchchem.
  • Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
  • IDEM: Managing Waste: Hazardous Waste. IN.gov.
  • Hazardous Waste Program. Department of Environmental Protection | Commonwealth of Pennsylvania.
  • Safety Data Sheet. CDN Isotopes.
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET. MAK Chem.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025).
  • This compound. Fluorochem.
  • Proper Disposal of 3-Methoxycyclobutane-1-carbaldehyde: A Guide for Laboratory Professionals. Benchchem.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA. (2025).
  • CAS 728035-61-8: 2-(dimethylamino)quinoline-3-carbaldehyde. CymitQuimica.
  • SAFETY DATA SHEET. Fisher Scientific. (2011).
  • SAFETY DATA SHEET. PPG. (2025).
  • This compound, 95% Purity, C12H12N2O2, 5 grams. CP Lab Safety.
  • 3 - Safety Data Sheet. (2025).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025).
  • 172753-42-3|this compound. BLDpharm.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025).
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Waste Disposal in a chemistry lab. YouTube. (2022).
  • 728035-61-8|2-(Dimethylamino)quinoline-3-carbaldehyde|BLD Pharm.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022).
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Quinoline | C9H7N | CID 7047. PubChem - NIH.

Sources

Personal protective equipment for handling 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, providing clear, actionable safety guidance is paramount. When handling a novel or specialized compound like 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde , for which a specific Safety Data Sheet (SDS) may not be readily available, we must adopt a conservative approach based on its chemical structure and the known hazards of related compounds.

This guide provides a comprehensive operational plan for the safe handling, use, and disposal of this chemical, grounding its recommendations in the toxicological profiles of its core functional groups: the quinoline ring system and the aromatic aldehyde.

Hazard Analysis: A Structurally-Informed Risk Assessment

The primary structure is a quinoline derivative. Quinolines as a class of compounds present several potential hazards. The parent compound, quinoline, is known to be a skin and eye irritant, is suspected of causing genetic defects, and may cause cancer.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2] Furthermore, the presence of an aldehyde functional group suggests a potential for skin, eye, and respiratory irritation, as seen in analogous compounds like quinoline-2-carboxaldehyde.[3][4]

Given these potential risks, this compound must be handled as a hazardous substance with potential irritant, mutagenic, and carcinogenic properties until proven otherwise.

Potential Hazards Summary:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Damage: Risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: If handled as a powder, dust can cause respiratory tract irritation.[3][4]

  • Chronic Toxicity: Suspected of causing genetic defects and potentially carcinogenic based on the quinoline moiety.[1][2]

  • Environmental Hazard: Assumed to be toxic to aquatic life with long-lasting effects.[1][2][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to create a reliable barrier between the researcher and the chemical.[6][7] All handling of this compound, especially in its solid (powder) form, must be conducted within a certified chemical fume hood to control exposure.[8][9]

Protection TypeSpecificationRationale
Engineering Controls Certified Chemical Fume HoodPrimary line of defense. Prevents inhalation of airborne particles and contains potential spills.[8][9]
Hand Protection Double-gloving with chemical-resistant nitrile gloves (minimum 4 mil thickness).Protects against direct skin contact. Double-gloving provides an extra layer of security against tears and permeation. Inspect gloves before each use.[10][11]
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields and a face shield.Protects against splashes and airborne powder getting into the eyes. A face shield offers an additional layer of protection for the entire face.[7][12]
Body Protection Flame-resistant lab coat with tight-fitting cuffs, worn fully buttoned.Prevents contamination of personal clothing and protects the skin on the arms.[8][12]
Respiratory Protection A NIOSH-approved N95 respirator may be required if there is a risk of aerosolization outside of a fume hood.Protects against inhalation of fine powders, which can cause respiratory irritation.[12]

Procedural Workflow: From Preparation to Disposal

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination. The following workflow diagram and procedures outline the critical steps for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Cleanup & Doffing Phase Prep Verify Fume Hood Functionality DonPPE Don PPE: 1. Lab Coat 2. Gloves (Inner) 3. Safety Glasses 4. Face Shield 5. Gloves (Outer) Prep->DonPPE Area Clear Weigh Weigh Compound on Anti-Static Weigh Paper DonPPE->Weigh Dissolve Prepare for Reaction (e.g., Dissolve in Solvent) Weigh->Dissolve Decon Decontaminate Surfaces & Glassware Dissolve->Decon Waste Segregate Waste: - Solid Chemical - Contaminated PPE - Liquid Waste Decon->Waste DoffPPE Doff PPE (in reverse order): 1. Gloves (Outer) 2. Face Shield 3. Lab Coat 4. Safety Glasses 5. Gloves (Inner) Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood has a valid certification and is functioning correctly.

    • Assemble all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood to minimize reaching in and out.

    • Don all required PPE as specified in the table above, ensuring gloves are pulled over the cuffs of the lab coat.

  • Weighing and Transfer (Solid Compound):

    • Perform all manipulations of the solid compound deep within the fume hood.

    • Use anti-static weigh paper or a weighing boat.

    • Carefully open the container and use a dedicated spatula to transfer the desired amount. Avoid creating dust clouds.

    • Securely close the primary container immediately after use.

  • Post-Handling and Decontamination:

    • Carefully clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe (e.g., 70% ethanol or isopropanol).

    • Dispose of the used wipe and any contaminated disposable items (e.g., weigh paper) into a designated hazardous waste container.[13]

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the face shield and lab coat, being careful to avoid touching the external surfaces.

    • Remove safety glasses.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.[1][2]

Emergency Procedures

Spill Response:

  • In the event of a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[13]

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[13][14]

  • Decontaminate the area with a suitable solvent.

  • For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[14]

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][15]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][16] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][15]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical to ensure safety and environmental compliance.[1]

  • Solid Chemical Waste: All excess solid this compound and materials used for spill cleanup must be collected in a clearly labeled, sealed hazardous waste container.[13][14]

  • Contaminated Materials: All disposable PPE (gloves, wipes, weigh paper) that has come into contact with the chemical must be disposed of in the solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous liquid waste container. Do not pour any amount down the drain.[1][16]

  • Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[5][13]

By following this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.

References

  • Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. Benchchem.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • PPE and Safety for Chemical Handling. ACS Material.
  • Safety Data Sheet: Quinoline. Penta chemicals.
  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
  • SAFETY DATA SHEET - Quinoline-2-carboxaldehyde. Fisher Scientific.
  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings.
  • Safety Data Sheet - Quinoline-2-carboxaldehyde. CymitQuimica.
  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. American Chemical Society.
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Clym Environmental Services.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.